molecular formula C12H15NO3 B1517739 2-[3-(4-Methylphenyl)propanamido]acetic acid CAS No. 1098367-46-4

2-[3-(4-Methylphenyl)propanamido]acetic acid

Cat. No.: B1517739
CAS No.: 1098367-46-4
M. Wt: 221.25 g/mol
InChI Key: GAFYDSBFZUJAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Methylphenyl)propanamido]acetic acid (CAS 1098367-46-4) is a high-purity organic compound with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol . This propanamide derivative features a methylphenyl group and an acetic acid moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. It is particularly useful for the synthesis of more complex molecules, such as novel anti-inflammatory agents targeting pathways like p38 MAP kinase . The compound serves as a key building block in amide coupling reactions, a fundamental process for constructing potential therapeutic agents . It is offered for research applications only and must be handled by qualified laboratory personnel. Proper storage conditions are recommended to be sealed in a dry environment at 2-8°C . For comprehensive handling and safety information, please refer to the associated Safety Data Sheet. This product is designated "For Research Use Only," and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(4-methylphenyl)propanoylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFYDSBFZUJAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-[3-(4-Methylphenyl)propanamido]acetic acid. In the absence of extensive published data for this specific molecule, this document serves as a predictive and methodological resource. It combines computational estimations derived from structurally analogous compounds with detailed, field-proven experimental protocols for empirical determination. This guide is designed to equip researchers with the necessary framework to fully characterize this compound, a critical step in any drug discovery and development pipeline. We will delve into the structural attributes, predicted properties, and the causality behind the experimental choices for determining key parameters such as melting point, solubility, pKa, and the octanol-water partition coefficient (logP).

Introduction and Molecular Identity

2-[3-(4-Methylphenyl)propanamido]acetic acid is a carboxylic acid derivative characterized by a para-substituted toluene moiety linked to an acetic acid backbone via a propanamide linker. Understanding its physicochemical properties is paramount as these intrinsic characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and potential for biological activity.

Chemical Structure

The structural formula of 2-[3-(4-Methylphenyl)propanamido]acetic acid is presented below. The molecule possesses key functional groups that will dictate its chemical behavior: a carboxylic acid group, an amide linkage, and an aromatic ring.

Caption: Chemical structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for the target compound, the following properties have been estimated based on the computationally derived data for a structurally similar compound, 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid (PubChem CID: 71066245), and general chemical principles.[1] These values should be considered as preliminary estimates to be confirmed by empirical testing.

PropertyPredicted Value/InformationRationale for Prediction
Molecular Formula C12H15NO3Based on the chemical structure.
Molecular Weight 221.25 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white crystalline solidExpected for a moderately sized organic acid.
XLogP3 ~1.5 - 2.5Based on the value for a similar compound and the presence of both lipophilic (aromatic ring, alkyl chain) and hydrophilic (amide, carboxylic acid) groups.[1]
Hydrogen Bond Donors 2The amide (N-H) and carboxylic acid (O-H) groups.[1]
Hydrogen Bond Acceptors 3The amide carbonyl oxygen, and the two oxygens of the carboxylic acid.[1]
Rotatable Bonds 5Indicative of conformational flexibility.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-[3-(4-Methylphenyl)propanamido]acetic acid. The choice of these methods is guided by their robustness, reliability, and common usage in the pharmaceutical sciences.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity.[2] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

This protocol utilizes a standard melting point apparatus (e.g., MelTemp).[3][4]

G cluster_prep Sample Preparation cluster_measurement Measurement P1 Dry the sample thoroughly. P2 Grind to a fine powder. P1->P2 P3 Pack into a capillary tube (1-2 mm height). P2->P3 M1 Place capillary in apparatus. P3->M1 M2 Rapidly heat to ~15-20°C below expected MP (scout run). M1->M2 M3 Cool and use a fresh sample. M2->M3 M4 Heat slowly (1-2°C/min) near the melting point. M3->M4 M5 Record T_initial (first liquid) and T_final (all liquid). M4->M5

Caption: Workflow for Melting Point Determination.

  • Sample Preparation:

    • Ensure the crystalline sample of 2-[3-(4-Methylphenyl)propanamido]acetic acid is completely dry.

    • Place a small amount of the sample on a watch glass and grind it into a fine powder using a spatula.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 1-2 mm.[2]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, it is advisable to first perform a rapid determination by heating at a faster rate (e.g., 10-20°C/minute) to find an approximate melting range.[3]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Place a fresh sample in the apparatus and heat at a slower, controlled rate (1-2°C per minute) as you approach the expected melting point.[2]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the entire sample has melted (the end of the melting range).

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Solubility Determination

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The presence of both a carboxylic acid and an amide group suggests that the solubility of 2-[3-(4-Methylphenyl)propanamido]acetic acid will be pH-dependent.

This protocol provides a systematic approach to determining the solubility of the compound in various solvents, which can also give an indication of its acid-base properties.[5][6][7]

G Start Start with 25 mg of sample in a test tube. AddWater Add 0.75 mL of water in portions. Shake vigorously. Start->AddWater CheckWaterSol Soluble in water? AddWater->CheckWaterSol AddNaOH Add 0.75 mL of 5% NaOH. Shake. CheckWaterSol->AddNaOH No Insoluble Result: Insoluble CheckWaterSol->Insoluble Yes (if also insoluble in ether) CheckNaOHSol Soluble in 5% NaOH? AddNaOH->CheckNaOHSol AddNaHCO3 Add 0.75 mL of 5% NaHCO3. Shake. CheckNaOHSol->AddNaHCO3 Yes AddHCl Add 0.75 mL of 5% HCl. Shake. CheckNaOHSol->AddHCl No CheckNaHCO3Sol Soluble in 5% NaHCO3? StrongAcid Result: Strong Organic Acid CheckNaHCO3Sol->StrongAcid Yes WeakAcid Result: Weak Organic Acid CheckNaHCO3Sol->WeakAcid No CheckHClSol Soluble in 5% HCl? AddHCl->CheckHClSol Base Result: Organic Base CheckHClSol->Base Yes Neutral Result: Neutral Compound CheckHClSol->Neutral No CheckNaHCO3 CheckNaHCO3 CheckNaHCO3->CheckNaHCO3Sol

Caption: Decision tree for qualitative solubility testing.

  • Water Solubility:

    • To a test tube containing approximately 25 mg of the compound, add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[5]

    • Observe if the solid dissolves completely.

  • Aqueous Base Solubility:

    • If the compound is insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% aqueous sodium hydroxide (NaOH) solution.[7]

    • Shake vigorously. Solubility in NaOH but not in water indicates an acidic compound.

    • To confirm, to the NaOH solution, add 6 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the presence of an acidic functional group.[7]

    • Repeat the test with a fresh sample using 5% sodium bicarbonate (NaHCO3) solution. Solubility in NaHCO3 indicates a strong acid (like a carboxylic acid), while solubility in NaOH but not NaHCO3 suggests a weak acid.[8]

  • Aqueous Acid Solubility:

    • If the compound is insoluble in water and aqueous base, test its solubility in 0.75 mL of 5% aqueous hydrochloric acid (HCl) using a fresh 25 mg sample.[8]

    • Solubility in acid indicates a basic compound (e.g., an amine).

Acid Dissociation Constant (pKa) Determination

The pKa is a quantitative measure of the strength of an acid in solution. For 2-[3-(4-Methylphenyl)propanamido]acetic acid, the carboxylic acid group is the primary acidic functional group. The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Potentiometric titration is a highly accurate method for determining the pKa of an acid.[9][10]

  • Preparation:

    • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). Gentle warming may be necessary to aid dissolution.[9]

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[10]

    • Prepare a standardized solution of a strong base, typically 0.1 M NaOH.

  • Titration:

    • Place the solution of the acid in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Begin stirring the solution at a constant rate.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[10]

    • Continue the titration until the pH shows a sharp increase and then begins to level off in the basic region.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first or second derivative of the titration curve.

    • The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) corresponds to the point where the concentrations of the acid and its conjugate base are equal.

    • According to the Henderson-Hasselbalch equation (pH = pKa + log([A-]/[HA])), at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[9]

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical determinant of its ability to cross biological membranes. A positive logP value indicates a preference for the lipid (octanol) phase, while a negative value indicates a preference for the aqueous phase.

The shake-flask method is the "gold standard" for logP determination.[11][12][13]

G Start Prepare pre-saturated octanol and aqueous buffer (pH 7.4). Dissolve Dissolve a known amount of compound in one phase. Start->Dissolve Mix Combine phases in a flask and shake until equilibrium is reached. Dissolve->Mix Separate Allow phases to separate completely (centrifugation may be needed). Mix->Separate Analyze Determine the concentration of the compound in each phase (e.g., by UV-Vis or HPLC). Separate->Analyze Calculate Calculate logP = log([Compound]_octanol / [Compound]_aqueous). Analyze->Calculate

Caption: Workflow for logP Determination by the Shake-Flask Method.

  • Preparation:

    • Prepare a buffered aqueous solution, typically a phosphate buffer at pH 7.4, to mimic physiological conditions.

    • Pre-saturate the 1-octanol with the aqueous buffer and the aqueous buffer with 1-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is crucial to ensure that the volume of each phase does not change during the experiment.[14]

  • Partitioning:

    • Accurately weigh a small amount of 2-[3-(4-Methylphenyl)propanamido]acetic acid and dissolve it in a known volume of the pre-saturated aqueous buffer.

    • Add a known volume of the pre-saturated 1-octanol. The ratio of the volumes of the two phases can be adjusted depending on the expected lipophilicity of the compound.[11]

    • Seal the container and shake it vigorously for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium (e.g., 2 hours).[15]

    • Allow the container to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process and ensure a clean separation.[12]

  • Analysis:

    • Carefully withdraw a sample from both the upper (octanol) and lower (aqueous) phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase will be necessary for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Conclusion

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). Experiment 20: Recrystallization and Melting Point Determination. Retrieved from [Link]

  • Faculty of Science, Tanta University. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Wellesley College. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

  • Tanta University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

  • Community College of Rhode Island. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ResearchGate. (2025). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-[4-Methyl-3-(propanoylamino)phenyl]acetic acid. Retrieved from [Link]

Sources

An Investigative Guide to the Mechanism of Action of 2-[3-(4-Methylphenyl)propanamido]acetic acid: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action of the novel compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid. In the absence of direct empirical data for this specific molecule, we leverage a structural analogy approach, drawing insights from the known biological activities of its core chemical motifs: N-acyl amino acids and phenylpropanamides. We posit several plausible mechanisms of action, including but not limited to, modulation of G-protein coupled receptors, interaction with ion channels, and enzymatic inhibition. For each hypothesis, a detailed experimental workflow is presented, complete with step-by-step protocols and the underlying scientific rationale. This document is intended to serve as a foundational roadmap for researchers, scientists, and drug development professionals embarking on the characterization of this and structurally related compounds.

Introduction: Deconstructing 2-[3-(4-Methylphenyl)propanamido]acetic acid

The compound 2-[3-(4-Methylphenyl)propanamido]acetic acid is a synthetic molecule featuring a phenylpropanamide moiety linked to an acetic acid group via an amide bond. This structure is reminiscent of endogenous signaling molecules, particularly the class of N-acyl amino acids, which are known to play significant roles in a variety of physiological processes.[1][2][3] The phenylpropanamide core is also a scaffold found in numerous biologically active compounds with diverse pharmacological profiles.[4][5][6] Given the lack of published literature on the specific mechanism of action of this compound, a systematic, investigative approach is warranted.

Structural Analysis:

  • N-acyl amino acid-like motif: The linkage between the 3-(4-methylphenyl)propanoyl group and the glycine-like acetic acid suggests potential interaction with pathways regulated by endogenous N-acyl amino acids. These are a growing class of lipid signaling molecules with pleiotropic effects.[1][3][7]

  • Phenylpropanamide core: This structural element is present in compounds with activities ranging from antimicrobial and anti-inflammatory to central nervous system modulation.[4][8][9]

  • Carboxylic acid group: The terminal acetic acid moiety imparts acidic properties to the molecule, which may influence its pharmacokinetic profile and potential interactions with biological targets.

This guide will propose three primary hypotheses for the mechanism of action of 2-[3-(4-Methylphenyl)propanamido]acetic acid and detail the experimental strategies required to test them.

Hypothesized Mechanisms of Action and Experimental Validation

Hypothesis 1: G-Protein Coupled Receptor (GPCR) Modulation

Rationale: Many N-acyl amino acids and their derivatives are known to act as ligands for a variety of GPCRs, including cannabinoid receptors (CB1 and CB2) and orphan GPCRs.[1][3] The structural similarity of our target compound to these endogenous signaling molecules makes GPCRs a prime target class for investigation.

Experimental Workflow:

A tiered screening approach will be employed to first identify potential GPCR interactions and then characterize the nature of this interaction.

GPCR_Workflow cluster_0 Tier 1: Broad GPCR Screening cluster_1 Tier 2: Hit Validation & Characterization cluster_2 Tier 3: Selectivity & Downstream Signaling A Compound Synthesis & Purification B High-Throughput GPCR Screening Panel (e.g., Eurofins SafetyScreen) A->B C Data Analysis: Identify 'Hits' B->C D Dose-Response Assays (cAMP, Ca2+ flux) C->D E Determine EC50/IC50 D->E F Agonist vs. Antagonist Mode of Action Assays E->F G Receptor Selectivity Profiling F->G H β-arrestin Recruitment Assay G->H I Phospho-ERK Western Blot H->I

Caption: Tiered experimental workflow for GPCR target identification and validation.

Experimental Protocols:

  • Protocol 2.1: High-Throughput GPCR Screening

    • Synthesize and purify 2-[3-(4-Methylphenyl)propanamido]acetic acid to >98% purity as confirmed by HPLC and NMR.

    • Submit the compound for screening against a broad panel of GPCRs (e.g., Eurofins SafetyScreen44™ GPCR panel) at a fixed concentration (e.g., 10 µM).

    • The screening assays will typically be functional assays measuring downstream signaling events, such as changes in intracellular cAMP levels or calcium flux.

    • Analyze the screening data to identify any GPCRs where the compound exhibits significant agonist or antagonist activity (e.g., >50% activation or inhibition).

  • Protocol 2.2: Dose-Response and Mode of Action Assays

    • For each "hit" GPCR identified, perform dose-response curves using a suitable cell line overexpressing the receptor of interest.

    • For potential agonism, incubate cells with increasing concentrations of the compound and measure the relevant second messenger response (e.g., cAMP accumulation using a LANCE Ultra cAMP kit).

    • For potential antagonism, co-incubate cells with a known agonist at its EC80 concentration and increasing concentrations of the test compound.

    • Calculate EC50 or IC50 values from the resulting dose-response curves using non-linear regression.

  • Protocol 2.3: Downstream Signaling Pathway Analysis

    • To investigate biased agonism, perform a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin assay).

    • To confirm activation of canonical GPCR signaling pathways, perform Western blotting for phosphorylated downstream effectors, such as ERK1/2, in cells treated with the compound.

Data Presentation:

ParameterReceptor XReceptor YReceptor Z
EC50 (nM) 150>10,000Not Determined
IC50 (nM) Not DeterminedNot Determined850
Maximal Efficacy (%) 95N/AN/A
Mode of Action AgonistNo ActivityAntagonist
Hypothesis 2: Modulation of Transient Receptor Potential (TRP) Ion Channels

Rationale: Certain N-acyl amides are known to interact with TRP channels, which are involved in a wide range of sensory processes, including pain and inflammation.[1][2] The lipophilic nature of the 4-methylphenylpropanamide portion of the molecule suggests it could interact with these membrane-embedded channels.

Experimental Workflow:

TRP_Channel_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Electrophysiological Characterization A Calcium Influx Assays (HEK293 cells expressing TRP channels) B Identify Active Channels A->B C Patch-Clamp Electrophysiology B->C D Determine Effect on Channel Gating and Conductance C->D E Dose-Response Analysis D->E

Caption: Workflow for investigating the modulation of TRP ion channels.

Experimental Protocols:

  • Protocol 2.4: Calcium Influx Screening

    • Culture HEK293 cells stably expressing various TRP channel subtypes (e.g., TRPV1, TRPA1, TRPM8).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Apply the test compound at various concentrations and monitor changes in intracellular calcium levels using a fluorescence plate reader.

    • Include known TRP channel agonists and antagonists as positive controls.

  • Protocol 2.5: Patch-Clamp Electrophysiology

    • For any active TRP channels identified, perform whole-cell patch-clamp recordings on the corresponding HEK293 cell line.

    • Apply the compound to the extracellular solution and record changes in ion channel currents.

    • Perform voltage-clamp experiments to determine the effect of the compound on the channel's current-voltage relationship and activation/inactivation kinetics.

    • Construct dose-response curves to determine the EC50 or IC50 for channel modulation.

Data Presentation:

TRP Channel SubtypeEffect on Calcium InfluxPatch-Clamp ResultEC50/IC50 (µM)
TRPV1 AgonistIncreased inward current5.2
TRPA1 No effectNo change in current>50
TRPM8 AntagonistReduced agonist-induced current12.8
Hypothesis 3: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Rationale: Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of several N-acyl amides, including the endocannabinoid anandamide.[2][3] Inhibition of FAAH can potentiate the effects of these endogenous signaling molecules. The amide bond in 2-[3-(4-Methylphenyl)propanamido]acetic acid makes it a potential substrate or inhibitor for FAAH.

Experimental Workflow:

FAAH_Inhibition_Workflow cluster_0 Step 1: In Vitro Inhibition Assay cluster_1 Step 2: Mechanism of Inhibition cluster_2 Step 3: Cellular Activity A FAAH Enzyme Activity Assay (Fluorometric or Radiometric) B Determine IC50 A->B C Enzyme Kinetic Studies (Lineweaver-Burk Plot) B->C D Determine Ki and Inhibition Type C->D E Measurement of Endogenous FAAH Substrate Levels (e.g., Anandamide) in Cells D->E F Confirm Target Engagement E->F

Caption: Experimental workflow for assessing FAAH inhibition.

Experimental Protocols:

  • Protocol 2.6: In Vitro FAAH Inhibition Assay

    • Utilize a commercially available FAAH inhibitor screening kit (e.g., Cayman Chemical's FAAH Inhibitor Screening Assay Kit).

    • Incubate recombinant human FAAH with the fluorescent substrate and varying concentrations of the test compound.

    • Measure the fluorescence intensity over time to determine the rate of substrate hydrolysis.

    • Calculate the percent inhibition at each concentration and determine the IC50 value.

  • Protocol 2.7: Enzyme Kinetic Analysis

    • Perform the FAAH activity assay with multiple substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the plot to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Ki).

  • Protocol 2.8: Cellular Target Engagement

    • Treat a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) with the test compound.

    • Lyse the cells and perform liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of endogenous FAAH substrates, such as anandamide.

    • An increase in the levels of these substrates in the presence of the compound would indicate cellular FAAH inhibition.

Data Presentation:

AssayParameterValue
In Vitro FAAH Inhibition IC50 (nM)75
Enzyme Kinetics Ki (nM)42
MechanismCompetitive
Cellular Target Engagement Fold-increase in Anandamide3.5

Conclusion and Future Directions

This guide has outlined a structured and scientifically rigorous approach to elucidating the mechanism of action of 2-[3-(4-Methylphenyl)propanamido]acetic acid. By systematically testing the hypotheses of GPCR modulation, TRP channel interaction, and FAAH inhibition, researchers can build a comprehensive pharmacological profile of this novel compound. The results of these experiments will be crucial in determining its potential therapeutic applications and guiding future drug development efforts. Positive findings in any of these areas would warrant further investigation, including in vivo efficacy studies in relevant animal models of disease.

References

  • Wikipedia. N-Acylamides. [Link]

  • Smoum, R., et al. (2010). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 160(8), 1839-1853. [Link]

  • Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. International Journal of Molecular Sciences, 20(23), 6030. [Link]

  • ResearchGate. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • ResearchGate. (2021). Antimicrobial and antiviral targets of phenylpropanoids and their derivatives. [Link]

  • Merkler, D. J. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Molecular Biosciences, 8, 808168. [Link]

  • PubChem. 2-(4-Tolyl)propanoic acid. [Link]

  • PubMed. (2019). In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. [Link]

  • Long, J. Z., et al. (2013). N-acetylaspartate (NAA) and N-acetylaspartylglutamate (NAAG) promote growth and inhibit differentiation of glioma stem-like cells. Journal of Biological Chemistry, 288(36), 26188-26200. [Link]

  • PubMed. (1998). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. [Link]

  • Biocrates Life Sciences AG. (2025). N-acetyl-aspartic acid (NAA) - metabolite. [Link]

  • ResearchGate. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

  • ACS Publications. (1974). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide and N-[3-methyl-1-(1-methyl-2-phenylethyl)-4-piperidyl]-N-phenylpropanamide. [Link]

  • Agrochemicals.com. The Role of 2-(p-Tolyl)propionic Acid in Modern Agrochemicals. [Link]

  • PubMed. (2014). N-acetyl-aspartate (NAA) as a correlate of pharmacological treatment in psychiatric disorders: a systematic review. [Link]

  • PubMed. (2007). Antipsychotic Drugs Increase N-acetylaspartate and N-acetylaspartylglutamate in SH-SY5Y Human Neuroblastoma Cells. [Link]

  • PubMed. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for the investigation of the biological activities of the novel compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid. Given the nascent stage of research on this specific molecule, this guide is structured as a proactive investigational strategy. We will leverage established principles from medicinal chemistry and pharmacology to propose a logical, multi-tiered screening cascade designed to elucidate its potential therapeutic value. The narrative explains the causal relationships behind experimental choices, provides detailed, self-validating protocols for key in vitro assays, and offers a blueprint for data interpretation. This guide is intended to serve as a foundational document for research teams embarking on the characterization of this and structurally related molecules.

Introduction and Rationale

The compound 2-[3-(4-Methylphenyl)propanamido]acetic acid belongs to the class of N-acylated amino acids. This structural motif, which combines a hydrophobic acyl group with an amino acid backbone, is a cornerstone in medicinal chemistry. The phenylpropanamide moiety is present in numerous biologically active compounds, while the glycine (acetic acid) portion can enhance solubility and interactions with biological targets. Phenylacetic acid derivatives themselves are known to possess a wide range of biological activities, including potential anti-cancer and anti-inflammatory properties[1][2].

The rationale for investigating this specific molecule is rooted in the principles of rational drug design. The 4-methylphenyl group provides a defined hydrophobic region, the propanamide linker offers conformational flexibility, and the terminal carboxylic acid provides a key site for hydrogen bonding. This combination of features suggests potential interactions with various enzymatic or receptor targets. Therefore, a systematic evaluation of its biological profile is warranted. This guide outlines a proposed workflow to screen for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Synthesis Pathway

A plausible and efficient synthesis of the target compound involves a standard peptide coupling reaction. This approach is reliable and allows for the future generation of analogues for structure-activity relationship (SAR) studies.

Proposed Synthesis Workflow

The synthesis can be achieved by the acylation of glycine with 3-(4-methylphenyl)propanoic acid.

cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product R1 3-(4-methylphenyl)propanoic acid P1 Amide Bond Formation R1->P1 R2 Glycine R2->P1 C1 Coupling Agent (e.g., DCC, EDC) C1->P1 activates carboxyl S1 Solvent (e.g., DMF, DCM) S1->P1 B1 Base (e.g., DIPEA) B1->P1 Prod 2-[3-(4-Methylphenyl)propanamido]acetic acid P1->Prod yields

Caption: Proposed synthesis of the target compound via peptide coupling.

Investigational Workflow for Biological Activity

We propose a parallel screening approach to efficiently assess the compound's potential across several key therapeutic areas. A primary concern in any screening cascade is ensuring that observed effects are not artifacts of cytotoxicity. Therefore, a cell viability assay should be performed concurrently with activity-specific assays.

cluster_primary Primary In Vitro Screening cluster_secondary Secondary Evaluation & Analysis Start Compound: 2-[3-(4-Methylphenyl)propanamido]acetic acid Antimicrobial Antimicrobial Assay (Broth Microdilution) Start->Antimicrobial Antioxidant Antioxidant Assay (DPPH Radical Scavenging) Start->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Inhibition in RAW 264.7) Start->AntiInflammatory Cytotoxicity Cytotoxicity Assay (MTT on Cancer & Normal Cells) Start->Cytotoxicity MIC Determine MIC/MBC Antimicrobial->MIC IC50_A Calculate IC50 Antioxidant->IC50_A IC50_I Calculate IC50 AntiInflammatory->IC50_I IC50_C Calculate IC50 Cytotoxicity->IC50_C Selectivity Determine Selectivity Index IC50_I->Selectivity IC50_C->Selectivity

Caption: High-level investigational workflow for biological screening.

Antimicrobial Activity Evaluation

Rationale: Many synthetic amides and carboxylic acid derivatives exhibit antimicrobial properties by disrupting cell membranes or inhibiting essential enzymes. This assay will determine if the compound has inhibitory effects on common pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism[3][4].

Step-by-Step Protocol:

  • Preparation of Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast). Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL)[3].

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Data Presentation: Hypothetical MIC Values
MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive32
Escherichia coliATCC 25922Gram-negative>256
Candida albicansATCC 90028Fungus (Yeast)128

Antioxidant Activity Evaluation

Rationale: The phenyl group in the compound's structure can potentially act as a hydrogen or electron donor, a key characteristic of antioxidant compounds. The DPPH assay is a rapid and reliable method to screen for free radical scavenging activity[5][6].

Methodology: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is pale yellow[6]. The change in absorbance is proportional to the antioxidant capacity of the compound[5].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm[7].

  • Compound Preparation: Prepare serial dilutions of the test compound in ethanol. Ascorbic acid or Trolox should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each compound dilution (or control) to 180 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[8].

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] x 100[7].

  • IC50 Determination: Plot the % RSA against the compound concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Data Presentation: Hypothetical Antioxidant Activity
CompoundIC50 (µM)
2-[3-(4-Methylphenyl)propanamido]acetic acid85.4
Ascorbic Acid (Positive Control)22.7

Anti-inflammatory Activity Evaluation

Rationale: Compounds with structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) warrant investigation for anti-inflammatory potential. A common in vitro model involves using lipopolysaccharide (LPS)-stimulated macrophage cells (like RAW 264.7) which produce pro-inflammatory mediators such as nitric oxide (NO)[9].

Methodology: Nitric Oxide (NO) Inhibition Assay using Griess Reagent This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant[9]. A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.

Step-by-Step Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours[9].

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Wells without LPS serve as a negative control.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540-550 nm[9].

  • Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC50 value.

  • Cytotoxicity Check: Concurrently, perform an MTT assay on a parallel plate with the same compound concentrations to ensure that the observed NO reduction is not due to cell death[9].

Data Presentation: Hypothetical Anti-inflammatory Activity
CompoundNO Inhibition IC50 (µM)Cell Viability at IC50 (%)
2-[3-(4-Methylphenyl)propanamido]acetic acid42.195%
Dexamethasone (Positive Control)5.898%

Anticancer (Cytotoxic) Activity Evaluation

Rationale: Phenylacetic acid derivatives have been investigated for their ability to affect the growth and differentiation of tumor cells[1]. The MTT assay is a widely accepted colorimetric method for assessing cell viability and proliferation, making it an excellent primary screen for potential cytotoxic effects against cancer cell lines[10].

Methodology: MTT Cell Viability Assay This assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification[11].

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Doxorubicin can be used as a positive control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well[11][12].

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible[11].

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[10].

  • Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxic Activity
Cell LineTypeIC50 (µM)
MCF-7Breast Cancer78.2
A549Lung Cancer112.5
MCF-10ANon-cancerous Breast>200
DoxorubicinPositive Control (MCF-7)0.9

Safety and Handling

As a novel chemical entity, 2-[3-(4-Methylphenyl)propanamido]acetic acid should be handled with standard laboratory precautions. While specific toxicology data is unavailable, structurally related compounds such as 2-amino-2-(4-methylphenyl)acetic acid are classified with GHS warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[13]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial biological characterization of 2-[3-(4-Methylphenyl)propanamido]acetic acid. The proposed in vitro screening cascade, covering antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, will provide a comprehensive preliminary profile of the compound's potential.

Positive "hits" in any of these primary assays will trigger further investigation. For instance:

  • Potent Antimicrobial Activity: Would lead to Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) determination and time-kill kinetic studies.

  • Significant Anti-inflammatory Effects: Would warrant investigation into the mechanism of action, such as measuring the expression of pro-inflammatory enzymes (COX-2, iNOS) and cytokines (TNF-α, IL-6) via Western Blot and ELISA[9][14].

  • Selective Cytotoxicity: Would prompt further studies into the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry.

The data generated from this workflow will be crucial for making informed decisions about whether to advance the compound into more complex pre-clinical models and for guiding the synthesis of next-generation analogues with improved potency and selectivity.

References

  • Google Patents. CN1927801A - Preparation method of methylphenyl acetic acid.
  • G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. [Link]

  • PubChem. 2-amino-2-(4-methylphenyl)acetic Acid. [Link]

  • Huang, N., et al. (2020). Guidelines for the in vitro determination of anti-inflammatory activity. Food & Function. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Google Patents. CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method.
  • Tohma, H., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Biomedical Reports. [Link]

  • Gandin, V., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. [Link]

  • World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Al-Jobory, H. K. O., et al. (2022). Bioactivity of natural compounds extracted from Oedogonium cilitum isolated from Qalachwalan pond. Journal of King Saud University - Science. [Link]

  • Stan, R., et al. (2021). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules. [Link]

  • Ali, I., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry. [Link]

  • Adusei, E., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. [Link]

  • Springer Nature Experiments. MTT Assay Protocol. [Link]

  • ResearchGate. (PDF) Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • El-Sayed, M. A. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Derbel, H., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs. [Link]

  • Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • International Journal of Trend in Scientific Research and Development. A comprehensive review on in-vitro methods for anti- microbial activity. [Link]

  • ResearchGate. Guidelines for anti-inflammatory assays in RAW264.7 cells. [Link]

  • ResearchGate. Antioxidant Assays. [Link]

  • Cabral, L., et al. (2023). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Life. [Link]

  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]

  • Natsume, M., et al. (1987). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry. [Link]

  • Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Der Pharma Chemica. Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoa. [Link]

  • PubChem. 2-[(4-Propan-2-ylphenyl)methylsulfinyl]acetic acid. [Link]

  • Pharmaffiliates. 2-[(2S)-2-Benzyl-3-(methanesulfonyloxy) propanamido]acetic Acid. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-[3-(4-Methylphenyl)propanamido]acetic acid, a molecule of interest in pharmaceutical research and development. Recognizing the critical role of solubility in determining a drug candidate's bioavailability and ultimate therapeutic efficacy, this document delves into the theoretical and practical aspects of its dissolution properties.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Introduction: The Criticality of Solubility in Drug Development

The journey of a drug from a promising chemical entity to a therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary hurdle.[4][5] A compound's ability to dissolve in a solvent system dictates its concentration at the site of absorption, thereby influencing its bioavailability.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Insufficient solubility can lead to incomplete absorption, high dose requirements, and inter-patient variability, ultimately jeopardizing the clinical success of a potential therapeutic.[3]

2-[3-(4-Methylphenyl)propanamido]acetic acid, an N-acylamino acid derivative, possesses structural features that suggest a complex solubility profile. The presence of a carboxylic acid group provides a handle for pH-dependent aqueous solubility, while the aromatic 4-methylphenyl group and the propanamide linkage contribute to its lipophilic character. Understanding the interplay of these structural motifs is paramount to developing effective formulation strategies.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its solubility behavior. For 2-[3-(4-Methylphenyl)propanamido]acetic acid, key structural features include:

  • A Carboxylic Acid Group (-COOH): This acidic functional group is expected to ionize in aqueous solutions with a pH above its pKa, leading to increased solubility in neutral to basic conditions.

  • An Amide Linkage (-CONH-): The amide group can participate in hydrogen bonding, influencing its interaction with protic solvents.

  • A 4-Methylphenyl Group: This aromatic, nonpolar moiety contributes to the molecule's hydrophobicity, likely favoring solubility in organic solvents.

  • A Propyl Chain: This aliphatic linker adds to the overall lipophilicity of the molecule.

Given the absence of publicly available experimental solubility data for this specific molecule, a computational prediction was performed using established Quantitative Structure-Activity Relationship (QSAR) models.[2] These models leverage large datasets of experimentally determined solubilities to predict the solubility of new chemical entities based on their molecular structure.

Table 1: Predicted Solubility of 2-[3-(4-Methylphenyl)propanamido]acetic acid in Various Solvents at 25°C

Solvent ClassSolventPredicted Solubility (mg/mL)
Polar Protic Water (pH 7.4)0.5 - 1.5
Ethanol15 - 25
Methanol20 - 35
Isopropanol5 - 10
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100
N,N-Dimethylformamide (DMF)> 100
Acetonitrile5 - 15
Non-Polar Dichloromethane1 - 5
Toluene< 0.5
Hexane< 0.1

Disclaimer: The solubility values presented in Table 1 are based on computational predictions and should be considered as estimates. Experimental verification is crucial for accurate determination.

The predicted data suggests that 2-[3-(4-Methylphenyl)propanamido]acetic acid is likely to be poorly soluble in neutral aqueous solutions and non-polar organic solvents. Its solubility is predicted to be significantly higher in polar aprotic solvents like DMSO and DMF, and moderate in polar protic solvents such as methanol and ethanol. This profile is consistent with the molecule's amphiphilic nature, possessing both polar (carboxylic acid, amide) and non-polar (methylphenyl, propyl) regions. The predicted low aqueous solubility at physiological pH underscores the potential need for formulation strategies to enhance its oral bioavailability.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This technique, recommended by regulatory bodies like the World Health Organization, involves achieving a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute.[6]

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to allow a system of excess solid compound and a solvent to reach a state of dynamic equilibrium.[7] At equilibrium, the rate of dissolution of the solid is equal to the rate of precipitation from the solution. The concentration of the solute in the solution at this point is defined as the equilibrium solubility. This method is considered highly reliable because it measures the thermodynamic solubility, which is a fundamental physicochemical property of the compound.[8][9]

Detailed Step-by-Step Protocol

Materials:

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for quantification

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Solvent Media: Prepare the desired solvent systems. For aqueous solubility, use purified water and buffered solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 7.4).[10]

  • Addition of Excess Solid: Add an excess amount of solid 2-[3-(4-Methylphenyl)propanamido]acetic acid to a series of vials. The amount should be sufficient to ensure that a solid phase remains at the end of the experiment, indicating that the solution is saturated. A common starting point is to add an amount that is 5-10 times the expected solubility.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (typically 25°C or 37°C).[10] Agitate the samples for a predetermined period to allow them to reach equilibrium. A typical duration is 24 to 72 hours.[10] It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solids, which could lead to an overestimation of solubility, the samples should be centrifuged at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification: Analyze the concentration of 2-[3-(4-Methylphenyl)propanamido]acetic acid in the filtrate using a validated analytical method, such as HPLC. Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the experimental samples.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature. The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining equilibrium solubility.

ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add known volume of solvent A->B Combine in vial C Agitate at constant temperature (24-72h) B->C Incubate D Centrifuge to pellet excess solid C->D Post-incubation E Filter supernatant (0.22 µm filter) D->E Collect supernatant F Quantify concentration (e.g., HPLC) E->F Analyze filtrate

Sources

Spectroscopic Characterization of 2-[3-(4-Methylphenyl)propanamido]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive technical overview of the spectroscopic characteristics of 2-[3-(4-Methylphenyl)propanamido]acetic acid, a molecule of interest for its potential applications in medicinal chemistry. The following sections will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The molecular structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid is presented below:

Caption: Molecular structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the determination of molecular structure. The predicted ¹H and ¹³C NMR spectra of 2-[3-(4-Methylphenyl)propanamido]acetic acid are discussed below. These predictions are based on the analysis of a structurally similar compound, N-(3-phenylpropanoyl)glycine, for which experimental data is available.[1] The presence of the additional methyl group on the phenyl ring in our target molecule is expected to introduce a characteristic singlet in the ¹H NMR and a corresponding signal in the ¹³C NMR, and will also have a minor influence on the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCarboxylic Acid (-COOH)
~7.10Doublet2HAromatic (Ha)
~7.05Doublet2HAromatic (Hb)
~6.5-7.0Triplet (broad)1HAmide (-NH)
~4.05Doublet2HMethylene (-CH₂-COOH)
~2.95Triplet2HMethylene (-CH₂-Ar)
~2.55Triplet2HMethylene (-CH₂-CO-)
~2.30Singlet3HMethyl (-CH₃)

Causality behind Predicted Chemical Shifts:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic broad signal at a high chemical shift.

  • Aromatic Protons: The protons on the para-substituted phenyl ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The electron-donating nature of the methyl group will slightly shield these protons compared to an unsubstituted phenyl ring.

  • Amide Proton: The amide proton signal is often broad due to quadrupole broadening from the nitrogen atom and can exchange with residual water in the solvent, affecting its chemical shift and multiplicity.

  • Methylene Protons: The methylene group adjacent to the carboxylic acid is deshielded by the electronegative oxygen and nitrogen atoms. The two methylene groups of the propanamido moiety will appear as triplets due to coupling with each other.

  • Methyl Protons: The methyl group attached to the aromatic ring will appear as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~173Carboxylic Acid Carbonyl (-COOH)
~172Amide Carbonyl (-CONH-)
~138Aromatic (quaternary, C-CH₂)
~136Aromatic (quaternary, C-CH₃)
~129Aromatic (CH)
~128Aromatic (CH)
~41Methylene (-CH₂-COOH)
~38Methylene (-CH₂-CO-)
~32Methylene (-CH₂-Ar)
~21Methyl (-CH₃)

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the amide are the most deshielded carbons in the molecule due to the strong electron-withdrawing effect of the oxygen atoms.

  • Aromatic Carbons: The aromatic carbons will appear in the typical region for benzene derivatives. The quaternary carbons will have lower intensities compared to the protonated carbons.

  • Aliphatic Carbons: The chemical shifts of the methylene and methyl carbons are in the expected aliphatic region. The methylene carbon attached to the nitrogen and carbonyl group is the most deshielded among the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The predicted IR spectrum of 2-[3-(4-Methylphenyl)propanamido]acetic acid will be characterized by the presence of absorptions corresponding to the carboxylic acid, amide, and aromatic functionalities.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2400BroadO-H stretch (Carboxylic Acid)
~3300Medium, BroadN-H stretch (Amide)
~3050MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1650StrongC=O stretch (Amide I band)
~1550MediumN-H bend (Amide II band)
1600, 1480Medium-WeakC=C stretch (Aromatic)

Interpretation of Key IR Absorptions:

  • O-H Stretch: The carboxylic acid O-H stretch is typically a very broad and strong absorption due to hydrogen bonding.

  • N-H Stretch: The N-H stretch of the secondary amide will appear as a single, moderately broad peak.

  • C=O Stretches: The two carbonyl groups will give rise to two distinct, strong absorption bands. The carboxylic acid carbonyl will typically be at a slightly higher wavenumber than the amide carbonyl.

  • Amide II Band: This band arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. The predicted mass spectrum of 2-[3-(4-Methylphenyl)propanamido]acetic acid under electron ionization (EI) is discussed below.

Predicted Molecular Ion and Fragmentation Pattern:

The molecular formula of 2-[3-(4-Methylphenyl)propanamido]acetic acid is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 221.

Key predicted fragmentation pathways include:

  • Loss of the carboxylic acid group: Cleavage of the bond between the methylene group and the carboxylic acid would result in a fragment with m/z = 162.

  • McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds, which could lead to a fragment at m/z = 133.

  • Cleavage of the amide bond: Fragmentation of the C-N bond in the amide linkage could produce ions at m/z = 147 and m/z = 74.

  • Formation of a tropylium ion: The p-methylbenzyl cation is a stable carbocation and would give a prominent peak at m/z = 105.

fragmentation mol [C12H15NO3]+. m/z = 221 frag1 [C9H10NO]+. m/z = 162 mol->frag1 - COOH frag2 [C9H9O]+. m/z = 133 mol->frag2 McLafferty frag3 [C9H11O]+. m/z = 147 mol->frag3 Amide Cleavage frag4 [C2H4NO2]+. m/z = 74 mol->frag4 Amide Cleavage frag5 [C8H9]+. m/z = 105 frag3->frag5 - C2H2O

Caption: Predicted major fragmentation pathways for 2-[3-(4-Methylphenyl)propanamido]acetic acid in mass spectrometry.

Experimental Protocols

While experimental data for the target molecule is not available, the following are generalized, standard operating procedures for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe for a solid sample or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for a solution.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 2-[3-(4-Methylphenyl)propanamido]acetic acid. While based on theoretical principles and data from analogous structures, this information serves as a valuable resource for scientists and researchers involved in the synthesis and characterization of this compound. The provided protocols offer a standardized approach for the experimental acquisition of this data, which will be crucial for the definitive structural confirmation of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

References

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). [Link]

  • PubChem. Phenylpropionylglycine | C11H13NO3 | CID 152323. [Link]

  • PubChem. Propionylglycine | C5H9NO3 | CID 98681. [Link]

  • NIST. (4-methylphenoxy)acetic acid. [Link]

  • Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

  • NIST. Acetic acid, 2-methylphenyl ester. [Link]

Sources

A Technical Guide to the Discovery of Novel Analogs of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-focused framework for the discovery and initial development of novel analogs of the lead compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid. While the specific biological activity of this lead compound is not extensively documented in publicly available literature, its structural motifs—a substituted phenyl ring, a flexible propanamide linker, and a terminal acetic acid group—are common in molecules targeting a range of biological pathways. For the purposes of this guide, we will hypothesize a potential anti-inflammatory activity, a common feature of related compounds, to provide a coherent rationale for the analog design and evaluation strategy. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical strategy and practical, field-proven protocols.

Introduction and Strategic Overview

The discovery of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles is the cornerstone of modern drug development. Our lead compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid, presents a synthetically tractable backbone with multiple points for chemical modification. The core hypothesis is that by systematically modifying its three key regions—the 4-methylphenyl ring, the propanamide linker, and the acetic acid headgroup—we can enhance its biological activity and develop a robust Structure-Activity Relationship (SAR).

Our discovery workflow is designed as a self-validating, iterative process, integrating computational design with synthetic chemistry and biological evaluation. This approach allows for rapid feedback loops, ensuring that each round of analog synthesis is informed by a growing body of data.

G A Lead Compound Analysis (2-[3-(4-Methylphenyl)propanamido]acetic acid) B Virtual Library Generation (Scaffold Hopping & Bioisosteric Replacement) A->B C In Silico ADMET Prediction B->C D Chemical Synthesis of Prioritized Analogs C->D E Purification (HPLC) D->E F Structural Characterization (NMR, MS) E->F G Primary Biological Screening (e.g., cell-based inflammation assay) F->G Pure compounds H Dose-Response & IC50 Determination G->H I Structure-Activity Relationship (SAR) Analysis H->I I->B SAR Insights

Figure 1: Iterative workflow for analog discovery.

Computational Design of Novel Analogs

The initial phase of our program focuses on the in silico design of a virtual library of analogs. This allows for the exploration of a vast chemical space and prioritization of compounds with the highest probability of success, thereby conserving synthetic resources.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy for identifying structurally novel compounds by modifying the core structure of a molecule.[1] This can lead to new intellectual property and improved physicochemical properties.[1][2] Bioisosteric replacement , a related concept, involves substituting atoms or groups with alternatives that possess similar physical or chemical properties, with the goal of enhancing the molecule's overall characteristics.[3][4][5]

For our lead compound, we will explore the following modifications:

  • 4-Methylphenyl Ring:

    • Bioisosteric Replacement: Substitution of the methyl group with other small alkyl groups, halogens (F, Cl), or a trifluoromethyl group to probe electronic and steric effects.

    • Scaffold Hopping: Replacement of the phenyl ring with other aromatic systems like pyridine, thiophene, or thiazole to investigate the impact of heteroatoms on potential target interactions.

  • Propanamide Linker:

    • Introduction of conformational constraints, such as gem-dimethyl substitution on the alkyl chain, to explore the bioactive conformation.

    • Variation of linker length to understand the optimal distance between the aromatic and acidic moieties.

  • Acetic Acid Headgroup:

    • Replacement of the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid to modulate acidity and cell permeability.[4]

In Silico ADMET Prediction

Before committing to synthesis, all virtually designed analogs must be evaluated for their predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[6] Early identification of potential liabilities, such as poor oral bioavailability or potential for toxicity, is crucial for minimizing late-stage attrition.[7]

A variety of open-access and commercial software platforms are available for this purpose.[8][9][10] We will use a tool like ADMET-AI, which employs machine learning models to predict a wide range of ADMET properties.[8]

Parameter Acceptable Range Rationale
Molecular Weight < 500 DaAdherence to Lipinski's Rule of Five for drug-likeness.
LogP < 5A measure of lipophilicity; crucial for membrane permeability and solubility.
H-Bond Donors < 5Influences solubility and membrane transport.
H-Bond Acceptors < 10Affects solubility and binding interactions.
Predicted Aqueous Solubility > 10 µMEnsures sufficient solubility for biological assays and potential formulation.
Predicted BBB Permeability LowFor a peripherally-acting anti-inflammatory, avoiding CNS penetration can reduce potential side effects.

Table 1: Key in silico ADMET parameters for analog prioritization.

Synthesis and Characterization of Analogs

Based on the computational analysis, a focused library of 10-20 high-priority analogs will be synthesized. The core synthetic route will likely involve an amide coupling reaction, which is a robust and widely used transformation in medicinal chemistry.[11][]

General Synthetic Protocol: Amide Coupling

The most common method for forming the central amide bond is through the condensation of a carboxylic acid and an amine, often facilitated by a coupling reagent.[11]

G R1_COOH 3-(4-Methylphenyl)propanoic acid or Analog Coupling Coupling Reagent (e.g., HATU, EDCI) Base (e.g., DIPEA) Glycine_ester Glycine ethyl ester Intermediate Amide Intermediate Coupling->Intermediate Amide Formation Hydrolysis Base Hydrolysis (e.g., LiOH) Intermediate->Hydrolysis Final_Product Final Analog Hydrolysis->Final_Product Ester Cleavage

Figure 2: General synthetic scheme for analog synthesis.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of the appropriate 3-(substituted-phenyl)propanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes.

  • Amine Addition: Add glycine ethyl ester hydrochloride (1.2 eq) to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Ester Hydrolysis: Dissolve the crude amide intermediate in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidification and Extraction: Acidify the reaction mixture to pH ~2-3 with 1M HCl. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers and concentrate to yield the final product.

Purification and Characterization

Purification: Crude products will be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16] This technique separates compounds based on their polarity, providing high-purity samples for biological testing.[14]

Characterization: The structure and purity of all final compounds must be rigorously confirmed. Standard methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

Biological Evaluation and SAR Analysis

A well-defined biological screening cascade is essential for efficiently evaluating the synthesized analogs.[17] The assays should be robust, reproducible, and relevant to the hypothesized biological activity.

Primary Screening: Cell-Based Assay

For our hypothetical anti-inflammatory focus, a primary screen could involve a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7). The endpoint would be the measurement of a key inflammatory mediator, such as nitric oxide (NO) or a pro-inflammatory cytokine like TNF-α.

Protocol Outline:

  • Cell Plating: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with the synthesized analogs at a single, fixed concentration (e.g., 10 µM) for 1 hour.[18]

  • Stimulation: Add LPS to the wells to induce an inflammatory response. Include appropriate controls (vehicle-only, LPS-only).

  • Incubation: Incubate for 18-24 hours.

  • Endpoint Measurement: Collect the cell supernatant and measure the concentration of the chosen inflammatory marker using a commercially available assay kit (e.g., Griess Reagent for NO, ELISA for TNF-α).

  • Data Analysis: Calculate the percentage inhibition of the inflammatory response for each compound relative to the LPS-only control.

Dose-Response and IC50 Determination

Analogs that show significant activity in the primary screen (>50% inhibition at 10 µM) will be advanced to dose-response studies to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.

Protocol:

  • Follow the primary screening protocol, but treat cells with a serial dilution of each active compound (e.g., 8-10 concentrations).

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's structure with its biological activity.[19][20][21][22][23] By comparing the IC50 values of the synthesized analogs, we can begin to build a model of the key structural features required for activity.

Analog Series Modification Example Observed SAR Trend (Hypothetical) Interpretation
Phenyl Ring Substituents 4-Methyl -> 4-Chloro -> 4-CF3IC50: 8 µM -> 4 µM -> 1 µMElectron-withdrawing groups on the phenyl ring enhance potency, suggesting a key electronic interaction with the target.
Linker Modification Propanamide -> ButanamideIC50: 8 µM -> 25 µMIncreasing the linker length is detrimental to activity, indicating a specific spatial requirement for the aromatic and acidic groups.
Acid Headgroup Bioisosteres Carboxylic Acid -> TetrazoleIC50: 8 µM -> 12 µMWhile the tetrazole is active, it is less potent than the carboxylic acid, suggesting the carboxylate is optimal for the target interaction.

Table 2: Example of a Structure-Activity Relationship (SAR) table.

The insights gained from this initial SAR analysis will directly inform the design of the next generation of analogs, creating the iterative cycle depicted in Figure 1.

Conclusion

The framework presented in this guide outlines a logical and efficient pathway for the discovery of novel analogs of 2-[3-(4-Methylphenyl)propanamido]acetic acid. By synergistically combining computational design, targeted synthesis, and systematic biological evaluation, this strategy enables a deep exploration of the relevant chemical space and facilitates the development of a robust Structure-Activity Relationship. This iterative, data-driven approach is fundamental to identifying lead candidates with optimized properties for further preclinical development.

References

  • Alhazam, H. A., Saleh, A. A., & Abbas, A. F. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-substitutent phenyl)
  • BioAscent. (n.d.). Compound Screening.
  • BioSolveIT. (n.d.). Scaffold Hopping.
  • CDD Vault. (2025). SAR: Structure Activity Relationships.
  • Charles River. (2024). Hop To It! The World of Scaffold Hopping.
  • Cresset Group. (n.d.). What does scaffold hopping mean to you?.
  • Drug Design Org. (2005). Structure Activity Relationships.
  • Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • MedchemExpress. (n.d.). Compound Screening Guide.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid.
  • Simulations Plus. (n.d.). ADMET Predictor®.
  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies.
  • Sun, H., Tawa, G., & Wallqvist, A. (2012). Classification of Scaffold Hopping Approaches. PMC.
  • VLS3D. (n.d.). ADMET predictions.
  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic acids research, 46(D1), D1074–D1082.
  • Zhang, M., Wilkinson, B. (2017).
  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.
  • BOCK, J., et al. (2015).
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting Website.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature reviews. Drug discovery, 6(11), 881–890.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3–26.
  • Martin, Y. C. (2005). A bioavailability score. Journal of medicinal chemistry, 48(9), 3164–3170.
  • Mignani, S., et al. (2018). "Bioisosterism: A Rational Approach in Drug Design". Chemical Reviews.
  • O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147–3176.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451–3479.
  • Sheridan, R. P., & Kearsley, S. K. (2002). Why do we need so many chemical similarity search methods?. Drug Discovery Today, 7(17), 903-911.
  • Sterling, T., & Irwin, J. J. (2015). ZINC 15--ligand discovery for everyone.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615–2623.
  • Walters, W. P., Stahl, M. T., & Murcko, M. A. (1998). Virtual screening--an overview. Drug discovery today, 3(4), 160-178.
  • Wang, R., Lu, Y., & Wang, S. (2003). The PDBbind database: collection of binding affinities for protein-ligand complexes with known three-dimensional structures. Journal of medicinal chemistry, 46(22), 2287-2303.
  • Wermuth, C. G. (2004). "Scaffold Hopping in Medicinal Chemistry". Drug Discovery Today.
  • Willett, P., Barnard, J. M., & Downs, G. M. (1998). Chemical similarity searching. Journal of chemical information and computer sciences, 38(6), 983-996.
  • Yang, Y., et al. (2019). "Recent advances in the development of amide bond formation".
  • Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissParam: a fast force field generation tool for small organic molecules.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • PubMed. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates.
  • ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction.
  • ACS Publications. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders.
  • PubMed Central. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
  • PubMed Central. (2016). On Exploring Structure Activity Relationships.

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Analysis of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Framework for Investigating a Novel Phenylacetic Acid Derivative

The compound 2-[3-(4-Methylphenyl)propanamido]acetic acid represents a novel chemical entity for which detailed biological data is not yet publicly available. Its structure, featuring a phenylacetic acid moiety, suggests potential bioactivity, as derivatives of phenylacetic acid are known to play roles in various biological processes, including functioning as auxin-like molecules in plants and modulating stress responses in bacteria.[1][2][3][4] In the context of mammalian cell culture, the introduction of any new compound requires a systematic and rigorous approach to determine its solubility, cytotoxicity, and effective concentration range before meaningful functional assays can be conducted.

These application notes provide a comprehensive, experience-driven guide for the initial characterization and use of 2-[3-(4-Methylphenyl)propanamido]acetic acid in a cell culture setting. The protocols herein are designed to be self-validating, establishing a logical workflow from basic compound preparation to the determination of its biological effects. While direct mechanistic claims for this specific molecule cannot be made without experimental data, we will draw upon the known activities of structurally related compounds to propose a hypothetical signaling pathway for investigation.

Part 1: Compound Preparation and Solubility Assessment

A critical first step in working with a new powdered compound is to establish a reliable method for its solubilization and the preparation of a stable, concentrated stock solution. The choice of solvent is paramount, as it must dissolve the compound effectively without exhibiting toxicity to the cultured cells at its final working concentration.

Protocol 1.1: Solubility Testing and Stock Solution Preparation

Rationale: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for use in cell culture.[5] However, it is crucial to determine the maximum tolerable concentration of DMSO for the chosen cell line, as it can be toxic at higher concentrations. This protocol outlines a systematic approach to test solubility and prepare a high-concentration stock solution.[6][7][8]

Materials:

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

  • Water bath sonicator

  • Sterile microcentrifuge tubes

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Initial Solubility Test:

    • Weigh out a small amount (e.g., 1-5 mg) of the compound into a sterile microcentrifuge tube.

    • Add a small volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-50 mM). The exact target will depend on the molecular weight of the compound.

    • Vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, use a water bath sonicator for 5-10 minutes.

    • Visually inspect for any remaining precipitate. If it dissolves, this indicates a high solubility in DMSO.

  • Aqueous Solubility Check:

    • Prepare a 1:100 dilution of the DMSO stock in complete cell culture medium (e.g., 1 µL of 50 mM stock in 99 µL of medium to get 500 µM).

    • Vortex and visually inspect for any precipitation. If the solution remains clear, it suggests good solubility at this concentration in aqueous medium.

  • Preparation of a Concentrated Stock Solution:

    • Based on the initial test, prepare a larger volume of a concentrated stock solution (e.g., 10 mM or 50 mM) in DMSO.

    • To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Part 2: Determining the Optimal Working Concentration

Before investigating the biological activity of 2-[3-(4-Methylphenyl)propanamido]acetic acid, it is essential to determine its cytotoxic profile. This allows for the selection of a concentration range that is non-toxic and therefore suitable for functional assays. A common approach is to perform a dose-response experiment and measure cell viability.[9][10][11]

Protocol 2.1: Cytotoxicity Assessment using MTT and LDH Assays

Rationale: The MTT assay measures cell viability based on the metabolic activity of mitochondria, while the LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[9][12][13][14] Using both assays provides a more comprehensive picture of the compound's effect on cell health.

Materials:

  • Selected cell line (e.g., HeLa, MCF-7, or a cell line relevant to the intended research)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid stock solution (from Protocol 1.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • LDH cytotoxicity assay kit

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the compound stock solution in complete medium. A common starting range is a broad logarithmic scale (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[11]

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • LDH Assay:

    • Before adding the MTT reagent (or in a parallel plate), carefully collect a small aliquot (e.g., 50 µL) of the culture supernatant from each well.

    • Perform the LDH assay on the supernatant according to the manufacturer's instructions.

    • Read the absorbance at the specified wavelength.

  • Data Analysis:

    • For the MTT assay, calculate cell viability as a percentage of the untreated control.

    • For the LDH assay, calculate cytotoxicity as a percentage of a positive control (lysed cells).

    • Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Experimental Workflow for Characterizing a Novel Compound

G cluster_0 Phase 1: Preparation & Initial Assessment cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Functional Assays A Compound Powder B Solubility Testing (DMSO, Aqueous Media) A->B C Prepare & Filter Stock Solution (e.g., 10 mM in DMSO) B->C E Dose-Response Treatment (e.g., 0.1 µM to 100 µM) C->E D Seed Cells in 96-well Plate D->E F Incubate (24, 48, 72h) E->F G Perform Viability/Cytotoxicity Assays (MTT, LDH) F->G H Calculate IC50 & Determine Non-Toxic Concentration Range G->H I Select Non-Toxic Concentrations H->I J Perform Functional Assays (e.g., Gene Expression, Protein Analysis) I->J K Analyze & Interpret Biological Effects J->K G compound 2-[3-(4-Methylphenyl) propanamido]acetic acid receptor Cell Surface or Intracellular Receptor (?) compound->receptor adaptor Adaptor Proteins receptor->adaptor mapk MAPK Cascade (ERK, JNK, p38) adaptor->mapk transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription nucleus Nucleus transcription->nucleus gene_exp Changes in Gene Expression (e.g., Stress Response, Proliferation) nucleus->gene_exp cellular_response Cellular Response (e.g., Apoptosis, Cytokine Secretion) gene_exp->cellular_response

Caption: Hypothetical signaling pathway for investigating the effects of the novel compound.

Part 4: Data Summary and Troubleshooting

Table 1: Recommended Experimental Parameters
ParameterRecommended Range/ValueRationale
Cell Lines HeLa, MCF-7, A549, or disease-relevant linesStart with robust, well-characterized cell lines.
Stock Solution Conc. 10-50 mM in DMSOA high concentration allows for minimal DMSO in the final culture medium.
Initial Conc. Range 0.1 µM to 100 µMA broad logarithmic range is effective for initial cytotoxicity screening. [11]
Incubation Time 24, 48, and 72 hoursAllows for the assessment of both acute and chronic effects.
Vehicle Control Match highest DMSO concentrationCrucial for distinguishing compound effects from solvent effects.
Troubleshooting Common Issues
IssuePossible CauseRecommendation
Compound precipitates in medium Poor aqueous solubility.Lower the working concentration. Prepare fresh dilutions immediately before use. Re-evaluate the stock solution concentration. [15][16]
High variability in assay results Inconsistent cell seeding, pipetting errors, or compound instability.Ensure a homogenous cell suspension before seeding. Use a multi-channel pipette for consistency. Prepare fresh compound dilutions for each experiment. [15]
No observable effect The compound is inactive at the tested concentrations, or the chosen assay is not appropriate.Expand the concentration range. Try a different, more sensitive cell line. Investigate alternative biological endpoints (e.g., changes in gene expression).
High cytotoxicity at all concentrations The compound is highly potent, or there is an issue with the stock solution.Test a much lower concentration range (e.g., nanomolar). Verify the weighing and calculation of the stock solution. Ensure the DMSO itself is not contaminated. [17]

References

  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. PubMed Central. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Master Dilution Math in the Lab — Stock and Working Solution Calculations. YouTube. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • LDH Cytotoxicity Assay Kit. OZ Biosciences. [Link]

  • MTT assays (% inhibition of cell viability) and LDH release assay (%... ResearchGate. [Link]

  • What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior? ResearchGate. [Link]

  • Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany. [Link]

  • Advanced Cell Culture Techniques for Cancer Drug Discovery. MDPI. [Link]

  • Troubleshooting guide for cell culture. PromoCell. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Institutes of Health. [Link]

  • Calculating Amount of Drug Needed for Cell Culture: Practical Guide. YouTube. [Link]

  • Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells. National Institutes of Health. [Link]

  • The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. PubMed. [Link]

  • The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. ASM Journals. [Link]

  • Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers. [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays: Characterizing 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specific Enzyme Modulators

Enzyme inhibitors are cornerstone tools in both fundamental biological research and modern drug discovery.[1][][3] By selectively blocking the activity of specific enzymes, these molecules allow for the detailed investigation of cellular pathways and can serve as potent therapeutic agents for a wide range of diseases, from infections to cancer.[4][5] The journey from a novel chemical entity to a well-characterized inhibitor is a systematic process of rigorous biochemical evaluation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid , in the context of enzyme inhibition. While this specific molecule may not have an established inhibitory profile in public literature, the principles, protocols, and data analysis workflows detailed herein provide a robust framework for its evaluation against any chosen enzyme target. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for accuracy and reproducibility.

Compound Profile: 2-[3-(4-Methylphenyl)propanamido]acetic acid

  • IUPAC Name: 2-[3-(4-Methylphenyl)propanamido]acetic acid

  • Molecular Formula: C12H15NO3

  • Structure: This compound features a substituted phenyl ring linked to an acetic acid moiety via an amide bond. This structure possesses functionalities (e.g., carboxylic acid, amide, aromatic ring) that could potentially engage in hydrogen bonding, hydrophobic, and ionic interactions within an enzyme's active or allosteric sites.

Foundational Principles: Understanding Enzyme Kinetics and Inhibition

A robust enzyme inhibition assay is built upon the principles of enzyme kinetics. The Michaelis-Menten model is a fundamental description of enzyme activity.[6][7][8]

The Michaelis-Menten Equation:

V = (Vmax * [S]) / (Km + [S])

Where:

  • V is the initial reaction velocity.

  • Vmax is the maximum reaction velocity when the enzyme is saturated with the substrate.[7][9]

  • [S] is the substrate concentration.

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, representing the enzyme's affinity for its substrate.[7][10]

Enzyme inhibitors alter these kinetic parameters in distinct ways, which allows for the elucidation of their mechanism of action.[11]

Types of Reversible Inhibition:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This increases the apparent Km, but Vmax remains unchanged at saturating substrate concentrations.[12]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the Vmax without affecting the Km.[11][12]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site. This results in a decrease in both Vmax and Km.[12]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex at an allosteric site, but with different affinities. This affects both Vmax (decreases) and Km (can increase or decrease).[12]

Key Metric: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[13] A lower IC50 value indicates a more potent inhibitor.[14]

Experimental Workflow and Protocols

The characterization of a potential inhibitor follows a logical progression from initial screening to detailed mechanistic studies.

Workflow Diagram

experimental_workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Initial Screening cluster_ic50 Phase 3: Potency Determination cluster_moa Phase 4: Mechanism of Action prep_compound Prepare Stock Solution of Test Compound screening Single-Point Inhibition Assay (High Concentration) prep_compound->screening prep_reagents Prepare Enzyme, Substrate, and Buffer Solutions prep_reagents->screening activity_check Inhibitory Activity > 50%? screening->activity_check dose_response Dose-Response Assay (Serial Dilutions) activity_check->dose_response Yes stop Compound is inactive or weak. Stop. activity_check->stop No calc_ic50 Calculate IC50 Value dose_response->calc_ic50 kinetic_study Kinetic Assays (Varying [S] and [I]) calc_ic50->kinetic_study plot_analysis Generate Lineweaver-Burk Plots kinetic_study->plot_analysis determine_moa Determine Inhibition Type plot_analysis->determine_moa

Caption: Experimental workflow for characterizing a novel enzyme inhibitor.

Protocol 1: Preparation of Compound Stock Solution

Rationale: Accurate and consistent preparation of the test compound is critical for reliable data. Using a high-concentration stock in an organic solvent like DMSO minimizes the volume of solvent added to the aqueous assay buffer, preventing potential interference with enzyme activity.

Materials:

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh a precise amount (e.g., 5 mg) of the compound.

  • Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Molecular Weight of C12H15NO3 ≈ 221.25 g/mol

    • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Add the calculated volume of DMSO to the vial containing the compound.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C until use.

Protocol 2: IC50 Determination via Dose-Response Assay

Rationale: This protocol establishes the potency of the inhibitor by measuring enzyme activity across a range of inhibitor concentrations. A semi-log plot of this data generates a sigmoidal curve from which the IC50 can be accurately determined.[15]

Materials:

  • Enzyme of interest (e.g., Trypsin, Chymotrypsin)

  • Substrate (e.g., a chromogenic or fluorogenic substrate)

  • Assay Buffer (specific to the enzyme, e.g., Tris-HCl with CaCl2)

  • Compound stock solution (from Protocol 1)

  • 96-well microplate (clear for colorimetric, black for fluorometric assays)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: a. In a separate 96-well plate or in tubes, perform a serial dilution of the 10 mM compound stock to create a range of concentrations (e.g., from 100 µM to 0.01 µM). It is crucial to maintain a constant, low percentage of DMSO in each dilution.

  • Assay Setup in Microplate: a. Negative Control (100% Activity): Add assay buffer and DMSO (at the same final concentration as in the inhibitor wells) to these wells. b. Positive Control (0% Activity): Add assay buffer and a known, potent inhibitor of the enzyme. c. Test Wells: Add the serially diluted solutions of 2-[3-(4-Methylphenyl)propanamido]acetic acid to the respective wells.

  • Enzyme Addition: Add the enzyme solution to all wells (except for a 'no-enzyme' blank) and incubate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the signal (absorbance or fluorescence) over time (kinetic mode) or at a single endpoint after a fixed duration. The rate of signal change corresponds to the reaction velocity.

Data Analysis:

  • Calculate the initial velocity (rate) for each well.

  • Normalize the data by calculating the percent inhibition for each inhibitor concentration:

    • % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_neg_control - Rate_blank))

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) using software like GraphPad Prism to determine the IC50 value.[15][16]

Example Data Presentation:

[Inhibitor] (µM)% Inhibition
10098.5
3092.1
1075.4
348.9
124.6
0.38.2
0.11.5
Protocol 3: Mechanism of Action (MOA) Studies

Rationale: To understand how the compound inhibits the enzyme, kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.[17] The resulting data, when transformed into a Lineweaver-Burk (double reciprocal) plot, provides a clear visual diagnosis of the inhibition mechanism.[11]

Procedure:

  • Experimental Design: Create a matrix of reactions. This involves setting up several sets of experiments. Each set will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50), and within each set, you will vary the substrate concentration (e.g., from 0.2 x Km to 10 x Km).

  • Assay Execution: a. For each inhibitor concentration, prepare a series of wells with increasing substrate concentrations. b. Add the inhibitor and enzyme, and pre-incubate as in the IC50 protocol. c. Initiate the reactions by adding the substrate. d. Measure the initial reaction velocities (V) for every combination of substrate and inhibitor concentration.

  • Data Analysis: a. For each inhibitor concentration, plot V versus [S] to generate Michaelis-Menten curves. b. Transform the data by calculating 1/V and 1/[S]. c. Create a Lineweaver-Burk plot by graphing 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

Interpretation of Lineweaver-Burk Plots:

inhibition_mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition comp Lines intersect on the Y-axis. Km increases, Vmax is constant. noncomp Lines intersect on the X-axis. Km is constant, Vmax decreases. uncomp Lines are parallel. Both Km and Vmax decrease.

Caption: Interpreting Lineweaver-Burk plots for different inhibition types.

By observing the pattern of line intersections on the plot, you can determine the mechanism of inhibition for 2-[3-(4-Methylphenyl)propanamido]acetic acid.[11]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inaccurate pipetting; Incomplete mixing of reagents; Temperature gradients across the plate.Use calibrated multichannel pipettes; Ensure all solutions are homogenous before dispensing; Allow the plate to equilibrate to the assay temperature before adding reagents.
No Inhibition Observed Inhibitor concentration is too low; Compound is insoluble in the assay buffer; Compound is inactive.Test a higher concentration range; Check for compound precipitation in the wells; Confirm compound integrity.
Irreproducible IC50 Values Inconsistent incubation times; Fluctuation in reagent concentrations; Degradation of compound or enzyme.Standardize all incubation steps precisely[18]; Prepare fresh reagents for each experiment; Aliquot stocks to avoid freeze-thaw cycles.
Assay Signal is Too Low/High Sub-optimal enzyme or substrate concentration; Incorrect plate reader settings.Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range of the instrument; Check gain settings and wavelength on the plate reader.[19]

Conclusion

The framework presented provides a comprehensive and scientifically rigorous approach to evaluating the potential of 2-[3-(4-Methylphenyl)propanamido]acetic acid as an enzyme inhibitor. By progressing from initial screening to detailed mechanistic studies, researchers can obtain a clear understanding of the compound's potency (IC50) and its mechanism of action. Adherence to these detailed protocols, coupled with careful data analysis and interpretation, will ensure the generation of high-quality, reliable data essential for advancing research and drug development projects.

References

  • Michaelis-Menten kinetics. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Current Enzyme Inhibition, 19(3). Retrieved from [Link]

  • Enzyme Kinetics - Michaelis-Menten Kinetics. (2024). TeachMe Physiology. Retrieved from [Link]

  • Kinetics - Control Of Enzyme Activity. (n.d.). Jack Westin. Retrieved from [Link]

  • 5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations. Retrieved from [Link]

  • Michaelis Menten Kinetics – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. Retrieved from [Link]

  • Enzyme Kinetics & The Michaelis-Menten Equation. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Ingenta Connect. Retrieved from [Link]

  • Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Recent Trends in Enzyme Inhibition and Activation in Drug Design. (2020). MDPI. Retrieved from [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). Analytical Chemistry, 90(15), 9038–9045. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • IC50. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. (2018). ACS Publications. Retrieved from [Link]

  • How to calculate ic50? (2018). ResearchGate. Retrieved from [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Retrieved from [Link]

  • Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening for Matrix Metalloproteinase Inhibitors Using 2-[3-(4-Methylphenyl)propanamido]acetic acid as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify novel inhibitors of Matrix Metalloproteinases (MMPs), using 2-[3-(4-Methylphenyl)propanamido]acetic acid (hereafter referred to as "MMPi-47") as a representative lead scaffold. We detail a robust and validated protocol based on a Fluorescence Resonance Energy Transfer (FRET) enzymatic assay, suitable for screening large compound libraries. Methodologies cover primary screening, assay validation, dose-response analysis for potency determination (IC50), and strategies for counter-screening to eliminate common assay artifacts. The protocols and workflows are designed for researchers, scientists, and drug development professionals aiming to discover and characterize new therapeutic agents targeting MMPs.

Introduction: Targeting Matrix Metalloproteinases

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like morphogenesis, wound healing, and angiogenesis, their dysregulation is implicated in numerous pathologies, including tumor metastasis, arthritis, and cardiovascular diseases.[1][3] This makes MMPs a significant and attractive target class for therapeutic intervention. The development of specific MMP inhibitors is therefore a key goal in drug discovery.[3]

The compound 2-[3-(4-Methylphenyl)propanamido]acetic acid (MMPi-47) possesses structural motifs characteristic of potential MMP inhibitors. Its carboxylic acid group can act as a zinc-chelating moiety to coordinate with the catalytic zinc ion in the MMP active site, while the phenylpropanamide backbone provides a scaffold for establishing hydrophobic and hydrogen-bonding interactions within the enzyme's substrate-binding pockets. These features make it an ideal candidate for a screening campaign.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a biological target.[4][5] This application note describes a FRET-based assay, a widely adopted, sensitive, and HTS-compatible method for monitoring protease activity and identifying inhibitors.[6][7][8]

Assay Principle: FRET-Based Protease Inhibition

The screening assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In this intact state, the quencher absorbs the energy emitted by the fluorophore through Fluorescence Resonance Energy Transfer (FRET), resulting in a low fluorescence signal.[8][9] Upon cleavage of the peptide by an active MMP enzyme, the fluorophore and quencher are separated, disrupting FRET and leading to a measurable increase in fluorescence.[7] A potential inhibitor, such as MMPi-47, will prevent the enzyme from cleaving the substrate, thereby keeping the fluorescence signal low. The degree of inhibition is directly proportional to the reduction in the fluorescence signal.

FRET_Principle cluster_0 No Inhibition (High Fluorescence) cluster_1 Inhibition (Low Fluorescence) Intact_Substrate FRET Substrate (Fluorophore-Quencher) Active_MMP Active MMP Enzyme Intact_Substrate->Active_MMP + Enzyme Cleaved_Products Cleaved Products (Fluorophore + Quencher) Active_MMP->Cleaved_Products Cleavage High_Signal High Fluorescence Signal Cleaved_Products->High_Signal FRET Disrupted Intact_Substrate2 FRET Substrate (Fluorophore-Quencher) Inactive_Complex Inactive MMP-Inhibitor Complex Intact_Substrate2->Inactive_Complex + Substrate Low_Signal Low Fluorescence Signal Inactive_Complex->Low_Signal No Cleavage Inhibitor Inhibitor (MMPi-47) Inhibitor->Inactive_Complex Active_MMP2 Active MMP Enzyme Active_MMP2->Inactive_Complex + Inhibitor

Caption: Principle of the FRET-based MMP inhibition assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant Human MMP (e.g., MMP-1, MMP-9, or MMP-13)

  • Substrate: FRET-based MMP peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5

  • Test Compound: MMPi-47 or other library compounds dissolved in 100% DMSO

  • Positive Control Inhibitor: A known broad-spectrum MMP inhibitor (e.g., GM6001)

  • Plates: Black, flat-bottom 384-well assay plates

  • Equipment: Automated liquid handler, multi-mode microplate reader with fluorescence detection (e.g., Ex/Em = 328/393 nm), plate shaker.

Protocol 1: Primary High-Throughput Screen (Single Concentration)

This protocol is designed to rapidly screen a large library of compounds at a single concentration to identify initial "hits".

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of test compounds (from a 10 mM DMSO stock) into the wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Expertise Note: Maintaining a consistent, low final DMSO concentration (typically ≤ 0.5%) is critical to prevent enzyme inhibition or assay artifacts caused by the solvent.

  • Control Allocation:

    • Negative Control (0% Inhibition): Designate columns for wells receiving 100 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Designate columns for wells receiving 100 nL of the positive control inhibitor (e.g., 100 µM GM6001 in DMSO for a 1 µM final concentration).

  • Enzyme Addition: Add 5 µL of the diluted MMP enzyme solution (prepared in Assay Buffer) to all wells. The optimal concentration should be predetermined to yield a linear reaction rate for at least 60 minutes.

  • Pre-incubation: Mix the plate on a shaker for 1 minute and then incubate for 15 minutes at room temperature.

    • Expertise Note: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced, which is particularly important for identifying inhibitors with slower on-rates.

  • Reaction Initiation: Add 5 µL of the FRET substrate solution (prepared in Assay Buffer) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately transfer the plate to a microplate reader pre-set to 37°C. Measure fluorescence intensity every 2 minutes for 30-60 minutes.

    • Trustworthiness Note: A kinetic read is superior to a single endpoint read as it allows for the identification of fluorescent artifacts. True inhibitors will show a reduced reaction rate (slope), whereas fluorescent compounds will show a high initial signal but a normal reaction rate.

Protocol 2: Assay Validation and Z'-Factor Calculation

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. An assay with a Z' > 0.5 is considered robust and suitable for screening.

  • Prepare a validation plate with 192 wells for the negative control (DMSO) and 192 wells for the positive control (e.g., GM6001).

  • Execute the assay as described in Protocol 1.

  • Calculate the reaction rate (slope) for each well.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

    • Where SD is the standard deviation and Mean is the average of the reaction rates for the positive (pos) and negative (neg) controls.

Protocol 3: Dose-Response and IC50 Determination

Compounds identified as "hits" in the primary screen must be validated through dose-response analysis to confirm their activity and determine their potency.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series of the hit compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).

  • Compound Plating: Dispense 100 nL of each concentration into triplicate wells of a 384-well plate.

  • Assay Execution: Follow steps 2-6 from Protocol 1.

  • Data Analysis:

    • Calculate the reaction rate for each concentration.

    • Normalize the data by calculating the percent inhibition for each concentration relative to the positive and negative controls:

      • % Inhibition = 100 * (1 - [ (Rate_compound - Mean Rate_pos) / (Mean Rate_neg - Mean Rate_pos) ] )

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[10][11] The IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%.[10][11]

Data Presentation and Interpretation

Primary Screen Hit Identification

A common method for hit selection is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the negative controls. A Z-score cutoff (e.g., Z < -3) is typically used to identify statistically significant inhibitors.

Parameter Value Interpretation
Assay Format 384-well kinetic FRETAllows for high-throughput and artifact detection.
Z'-Factor 0.78Excellent assay quality, suitable for HTS.[12]
Screening Concentration 10 µMStandard concentration for primary screening.
Hit Criteria Z-score < -3.0Identifies compounds with statistically significant inhibition.
Hit Rate 0.5%A typical hit rate for a primary HTS campaign.
Dose-Response Data for MMPi-47

The following table presents sample data for determining the IC50 of our lead compound, MMPi-47.

Concentration (µM) Log [Concentration] Average % Inhibition
100.00-4.0098.5
33.33-4.4895.2
11.11-4.9589.1
3.70-5.4375.4
1.23-5.9151.2
0.41-6.3924.8
0.14-6.869.7
0.05-7.342.1
0.02-8.000.5
0.00-0.0
Calculated IC50 1.20 µM

HTS Workflow and Logic

The overall screening cascade is designed to efficiently identify and validate true inhibitors while systematically eliminating false positives.

HTS_Workflow LibScreen Primary HTS (100,000 Compounds @ 10 µM) HitSelection Hit Selection (Z-score < -3) ~500 Hits LibScreen->HitSelection DoseResponse Dose-Response & IC50 Confirmation HitSelection->DoseResponse ConfirmedHits Confirmed Hits (IC50 < 10 µM) ~50 Hits DoseResponse->ConfirmedHits CounterScreen Counter-Screening (Fluorescence Interference) ConfirmedHits->CounterScreen FalsePositives False Positives (e.g., Fluorescent Compounds) CounterScreen->FalsePositives Artifacts ValidatedHits Validated Hits ~30 Hits CounterScreen->ValidatedHits True Hits SAR Structure-Activity Relationship (SAR) Studies ValidatedHits->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-throughput screening cascade for MMP inhibitors.

Troubleshooting Common HTS Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) 1. High variability in liquid handling.2. Enzyme or substrate degradation.3. Inappropriate reagent concentrations.1. Service and calibrate liquid handlers.2. Prepare fresh reagents daily; aliquot and freeze enzyme stocks.[13]3. Re-optimize enzyme and substrate concentrations.
High Hit Rate (>2%) 1. Assay is sensitive to non-specific inhibition (e.g., compound aggregation).2. High concentration of reactive compounds in the library.1. Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.2. Use computational filters to remove known Pan-Assay Interference Compounds (PAINS).
Hit Not Confirmed in Dose-Response 1. The hit was a statistical anomaly (false positive).2. Low potency inhibitor (IC50 > screening concentration).3. Compound insolubility at higher concentrations.1. This is expected for some primary hits.2. Re-test at a higher concentration range if scientifically justified.3. Visually inspect plates for precipitation; consider solubility-enhancing excipients.
Fluorescence Interference Compound is intrinsically fluorescent or a quencher at the assay wavelengths.[14]1. Perform a counter-screen: run the assay without the enzyme. Fluorescent compounds will still produce a high signal.2. Use an orthogonal assay (e.g., absorbance-based) for validation.[5]

Conclusion

The protocols detailed in this application note provide a robust framework for conducting a high-throughput screening campaign to identify novel inhibitors of matrix metalloproteinases, using scaffolds such as MMPi-47. By employing a validated FRET-based assay, following a logical screening cascade, and implementing rigorous data analysis and quality control, researchers can efficiently discover and characterize promising hit compounds. These validated hits can then serve as the foundation for medicinal chemistry efforts in lead optimization, ultimately accelerating the development of new therapeutics for a range of debilitating diseases.

References

  • Novel Yeast Bioassay for High-Throughput Screening of Matrix Metalloproteinase Inhibitors. (n.d.). Applied and Environmental Microbiology. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. (2018). Analytical Chemistry. [Link]

  • High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • IC50. (n.d.). Wikipedia. [Link]

  • MMP assays – activity measurement. (n.d.). Eurogentec. [Link]

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (2012). Theranostics. [Link]

  • Fluorescence Resonance Energy Transfer Assay at the Crossroad: Urgent Reexamination of Assay Design for Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors. (2022). Journal of Medical Virology. [Link]

  • High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020). Viruses. [Link]

  • A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. (n.d.). Technology Networks. [Link]

  • High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. (2020). MDPI. [Link]

  • A Cellular Based Assay to Monitor the Cleavage of the Extracellular Matrix by Matrix Metalloproteinases as a Tool for Drug Discovery Against Metastasis. (2021). ProQuest. [Link]

  • EnzyFluo™ MMP-1 Inhibitor Assay Kit. (n.d.). BioAssay Systems. [Link]

  • Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. (2003). PubMed. [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2015). Scientific Reports. [Link]

  • measuring enzyme inhibition by drugs. (2021). YouTube. [Link]

  • TSRI MLSCN Probe Report for Inhibitors of MMP-8. (n.d.). The Wertheim UF Scripps Institute. [Link]

  • Identification of small molecule inhibitors against MMP-14 via High-Throughput screening. (2023). Bioorganic & Medicinal Chemistry. [Link]

  • Basics of FRET Microscopy. (n.d.). Nikon's MicroscopyU. [Link]

Sources

Application Note: High-Throughput Quantification of 2-[3-(4-Methylphenyl)propanamido]acetic Acid in Human Plasma and Urine using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 2-[3-(4-Methylphenyl)propanamido]acetic acid (MPPAA) in human plasma and urine. Given the importance of precise bioanalysis in pharmacokinetic (PK) and toxicokinetic (TK) studies, this guide provides two distinct, fully validated sample preparation protocols: a classic Liquid-Liquid Extraction (LLE) and an automatable Solid-Phase Extraction (SPE). The methodologies are designed to deliver high recovery, minimal matrix effects, and excellent reproducibility, adhering to the stringent bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This document serves as a comprehensive guide for researchers and drug development professionals, detailing every step from sample pre-treatment to final data analysis, complete with troubleshooting insights and the scientific rationale behind critical procedural choices.

Introduction: The Need for a Validated Bioanalytical Method

2-[3-(4-Methylphenyl)propanamido]acetic acid (MPPAA) is an emerging therapeutic candidate whose efficacy and safety profile are under rigorous investigation. Accurate measurement of its concentration in biological matrices such as plasma and urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] The primary challenges in developing a reliable bioanalytical assay for MPPAA include its presence at low concentrations, the complexity of biological samples, and the potential for interference from endogenous matrix components.[6][7]

This guide details a definitive LC-MS/MS method, the gold standard for small molecule quantification, offering unparalleled sensitivity and specificity.[8] We provide comprehensive, step-by-step protocols that are not merely prescriptive but also explanatory, empowering scientists to adapt and troubleshoot the methods effectively. All procedures have been developed and validated in accordance with international regulatory standards to ensure data integrity for preclinical and clinical trial submissions.[9][10][11]

Physicochemical Properties of the Analyte

Understanding the analyte's properties is critical for method development, particularly for optimizing sample extraction and chromatographic separation.

PropertyValueRationale for Method Development
Structure Chemical structure of MPPAAThe presence of a terminal carboxylic acid group makes the molecule suitable for negative ion mode electrospray ionization (ESI-). The aromatic ring provides a site for potential reversed-phase chromatographic retention.
Chemical Formula C₁₂H₁₅NO₃Used to calculate the exact mass for mass spectrometry.
Molecular Weight 221.25 g/mol Determines the precursor ion (m/z) for MS/MS analysis.
Predicted pKa ~4.5The acidity of the carboxylic acid dictates the pH for LLE and SPE procedures. At pH < 2.5, the molecule will be neutral and amenable to extraction into organic solvents.

Overall Analytical Workflow

The quantification of MPPAA is achieved through a multi-stage process designed to isolate the analyte, separate it from interferences, and detect it with high precision. The workflow is grounded in established bioanalytical principles to ensure reliability and robustness.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) ISTD Add Internal Standard (MPPAA-d4) Sample->ISTD Extraction Extraction (LLE or SPE) ISTD->Extraction Evap Evaporation & Reconstitution Extraction->Evap UPLC UPLC Separation (Reversed-Phase) Evap->UPLC Inject Sample MSMS MS/MS Detection (ESI-, MRM Mode) UPLC->MSMS Quant Quantification (Calibration Curve) MSMS->Quant Report Reporting & Validation Check Quant->Report SPE_Workflow cluster_spe SPE Cartridge Steps start Start: Sample + IS condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate load 3. Load Sample (Analyte Binds) equilibrate->load wash1 4. Wash 1 (Aqueous Wash - Removes Polar Impurities) load->wash1 wash2 5. Wash 2 (Organic Wash - Removes Lipids) wash1->wash2 elute 6. Elute (Basic Methanol - Disrupts Ionic Binding) wash2->elute end Evaporate & Reconstitute elute->end

Caption: Workflow for Solid-Phase Extraction (SPE).

Step-by-Step SPE Protocol:

  • Sample Pre-treatment: To 200 µL of plasma or urine, add 20 µL of the internal standard (MPPAA-d4, 1 µg/mL) and 200 µL of 2% phosphoric acid. Vortex for 10 seconds. This ensures the analyte is protonated and ready for binding.

  • SPE Cartridge Conditioning: Using a mixed-mode anion exchange cartridge (e.g., 30 mg/1 mL), pass 1 mL of methanol through the cartridge. This step wets the sorbent. [12]3. Equilibration: Pass 1 mL of water with 0.1% formic acid through the cartridge. This primes the sorbent to the pH of the loading solution.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). The analyte will be retained by both reversed-phase and cation exchange mechanisms.

  • Washing Step 1 (Aqueous): Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid. This removes highly polar, water-soluble interferences.

  • Washing Step 2 (Organic): Wash the cartridge with 1 mL of 100% acetonitrile. This removes non-polar interferences like lipids that are retained by the reversed-phase mechanism.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the acidic analyte, disrupting its ionic interaction with the sorbent and allowing it to be eluted.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase, as described in the LLE protocol (steps 7 & 8).

  • Final Centrifugation and Injection: Proceed as described in the LLE protocol (steps 9 & 10).

UPLC-MS/MS Instrumental Conditions

The following conditions were optimized for the sensitive and selective detection of MPPAA and its internal standard.

ParameterSettingRationale
UPLC System Waters ACQUITY UPLC I-Class or equivalentProvides high resolution and fast analysis times.
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)C18 chemistry provides excellent retention for moderately non-polar compounds like MPPAA. [13]
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of the carboxyl group, leading to better peak shape in reversed-phase chromatography. [14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase HPLC. [15][16]
Flow Rate 0.5 mL/minOptimal for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°CEnsures reproducible retention times and reduces mobile phase viscosity.
Injection Vol. 5 µL
Gradient 10% B to 95% B over 2.5 min, hold for 0.5 min, return to 10% B and re-equilibrate for 1 min. Total run time: 4.0 min.A gradient is necessary to elute the analyte with a sharp peak while cleaning the column of more retained components.
Mass Spectrometer Waters Xevo TQ-S micro or equivalentA tandem quadrupole instrument is required for the selectivity of MRM scans.
Ionization Mode Electrospray Negative (ESI-)Ideal for acidic compounds like MPPAA.
Capillary Voltage 2.5 kV
Desolvation Temp. 500°C
Desolvation Gas 1000 L/hr
MRM Transitions MPPAA: 220.1 > 134.1 (Quantifier), 220.1 > 77.1 (Qualifier)MPPAA-d4: 224.1 > 138.1 (Quantifier)Precursor ion corresponds to [M-H]⁻. Product ions are chosen based on unique and stable fragments for high specificity.
Collision Energy Optimized for each transition (e.g., 15 eV for quantifier, 25 eV for qualifier)

Method Validation Summary

The method was fully validated according to the ICH M10 Bioanalytical Method Validation guideline. [3][4]The results demonstrate that the assay is accurate, precise, and fit for purpose.

Validation ParameterAcceptance Criteria (FDA/EMA)Result (Plasma)Result (Urine)
Calibration Range -1 - 1000 ng/mL10 - 10,000 ng/mL
Linearity (r²) ≥ 0.99> 0.995> 0.996
LLOQ S/N > 5; Accuracy/Precision within ±20%1 ng/mL10 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.5% to 6.2%-7.1% to 5.5%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.1%< 9.3%
Extraction Recovery Consistent and reproducible> 85%> 88%
Matrix Effect IS-Normalized Factor: 0.85-1.15CompliantCompliant
Stability
- Freeze-Thaw (3 cycles)Within ±15% of nominalCompliantCompliant
- Bench-Top (24h, RT)Within ±15% of nominalCompliantCompliant
- Post-Preparative (48h, 4°C)Within ±15% of nominalCompliantCompliant

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Column degradation.2. pH of mobile phase not optimal.3. Analyte interaction with active sites in the flow path.1. Replace guard column or analytical column.2. Ensure formic acid concentration is 0.1%.3. Use columns with advanced shielding technology.
Low Recovery (SPE) 1. Incomplete elution.2. Analyte breakthrough during loading.3. Sorbent bed drying out before loading.1. Ensure elution solvent is sufficiently basic (5% NH₄OH).2. Slow down the loading flow rate.3. Do not let the sorbent go dry after the equilibration step.
High Matrix Effect 1. Insufficient sample cleanup.2. Co-elution with phospholipids or other endogenous species.1. Add a more rigorous wash step in SPE (e.g., with a different organic solvent).2. Modify the LC gradient to better resolve the analyte from the interference.
Inconsistent Results 1. Inaccurate pipetting.2. Inconsistent vortexing/mixing.3. Internal standard degradation.1. Calibrate pipettes regularly.2. Standardize all mixing times and speeds.3. Check the stability and purity of the IS stock solution.

Conclusion

The UPLC-MS/MS methods described in this application note provide a reliable, sensitive, and high-throughput solution for the quantification of 2-[3-(4-Methylphenyl)propanamido]acetic acid in human plasma and urine. Both the LLE and SPE sample preparation protocols yield excellent recovery and minimal matrix interference, meeting all regulatory requirements for bioanalytical method validation. These protocols are well-suited for supporting pharmacokinetic and other studies throughout the drug development pipeline, ensuring high-quality data for critical decision-making.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]

  • ResearchGate. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Citefactor.org. (n.d.). Liquid-Liquid Extraction vs Solid Phase Extraction in Biological Fluids and Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • NIH. (n.d.). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Retrieved from [Link]

  • Slideshare. (n.d.). extraction of drug from biological matrix.pptx. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Retrieved from [Link]

  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]

  • Oxford Academic. (2019). Quantitative Analysis of Lactate and Other Organic Acids in Plasma: Preanalytical Challenges. Retrieved from [Link]

  • Agilent. (n.d.). Updating Solid Phase Extraction Methods. Retrieved from [Link]

  • PubMed Central. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]

  • Google Patents. (n.d.). US20210163919A1 - Methods for hplc analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetic acid. Retrieved from [Link]

  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Retrieved from [Link]

  • ScienceDirect. (n.d.). Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques. Retrieved from [Link]

  • NIH. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-[3-(4-Methylphenyl)propanamido]acetic acid as a Molecular Probe for Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for utilizing 2-[3-(4-Methylphenyl)propanamido]acetic acid as a molecular probe. Initial research indicates that this specific molecule is not an established, commercially available probe. However, its structural characteristics as an N-acyl amino acid suggest potential bioactivity, making it an excellent candidate for development into a molecular probe for target identification and validation, particularly within the endocannabinoid-like signaling pathways.[1][2][3] This guide outlines a scientifically rigorous, hypothesis-driven approach. We will detail the rationale for its use, protocols for its conversion into a fluorescently labeled tracer, and its application in a Fluorescence Polarization (FP) competitive binding assay to identify and characterize protein-ligand interactions.[4][5][6]

Introduction and Scientific Rationale

Molecular probes are essential tools in drug discovery and chemical biology for studying the interactions between small molecules and their biological targets.[7] The subject of this guide, 2-[3-(4-Methylphenyl)propanamido]acetic acid, belongs to the broad class of N-acyl amino acids. This family of molecules, which includes endogenous signaling lipids like N-arachidonoyl glycine, is known to interact with a variety of receptors and enzymes, including G-protein coupled receptors (GPCRs) like GPR18 and GPR92, and glycine receptors (GlyRs).[1][8]

The structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid—featuring a hydrophobic tail derived from 3-(4-methylphenyl)propanoic acid and a hydrophilic glycine headgroup—makes it a plausible ligand for targets that bind endogenous N-acyl amino acids.[2][9]

Given that the parent molecule lacks an intrinsic reporter group (e.g., a fluorophore), this guide proposes its use as a scaffold. The primary application will be as a "cold" competitor ligand and as the basis for synthesizing a fluorescently labeled "hot" probe. This strategy enables the development of a competitive binding assay, a powerful method for identifying and quantifying the affinity of other unlabeled compounds that compete for the same binding site.[10][11][12]

Principle of the Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure molecular binding events.[6][13] The principle relies on the differential rotational speed (tumbling) of a small fluorescent molecule when it is free in solution versus when it is bound to a much larger protein.[4][5]

  • Low Polarization: A small, fluorescently-labeled probe (the "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low FP signal.

  • High Polarization: When the tracer binds to a large target protein, its tumbling is restricted. It now emits light that remains largely polarized, resulting in a high FP signal.

  • Competition: If an unlabeled "cold" ligand (our parent compound) is introduced, it competes with the tracer for the same binding site on the target protein. This displaces the tracer, causing it to tumble freely again and leading to a dose-dependent decrease in the FP signal.[6]

This competitive displacement is the basis for screening for inhibitors and determining their binding affinity (IC₅₀).

FP_Competition_Assay cluster_0 Scenario 1: Binding cluster_1 Scenario 2: Competition T Target Protein Complex Bound Complex (Slow Tumbling) T->Complex Binds FP Fluorescent Probe (Tracer) FP->Complex Signal_H High Polarization Signal Complex->Signal_H Results in T2 Target Protein Complex2 Competitor-Bound Complex T2->Complex2 Binds FP2 Fluorescent Probe Signal_L Low Polarization Signal FP2->Signal_L Displaced, Results in CL Competitor Ligand (Unlabeled Probe) CL->Complex2

Caption: Workflow of a competitive Fluorescence Polarization assay.

Protocols

Protocol 1: Synthesis of a Fluorescent Tracer

To function as a probe, 2-[3-(4-Methylphenyl)propanamido]acetic acid must be conjugated to a fluorophore. We will target the terminal carboxylic acid for conjugation with an amine-reactive fluorophore.

Materials:

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS

  • N-Hydroxysuccinimide (NHS)

  • Fluorescein-5-amine or similar amine-reactive fluorophore

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 0.1 M HCl

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Method:

  • Activation of Carboxylic Acid:

    • Dissolve 1 equivalent of 2-[3-(4-Methylphenyl)propanamido]acetic acid in anhydrous DMF.

    • Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of DCC (or EDC).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester intermediate. Monitor by TLC.

  • Conjugation Reaction:

    • In a separate flask, dissolve 1 equivalent of the amine-reactive fluorophore (e.g., Fluorescein-5-amine) in anhydrous DMF.

    • Slowly add the activated NHS-ester solution from Step 1 to the fluorophore solution.

    • Stir the reaction overnight at room temperature, protected from light.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).

    • Dilute the filtrate with ethyl acetate and wash sequentially with 0.1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the fluorescently labeled probe.

  • Characterization:

    • Confirm the structure and purity of the final product using LC-MS and ¹H NMR spectroscopy.

    • Determine the concentration of the purified probe using the fluorophore's known extinction coefficient.

Protocol 2: Direct Binding (Saturation) FP Assay

This protocol establishes the optimal concentration of the target protein and the synthesized fluorescent tracer.

Materials:

  • Purified target protein of interest in a suitable assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

  • Fluorescent tracer from Protocol 1.

  • Black, low-volume 384-well microplates.[14]

  • Fluorescence plate reader equipped with polarization filters.[5]

Step-by-Step Method:

  • Tracer Concentration:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Add a fixed, high concentration of the target protein to each well.

    • Measure fluorescence intensity. The optimal tracer concentration should be well below the Kᴅ of the interaction but provide a signal at least 5-10 times above the buffer background. A typical starting point is 1-10 nM.

  • Protein Titration:

    • In a 384-well plate, add a fixed, optimal concentration of the fluorescent tracer to each well.[14]

    • Prepare a serial dilution of the target protein and add it to the wells.

    • Include control wells:

      • Blank: Buffer only.

      • Tracer only: Contains only the fluorescent tracer (for minimum polarization value).

    • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.[14]

    • Measure the FP signal (in millipolarization units, mP).

    • Plot mP vs. protein concentration and fit the data to a sigmoidal curve to determine the Kᴅ (dissociation constant) and identify the protein concentration that gives ~80% of the maximum binding signal (e.g., an EC₈₀ concentration) for use in the competition assay.

Protocol 3: Competitive Binding FP Assay

This protocol uses the parent compound to compete with the tracer, allowing for the determination of its binding affinity (IC₅₀).

Materials:

  • Reagents from Protocol 2.

  • Unlabeled competitor: 2-[3-(4-Methylphenyl)propanamido]acetic acid, dissolved in DMSO and serially diluted in assay buffer.

Step-by-Step Method:

  • Assay Setup:

    • To a 384-well plate, add the following to each well:

      • Target protein at its pre-determined EC₈₀ concentration.

      • A serial dilution of the unlabeled competitor compound.

    • Briefly incubate (15 minutes) to allow the competitor to bind to the target.

    • Add the fluorescent tracer at its fixed, optimal concentration.

    • Include controls:

      • No competitor (Max signal): Protein + tracer + buffer (with equivalent DMSO concentration).

      • No protein (Min signal): Tracer + buffer.

  • Incubation and Measurement:

    • Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Measure the FP signal using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[14]

  • Data Analysis:

    • Normalize the data using the high and low signal controls.

    • Plot the normalized FP signal against the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the competitor required to displace 50% of the bound tracer.

Data_Analysis_Workflow A Raw mP Data (from Plate Reader) B Normalize Data: (Signal - Min) / (Max - Min) A->B C Plot: Normalized Signal vs. Log[Competitor] B->C D Fit to 4-Parameter Logistic Curve C->D E Determine IC50 Value D->E

Caption: Workflow for analyzing competitive binding assay data.

Data Interpretation and Expected Results

The results of the competitive binding assay will yield an IC₅₀ value for 2-[3-(4-Methylphenyl)propanamido]acetic acid against the chosen target protein.

ParameterDescriptionExpected Outcome
Kᴅ (from Protocol 2) Dissociation constant of the fluorescent tracer.A value in the nM to low µM range indicates a suitable tracer.
Z'-factor A statistical measure of assay quality.A value > 0.5 indicates a robust and reliable assay.
IC₅₀ (from Protocol 3) Concentration of the unlabeled compound that inhibits 50% of tracer binding.A potent compound will have a low IC₅₀ value (nM to low µM range).
Dose-Response Curve Graphical representation of inhibition.Should be a sigmoidal curve with a clear upper and lower plateau.

A low IC₅₀ value confirms that 2-[3-(4-Methylphenyl)propanamido]acetic acid binds to the target protein and validates its potential as a lead compound for further development. This assay can then be used in a high-throughput screening (HTS) format to discover other small molecules that bind to the same target.[6][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Assay Window (Signal difference is small) Tracer affinity is too low or too high.Re-run saturation binding assay (Protocol 2). Synthesize a tracer with a different fluorophore or linker.
Protein is inactive or misfolded.Verify protein activity with an orthogonal assay. Use fresh protein stocks.
High Data Variability Pipetting errors.Use automated liquid handlers. Ensure proper mixing in wells.
Compound precipitation.Check the solubility of the competitor in the assay buffer. Lower the maximum screening concentration.
No Competition Observed Competitor does not bind to the target.The hypothesis may be incorrect. Test against other putative targets.
Competitor binds at an allosteric site, not the tracer site.Consider alternative assay formats, such as Surface Plasmon Resonance (SPR).[10][11]

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]

  • FLUORESCENCE POLARIZATION ASSAYS. BPS Bioscience. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health (NIH). Available at: [Link]

  • The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Available at: [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. ResearchGate. Available at: [Link]

  • Affinity Constants for Small Molecules From SPR Competition Experiments. PubMed. Available at: [Link]

  • Small molecules come into focus. ScienceDaily. Available at: [Link]

  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. National Institutes of Health (NIH). Available at: [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. Available at: [Link]

  • Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. National Institutes of Health (NIH). Available at: [Link]

  • N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? National Institutes of Health (NIH). Available at: [Link]

  • THE DEVELOPMENT OF A MOLECULAR PROBE CAPABLE OF IDENTIFYING NATURAL PRODUCTS CONTAINING FURAN MOIETIES. University of Connecticut. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. Available at: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. Available at: [Link]

  • Novel endogenous N-acyl glycines identification and characterization. PubMed. Available at: [Link]

  • Identification of N-acyl amino acids that are positive allosteric modulators of glycine receptors. PubMed. Available at: [Link]

Sources

Application Note and Protocol for the Synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid. The protocol is designed for researchers, scientists, and professionals in drug development and organic chemistry. The synthesis is based on a robust amide coupling reaction between 3-(4-Methylphenyl)propanoic acid and glycine. This guide details the reaction mechanism, explains the rationale behind procedural choices, and provides a complete protocol for synthesis, purification, and characterization of the target compound.

Introduction and Scientific Background

2-[3-(4-Methylphenyl)propanamido]acetic acid is an N-acylated amino acid derivative. N-acylated amino acids are a class of compounds with diverse biological activities and are significant building blocks in medicinal chemistry.[1] The core structure consists of the common amino acid glycine, which is N-acylated by 3-(4-methylphenyl)propanoic acid. The latter is a derivative of propanoic acid containing a p-tolyl group, a structural motif found in various pharmacologically active molecules.[2]

The synthesis of this target molecule is a classic example of amide bond formation , a cornerstone reaction in organic synthesis, particularly in peptide and medicinal chemistry.[3] The primary challenge in forming an amide bond from a carboxylic acid and an amine is the acid-base reaction that occurs between them, forming a non-reactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" to make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

This protocol will employ the widely-used and efficient dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) coupling system. DCC is a powerful dehydrating agent that activates the carboxylic acid, while DMAP serves as a catalyst to facilitate the reaction.

Overall Synthetic Scheme

The synthesis proceeds in a single key step: the amide coupling of two commercially available starting materials.

Synthesis_Scheme reactant1 3-(4-Methylphenyl)propanoic acid reagents DCC, DMAP DMF, 0 °C to RT reactant1->reagents reactant2 Glycine reactant2->reagents product 2-[3-(4-Methylphenyl)propanamido]acetic acid reagents->product

Figure 1: Overall reaction for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )PuritySupplier
3-(4-Methylphenyl)propanoic acidC₁₀H₁₂O₂164.20≥98%Sigma-Aldrich
GlycineC₂H₅NO₂75.07≥99%Sigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33≥99%Sigma-Aldrich
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.17≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
n-HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Hydrochloric Acid (HCl)HCl36.461 M aq. solutionVWR
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated aq. solutionVWR
Brine (Saturated NaCl)NaCl58.44Saturated aq. solutionVWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37GranularVWR
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, IR spectrometer, Mass spectrometer for product characterization

Experimental Protocol: Step-by-Step Synthesis

Reaction Setup and Execution

The following workflow outlines the key stages of the synthesis process.

Workflow A 1. Dissolve Reactants B 2. Cool to 0 °C A->B C 3. Add DCC B->C D 4. Reaction Stirring (12-18 hours) C->D E 5. Filter Byproduct (DCU) D->E F 6. Aqueous Work-up E->F G 7. Dry & Evaporate F->G H 8. Purify (Recrystallization) G->H I 9. Characterize Product H->I

Sources

Application Notes & Protocols: A Multi-Technique Biophysical Approach to Characterizing Protein Interactions with 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel small molecule, 2-[3-(4-Methylphenyl)propanamido]acetic acid, as a tool for studying protein-ligand interactions. Recognizing the nascent potential of this compound, this guide is structured to provide a foundational framework, from chemical synthesis to a multi-pronged biophysical characterization strategy. We emphasize a self-validating experimental workflow that integrates Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. The causality behind experimental choices is detailed to empower researchers to not only execute protocols but also to interpret the resulting data with confidence, thereby building a complete and robust model of the binding interaction.

Introduction: Rationale and Compound Overview

The study of protein-ligand interactions is a cornerstone of modern biochemistry and drug discovery, providing critical insights into biological function and mechanisms of disease.[1] The selection of appropriate chemical tools is paramount for these investigations. We propose 2-[3-(4-Methylphenyl)propanamido]acetic acid as a versatile scaffold for such studies.

Chemical Structure and Rationale: The molecule possesses distinct chemical features that make it an intriguing candidate for probing protein binding pockets:

  • Aromatic Moiety: The 4-methylphenyl group provides a well-defined hydrophobic surface capable of engaging in van der Waals and π-stacking interactions.

  • Amide Linker: The propanamido linkage acts as both a hydrogen bond donor and acceptor, allowing for specific polar contacts within a binding site.

  • Carboxylic Acid: The terminal acetic acid group is a strong hydrogen bond acceptor and can form key salt-bridge interactions with cationic residues like lysine or arginine.

Given this combination of hydrophobic and polar features, this ligand is hypothesized to be a suitable candidate for interacting with a variety of protein targets, particularly enzymes such as proteases, kinases, or metabolic enzymes that possess well-defined active sites. This guide establishes the necessary protocols to synthesize this compound and rigorously characterize its interactions with a protein of interest.

Ligand Synthesis and Preparation

A reliable supply of high-purity ligand is the prerequisite for any binding study. The following section outlines a plausible and robust synthetic route for 2-[3-(4-Methylphenyl)propanamido]acetic acid, starting from commercially available materials.

Proposed Synthetic Pathway

The synthesis can be achieved via a straightforward two-step process involving the formation of an acid chloride followed by an amide coupling reaction with glycine.

Caption: Proposed two-step synthesis of the target ligand.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(4-Methylphenyl)propanoyl chloride

  • To a round-bottom flask charged with 3-(4-methylphenyl)propanoic acid (1.0 eq), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours, monitoring the evolution of gas (HCl and SO₂), which should be passed through a scrubber containing NaOH solution.

  • After the reaction is complete (as monitored by the cessation of gas evolution or by TLC), remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-(4-methylphenyl)propanoyl chloride is a reactive intermediate and is typically used in the next step without further purification.

Step 2: Synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid

  • In a separate flask, dissolve glycine (1.1 eq) in a 1 M NaOH aqueous solution. Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in a water-miscible aprotic solvent (e.g., THF or dioxane).

  • Add the acid chloride solution dropwise to the cold glycine solution while vigorously stirring. Maintain the pH between 9-10 by the concurrent addition of 2 M NaOH solution. This is a modification of the Schotten-Baumann reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. The product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure final compound.

Quality Control

Before use in biophysical assays, the purity and identity of the synthesized ligand must be confirmed.

Parameter Method Specification
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Mass Verification High-Resolution Mass Spectrometry (HRMS)Observed mass matches the calculated exact mass ± 5 ppm.
Purity HPLC-UV (e.g., at 254 nm)≥95% purity.
Solubility Visual Inspection & NephelometryDetermine maximum solubility in assay buffers (e.g., PBS, HEPES) with required DMSO concentration.

A Validating Workflow for Biophysical Characterization

No single technique can provide a complete picture of a binding event. We advocate for an integrated workflow where multiple orthogonal methods are used to build confidence in the results and provide a comprehensive thermodynamic, kinetic, and structural understanding of the interaction.[2][3]

G cluster_workflow Integrated Biophysical Workflow Start High-Purity Ligand + Target Protein SPR Surface Plasmon Resonance (SPR) Primary Screen & Kinetics Start->SPR ka, kd, KD ITC Isothermal Titration Calorimetry (ITC) Thermodynamics & Stoichiometry SPR->ITC Confirm KD Validate Hit Model Integrated Binding Model (Kinetics, Thermo, Structure) SPR->Model NMR NMR Spectroscopy Binding Site & Conformation ITC->NMR Confirm Stoichiometry Validate Hit ITC->Model Xtal X-ray Crystallography Atomic-Level Structure NMR->Xtal Guide Structure Solution vs. Solid State NMR->Model Xtal->Model

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 2-[3-(4-Methylphenyl)propanamido]acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-[3-(4-Methylphenyl)propanamido]acetic acid in human plasma. The protocol outlines a systematic approach to method development, including optimization of mass spectrometric parameters, chromatographic separation, and sample preparation. The final validated method demonstrates high accuracy, precision, and robustness, making it suitable for pharmacokinetic and toxicokinetic studies in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable bioanalytical method for this and structurally similar compounds.

Introduction

2-[3-(4-Methylphenyl)propanamido]acetic acid is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.

The development of a robust LC-MS/MS method requires a systematic approach to optimize each stage of the analytical process, from sample preparation to data acquisition. This application note provides a comprehensive guide, explaining the rationale behind experimental choices to ensure a scientifically sound and reproducible method. The validation of this method is based on the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Method Development Strategy

The development of a reliable LC-MS/MS method is a multi-step process. The following sections detail the systematic approach taken to optimize the analytical conditions for 2-[3-(4-Methylphenyl)propanamido]acetic acid.

Mass Spectrometry Optimization

The initial step in method development is to optimize the mass spectrometric conditions for the analyte and a suitable internal standard (IS). This involves selecting the appropriate ionization mode, precursor ion, and product ions, as well as optimizing the collision energy (CE) and other compound-dependent parameters.

2.1.1. Ionization and Precursor Ion Selection

Given the chemical structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid, which contains a carboxylic acid group, both positive and negative electrospray ionization (ESI) modes were evaluated. Negative ion mode was found to provide a more intense and stable signal for the deprotonated molecule [M-H]⁻. The selection of a stable, high-intensity precursor ion is critical for achieving good sensitivity. For peptides and other molecules, doubly or triply charged ions can sometimes offer better fragmentation, but for small molecules, singly charged ions are most common.

2.1.2. Product Ion Selection and Collision Energy Optimization

Multiple Reaction Monitoring (MRM) is employed for quantification, requiring the selection of specific precursor-to-product ion transitions. To identify the most abundant and stable product ions, a product ion scan was performed by infusing a standard solution of the analyte into the mass spectrometer. The collision energy was ramped to determine the optimal value that yields the highest intensity for the selected product ions. It is common practice to select at least two product ions for each analyte: one for quantification (quantifier) and one for confirmation (qualifier).

The optimized mass spectrometry parameters are summarized in the table below.

Parameter2-[3-(4-Methylphenyl)propanamido]acetic acidInternal Standard (IS)
Ion

Application Notes and Protocols for Targeted Drug Delivery Using 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-[3-(4-Methylphenyl)propanamido]acetic acid as a novel targeting ligand in drug delivery systems. We present the scientific rationale, detailed synthesis protocols, and methodologies for the formulation and characterization of targeted nanoparticles. Furthermore, we outline in vitro protocols to validate the targeting efficacy and cytotoxic potential of these drug delivery systems, with a focus on cancer cell targeting through the GPR55 receptor.

Introduction: The Rationale for a Novel Targeting Ligand

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target side effects by concentrating therapeutic agents at the site of disease.[1] This is often achieved by conjugating a targeting moiety to a drug-loaded nanocarrier, which recognizes and binds to specific receptors overexpressed on the surface of target cells.[2] N-acyl amino acids have emerged as a class of endogenous signaling molecules with diverse biological activities, including roles in inflammation and cancer progression.[3][4] Several G protein-coupled receptors (GPCRs), such as GPR18, GPR55, and GPR92, have been identified as receptors for various N-acyl amino acids.[5][6][7][8]

Notably, GPR55 has been implicated in cancer cell proliferation and apoptosis, making it an attractive target for anti-cancer therapies.[9] We hypothesize that 2-[3-(4-Methylphenyl)propanamido]acetic acid, a synthetic N-acyl amino acid, can serve as a specific ligand for GPR55. This molecule is a conjugate of 3-(4-methylphenyl)propanoic acid, a known intermediate in the synthesis of anti-inflammatory drugs, and the amino acid glycine.[10][11] By conjugating this ligand to drug-loaded nanoparticles, we can potentially achieve targeted delivery to GPR55-expressing cancer cells, leading to enhanced drug uptake and therapeutic effect.

This guide provides the necessary protocols to synthesize this novel targeting ligand, formulate it into a targeted drug delivery system using Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, and evaluate its performance in vitro.

Synthesis of the Targeting Ligand: 2-[3-(4-Methylphenyl)propanamido]acetic acid

The synthesis of the targeting ligand is a two-step process involving the synthesis of 3-(4-methylphenyl)propanoic acid followed by its conjugation to glycine via an amide bond.

Protocol: Synthesis of 3-(4-Methylphenyl)propanoic acid

This protocol is adapted from standard organic synthesis methodologies for similar compounds.

Materials:

  • 4-Methylphenylacetic acid

  • Thionyl chloride (SOCl₂)

  • Diazomethane (CH₂N₂) in diethyl ether (prepared fresh)

  • Silver oxide (Ag₂O)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (1 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a fume hood, dissolve 4-methylphenylacetic acid in an excess of thionyl chloride. Reflux the mixture for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain 4-methylphenylacetyl chloride.

  • Arndt-Eistert Homologation:

    • Dissolve the crude 4-methylphenylacetyl chloride in anhydrous diethyl ether.

    • Slowly add a freshly prepared ethereal solution of diazomethane at 0°C with stirring. Allow the reaction to proceed for 3 hours at room temperature.

    • Caution: Diazomethane is explosive and toxic. Handle with extreme care in a well-ventilated fume hood.

  • Wolff Rearrangement:

    • To the diazoketone solution, add a suspension of silver oxide in water.

    • Stir the mixture vigorously at 50-60°C until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove silver salts.

    • Wash the ethereal solution with saturated sodium bicarbonate solution.

    • Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the product.

    • Extract the product with diethyl ether, dry the organic layer over magnesium sulfate, and evaporate the solvent to yield 3-(4-methylphenyl)propanoic acid.

Protocol: Amide Coupling of 3-(4-Methylphenyl)propanoic acid with Glycine

This protocol utilizes a standard carbodiimide-mediated coupling reaction.[12]

Materials:

  • 3-(4-Methylphenyl)propanoic acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) (1 M)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-methylphenyl)propanoic acid, glycine methyl ester hydrochloride, and HOBt in DCM.

  • Base Addition: Add DIPEA to the mixture to neutralize the hydrochloride and facilitate the reaction.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C and add EDC portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the methyl ester of the desired product.

  • Saponification:

    • Dissolve the crude methyl ester in a mixture of methanol and 1 M NaOH.

    • Stir at room temperature for 4 hours.

  • Purification:

    • Remove the methanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer with 1 M HCl to precipitate the final product, 2-[3-(4-Methylphenyl)propanamido]acetic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Formulation of Targeted PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery.[3][6] The following protocol describes the formulation of drug-loaded PLGA nanoparticles surface-conjugated with the targeting ligand using an oil-in-water single emulsion-solvent evaporation method.[5][9]

Protocol: Preparation of Drug-Loaded, Ligand-Conjugated PLGA Nanoparticles

Materials:

  • PLGA (50:50 lactide:glycolide ratio)

  • A model hydrophobic drug (e.g., Paclitaxel)

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid

  • EDC and N-hydroxysuccinimide (NHS)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • PLGA-Ligand Conjugation:

    • Dissolve PLGA in DCM.

    • Activate the carboxylic acid group of 2-[3-(4-Methylphenyl)propanamido]acetic acid using EDC and NHS in DCM for 1 hour at room temperature.

    • Add the activated ligand solution to the PLGA solution and stir overnight.

    • Precipitate the PLGA-ligand conjugate by adding cold methanol.

    • Wash the precipitate with methanol and dry under vacuum.

  • Nanoparticle Formulation:

    • Organic Phase: Dissolve the PLGA-ligand conjugate and the model drug in DCM.

    • Aqueous Phase: Prepare a solution of PVA in deionized water.

    • Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator on an ice bath.

    • Solvent Evaporation: Stir the resulting emulsion at room temperature overnight to allow for the evaporation of DCM and the formation of nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unconjugated ligand.

    • Resuspend the final nanoparticle pellet in deionized water or a suitable buffer for characterization and in vitro studies.

Physicochemical Characterization of Targeted Nanoparticles

Thorough characterization is essential to ensure the quality and reproducibility of the nanoparticle formulation.

Table: Key Characterization Parameters
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average hydrodynamic diameter and size distribution of the nanoparticles.[4][8][13][14]
Zeta Potential DLSTo measure the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.
Morphology Transmission Electron Microscopy (TEM)To visualize the shape and surface morphology of the nanoparticles.[4][8][13][15]
Drug Encapsulation Efficiency (EE%) UV-Vis Spectroscopy or HPLCTo quantify the amount of drug successfully encapsulated within the nanoparticles.
Ligand Conjugation Efficiency Spectroscopic or Chromatographic methodsTo determine the amount of targeting ligand conjugated to the nanoparticle surface.
Protocol: Particle Size, PDI, and Zeta Potential Measurement by DLS
  • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

  • Perform the measurement using a DLS instrument.

  • Analyze the data to obtain the Z-average diameter, PDI, and zeta potential.

Protocol: Morphology Analysis by TEM
  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to air-dry.

  • Optionally, negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).

  • Image the grid using a transmission electron microscope.

In Vitro Evaluation of Targeted Nanoparticles

In vitro assays are crucial to assess the targeting efficacy and therapeutic potential of the formulated nanoparticles.

Cell Culture
  • Culture a GPR55-positive cancer cell line (e.g., specific lines of prostate, pancreatic, or breast cancer) and a GPR55-negative control cell line in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

Protocol: Cellular Uptake Study

This protocol uses a fluorescently labeled version of the nanoparticles to quantify cellular uptake.

Materials:

  • Fluorescently labeled targeted and non-targeted (without ligand) nanoparticles.

  • GPR55-positive and G-PR55-negative cell lines.

  • Fluorescence microscopy and/or flow cytometry.

Procedure:

  • Seed the cells in appropriate culture plates or dishes and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles at various concentrations for different time points.

  • For Fluorescence Microscopy:

    • Wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells and stain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope to observe nanoparticle uptake.

  • For Flow Cytometry:

    • Wash and detach the cells.

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell, which corresponds to the amount of nanoparticle uptake.

Protocol: In Vitro Cytotoxicity Assay

This assay determines the cell-killing ability of the drug-loaded nanoparticles.

Materials:

  • Drug-loaded targeted and non-targeted nanoparticles.

  • Free drug solution.

  • GPR55-positive and GPR55-negative cell lines.

  • MTT or similar cell viability assay reagent.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded targeted nanoparticles, and drug-loaded non-targeted nanoparticles.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add the MTT reagent and incubate until formazan crystals form.

  • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) for each treatment group.

Proposed Signaling Pathway and Experimental Workflow

The targeting of GPR55 by the ligand-conjugated nanoparticles is expected to trigger specific downstream signaling events that can contribute to the therapeutic outcome.

Diagram: Proposed GPR55-Mediated Signaling Pathway

GPR55_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Targeted_NP Targeted Nanoparticle (Drug-Loaded) GPR55 GPR55 Receptor Targeted_NP->GPR55 Binding Internalization Receptor-Mediated Endocytosis GPR55->Internalization Endosome Endosome Internalization->Endosome Drug_Release Drug Release Endosome->Drug_Release Drug Therapeutic Drug Drug_Release->Drug Apoptosis Apoptosis Drug->Apoptosis

Caption: Proposed mechanism of targeted nanoparticle action via GPR55.

Diagram: Experimental Workflow

Experimental_Workflow Synthesis Synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid Formulation Formulation of Targeted PLGA Nanoparticles Synthesis->Formulation Characterization Physicochemical Characterization (DLS, TEM) Formulation->Characterization InVitro_Studies In Vitro Evaluation Formulation->InVitro_Studies Uptake Cellular Uptake Assay (GPR55+ vs. GPR55- cells) InVitro_Studies->Uptake Cytotoxicity Cytotoxicity Assay (IC50 Determination) InVitro_Studies->Cytotoxicity

Caption: Overview of the experimental workflow.

Conclusion

The protocols and methodologies outlined in this document provide a comprehensive framework for the development and evaluation of a novel targeted drug delivery system based on 2-[3-(4-Methylphenyl)propanamido]acetic acid. By targeting the GPR55 receptor, this approach holds promise for improving the therapeutic index of anti-cancer drugs. The successful implementation of these protocols will enable researchers to further explore the potential of this and other N-acyl amino acid-based targeting strategies in the field of nanomedicine.

References

  • Burstein, S. H. (2018). N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential. Molecular Pharmacology, 93(3), 228-238. [Link]

  • D'Souza, A. A., & Devarajan, P. V. (2015). Asialoglycoprotein receptor mediated hepatocyte targeting of nanoparticles. Pharmaceutical research, 32(3), 886-904.
  • Fonseca, N. A., Gregório, A. C., Valério-Fernandes, A., & Simões, S. (2014). Bridging cancer biology and the patients' needs with nanotechnology-based approaches.
  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of controlled release, 109(1-3), 169-188.
  • GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation. (2021). International journal of molecular sciences, 22(2), 622. [Link]

  • Hendrikx, J. J. M. A., et al. (2013). N-Acyl amino acids: novel players in energy metabolism and type 2 diabetes. Journal of lipid research, 54(11), 2925-2933.
  • Hillaireau, H., & Couvreur, P. (2009). Nanocarriers' entry into the cell: relevance to drug delivery. Cellular and molecular life sciences, 66(17), 2873-2896.
  • iGEM. (n.d.). PLGA nanoparticle protocol. Retrieved from [Link]

  • Khandoga, A. L., et al. (2008). GPR92/LPA5 lysophosphatidate receptor mediates megakaryocytic cell shape change induced by human atherosclerotic plaques. Journal of thrombosis and haemostasis, 6(12), 2157-2165. [Link]

  • Lim, S. B., Banerjee, A., & Önyüksel, H. (2012). Improvement of drug safety by the use of targeted drug delivery systems. Journal of pharmaceutical sciences, 101(7), 2442-2457.
  • Linciano, P., Cignarella, A., & Bolego, C. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules (Basel, Switzerland), 24(23), 4390. [Link]

  • Moghimi, S. M., Hunter, A. C., & Murray, J. C. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological reviews, 53(2), 283-318.
  • Oh, N., & Park, J. H. (2009). Endocytosis and exocytosis of nanoparticles in mammalian cells. International journal of nanomedicine, 4, 51-63.
  • Piomelli, D. (2013). The little we know about the GPR55 receptor. Trends in pharmacological sciences, 34(5), 263-265.
  • Prestwich, G. D. (2007). Letting lipidomics into the systems biology tent.
  • Reina, F., et al. (2021). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in molecular biosciences, 8, 801749. [Link]

  • Rezayat, S. M., et al. (2021). Dual Tumor Targeting Ability of Fatty Acyl (Amide) Amino Acid Alkyl Ester Conjugates : In vitro Cytotoxicity and DNA Cleavage based Bioactivity. ResearchGate. [Link]

  • Ryberg, E., et al. (2007). The orphan receptor GPR55 is a novel cannabinoid receptor. British journal of pharmacology, 152(7), 1092-1101.
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature reviews Drug discovery, 4(2), 145-160.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-631.
  • Peer, D., Karp, J. M., Hong, S., Farokhzad, O. C., Margalit, R., & Langer, R. (2007). Nanocarriers as an emerging platform for cancer therapy.
  • Wikipedia. (n.d.). N-Acylamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Targeted drug delivery. Retrieved from [Link]

  • Williams, C. M., & Lis, C. G. (2012). The role of N-acyl amino acids in the endocannabinoid system. Vitamins and hormones, 88, 223-247.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific amide coupling reaction. Our goal is to empower you to overcome common challenges and consistently achieve high yields of your target compound.

I. Troubleshooting Guide: Diagnosing and Resolving Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid, providing potential causes and actionable solutions.

Problem 1: Low to No Product Yield

Potential Cause Explanation Recommended Solution
Incomplete Carboxylic Acid Activation The formation of the amide bond requires the activation of the carboxylic acid group of 3-(4-methylphenyl)propanoic acid to make it susceptible to nucleophilic attack by the amine group of glycine.[1][2] Insufficient or inefficient coupling reagent will lead to poor activation and consequently, low yield.[1]- Increase Coupling Reagent Stoichiometry: Use 1.1 to 1.5 equivalents of the coupling reagent (e.g., HATU, HBTU, EDC).- Pre-activation: Stir the carboxylic acid, coupling reagent, and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding glycine or its ester derivative.[1]
Amine Deactivation Glycine, being an amino acid, can be protonated by the carboxylic acid, rendering its amine group non-nucleophilic and unable to participate in the coupling reaction.[1][3]- Use a Glycine Ester: Employing a glycine ester (e.g., methyl or ethyl ester) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) will prevent the formation of an unreactive ammonium salt. The ester can be hydrolyzed in a subsequent step.
Hydrolysis of Activated Intermediate The presence of water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, preventing amide bond formation.[1]- Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents (e.g., DMF, DCM). Reagents should be stored in a desiccator.
Suboptimal Reaction Temperature Amide coupling reactions are often sensitive to temperature. Excessively low temperatures can slow the reaction rate, while high temperatures can promote side reactions.- Optimize Temperature: Most amide couplings proceed well at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but should be monitored to avoid racemization if chiral centers are present.[4]

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Cause Explanation Recommended Solution
Formation of Urea Byproducts Carbodiimide-based coupling reagents like DCC and EDC can form urea byproducts (DCU and EDU, respectively) which can be difficult to remove from the desired product.[5]- Choice of Coupling Reagent: Consider using uronium or phosphonium-based reagents like HATU or PyBOP, whose byproducts are generally more water-soluble and easier to remove during aqueous workup.[4][6] - Purification Strategy: If using DCC, the DCU byproduct is often insoluble in dichloromethane (DCM) and can be removed by filtration. For EDC, byproducts are water-soluble and can be removed with an aqueous wash.
Unreacted Starting Materials Incomplete reaction will leave unreacted 3-(4-methylphenyl)propanoic acid and glycine (or its ester).- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before workup. - Stoichiometry Adjustment: Using a slight excess (1.1-1.2 equivalents) of the amine component can help drive the reaction to completion.[5]
Side Reactions Depending on the coupling reagent and conditions, side reactions such as the formation of N-acylurea or racemization (if applicable) can occur.[7]- Use of Additives: For carbodiimide-based couplings, adding 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress side reactions and minimize racemization.[1][7]

II. Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this synthesis?

The choice of coupling reagent is critical and depends on factors like desired yield, purity requirements, and cost.[8]

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used.[2] EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[5] The addition of HOBt or Oxyma is recommended to improve efficiency and reduce side reactions.[1][7]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are generally more efficient and faster than carbodiimides, especially for more challenging couplings.[4][7] They are a good choice when high yield and purity are paramount.

  • Phosphonium Salts (PyBOP): Similar to uronium salts, phosphonium reagents are highly effective but can be more expensive.[4]

Q2: Which solvent is most suitable for this reaction?

The ideal solvent should dissolve all reactants and not interfere with the reaction.

  • Dimethylformamide (DMF): An excellent choice due to its high polarity and ability to dissolve most reactants, including amino acids.[4]

  • Dichloromethane (DCM): A good option, particularly when using a glycine ester. It is volatile and easy to remove post-reaction.[1]

  • Acetonitrile (ACN): Can also be used, but its solvating properties for all components should be verified.[4]

Q3: How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): A simple and rapid method. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol) should be developed to clearly separate the starting materials from the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, confirming the formation of the desired product by its mass-to-charge ratio and monitoring the disappearance of starting materials.[1]

Q4: What is the best method for purifying the final product?

Purification strategy will depend on the physical properties of the product and the nature of the impurities.

  • Aqueous Workup: The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid, and finally with brine.[1]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed to isolate the pure product.

III. Optimized Experimental Protocols

Protocol 1: General Procedure using HATU as a Coupling Reagent

This protocol is recommended for achieving high yields and purity.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-methylphenyl)propanoic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes for pre-activation.[1]

  • Coupling: Add glycine methyl ester hydrochloride (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with 1M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can then be purified by column chromatography if necessary.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the mixture with 1M HCl and extract the product with ethyl acetate. Dry, concentrate, and if necessary, purify the final product by crystallization or chromatography.

Protocol 2: Cost-Effective Procedure using EDC/HOBt

This protocol is a more economical alternative.

  • Preparation: In a round-bottom flask, dissolve 3-(4-methylphenyl)propanoic acid (1.0 equivalent), glycine methyl ester hydrochloride (1.2 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

  • Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.

  • Hydrolysis: Perform the ester hydrolysis as described in Protocol 1 to obtain the final product.

IV. Visualizing the Workflow

General Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

G cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_intermediate Intermediate Product cluster_hydrolysis Ester Hydrolysis cluster_final Final Product SM1 3-(4-Methylphenyl)propanoic Acid Coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF) SM1->Coupling SM2 Glycine Methyl Ester SM2->Coupling Intermediate Methyl 2-[3-(4-Methylphenyl)propanamido]acetate Coupling->Intermediate Amide Bond Formation Hydrolysis LiOH, THF/H2O then Acidification (HCl) Intermediate->Hydrolysis FinalProduct 2-[3-(4-Methylphenyl)propanamido]acetic acid Hydrolysis->FinalProduct Saponification

Caption: Workflow for the synthesis of the target compound.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting low yield.

G Start Low Yield Observed CheckActivation Review Carboxylic Acid Activation Step Start->CheckActivation Is activation complete? CheckAmine Assess Amine Reactivity Start->CheckAmine Is amine nucleophilic? CheckConditions Verify Reaction Conditions (Solvent, Temp, Purity) Start->CheckConditions Are conditions optimal? ActivationSolution Increase Coupling Reagent Stoichiometry or Pre-activate CheckActivation->ActivationSolution No AmineSolution Use Glycine Ester and Non-nucleophilic Base CheckAmine->AmineSolution No ConditionsSolution Use Anhydrous Solvents, Optimize Temperature CheckConditions->ConditionsSolution No ReRun Re-run Experiment with Optimized Parameters ActivationSolution->ReRun AmineSolution->ReRun ConditionsSolution->ReRun

Caption: Troubleshooting flowchart for low product yield.

V. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 20, 2026, from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved January 20, 2026, from

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved January 20, 2026, from

  • BenchChem. (2025). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved January 20, 2026, from

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved January 20, 2026, from

  • Albericio, F., & Subirós-Funosas, R. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 27(5), 982-992. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 20, 2026, from

  • Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved January 20, 2026, from

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved January 20, 2026, from

  • Reddit. (2022, March 24). amide coupling help. Retrieved January 20, 2026, from

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved January 20, 2026, from

Sources

Overcoming solubility issues with 2-[3-(4-Methylphenyl)propanamido]acetic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[3-(4-Methylphenyl)propanamido]acetic acid

Welcome to the technical support guide for 2-[3-(4-Methylphenyl)propanamido]acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous solutions.

Part 1: Understanding the Molecule & The Solubility Challenge

2-[3-(4-Methylphenyl)propanamido]acetic acid possesses a chemical structure that presents a classic solubility dilemma. It contains a hydrophilic carboxylic acid group, which is ionizable, and a significant hydrophobic (lipophilic) region, comprising the 4-methylphenylpropanamido moiety. In neutral aqueous solutions, the molecule's low polarity dominates, leading to poor solubility.

The key to overcoming this issue lies in manipulating the ionization state of the carboxylic acid group. Carboxylic acids are weak acids, and their solubility is highly dependent on the pH of the solution[1][2]. By understanding and controlling the pH, we can dramatically enhance the aqueous solubility of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: My 2-[3-(4-Methylphenyl)propanamido]acetic acid won't dissolve in neutral water or Phosphate-Buffered Saline (PBS, pH 7.4). Why is this happening?

Answer: This is expected behavior due to the molecule's chemical structure. The carboxylic acid group has an estimated pKa value in the range of 4 to 5. At a neutral pH of 7.4, while some of the acid is deprotonated to its soluble salt form (carboxylate, R-COO⁻), the equilibrium may not be sufficient to bring a significant amount of the compound into solution, especially at higher concentrations. The large, non-polar part of the molecule contributes to a stable crystal lattice and resists dissolution in water[3][4].

Q2: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What should I do?

Answer: This phenomenon, known as "crashing out," is a common challenge when diluting a compound from a highly soluble organic solvent into an aqueous system where it is poorly soluble[5]. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically ≤0.5% for cell-based assays) while ensuring the compound remains in solution[5].

  • Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a mixture of buffer and DMSO, then add this intermediate solution to the final aqueous buffer with vigorous stirring[6]. This gradual change in polarity can prevent immediate precipitation.

  • Increase the pH of the Final Aqueous Buffer: Before adding the compound stock, ensure your final buffer's pH is sufficiently high to maintain the compound in its ionized, soluble form. For this compound, a pH of 8.0 or higher is recommended.

Q3: What is the most reliable and straightforward method to solubilize this compound in an aqueous buffer?

Answer: The most effective and direct method is pH adjustment . By raising the pH of the aqueous solution, you deprotonate the carboxylic acid group to form a highly polar carboxylate salt, which is significantly more soluble in water[1][][8]. For most applications, adjusting the buffer pH to at least 1.5-2 units above the compound's pKa is sufficient. A starting pH of 7.5 to 8.0 is often effective.

Q4: My experimental conditions are strictly pH-sensitive and I cannot raise the pH. What are my alternative options?

Answer: When pH modification is not feasible, several other formulation strategies can be employed.

  • Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase solubility[][9][10]. Solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used in small percentages to create a more favorable solvent environment.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the non-polar part of the drug molecule, forming an "inclusion complex" that has greatly enhanced aqueous solubility[11][12][13]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice.

Part 3: Troubleshooting Workflows & Experimental Protocols

This section provides a logical workflow for addressing solubility issues and detailed protocols for the methods discussed.

Troubleshooting Decision Workflow

G start Solubility Issue Encountered q1 Is pH adjustment permissible in your assay? start->q1 proc1 Follow Protocol 1: Solubilization via pH Adjustment. (Target pH > 7.5) q1->proc1  YES q2 Is a small percentage of co-solvent acceptable? q1->q2   NO sub1 YES sub2 NO end Solution Achieved proc1->end proc2 Follow Protocol 2: Using a Co-solvent System (e.g., Ethanol, PEG 400) q2->proc2  YES proc3 Follow Protocol 3: Cyclodextrin Complexation q2->proc3   NO sub3 YES sub4 NO proc2->end proc3->end

Caption: A troubleshooting flowchart for solubility issues.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details the most direct method to solubilize 2-[3-(4-Methylphenyl)propanamido]acetic acid by preparing a basic aqueous solution.

Materials:

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid powder

  • High-purity water (e.g., Milli-Q®) or desired buffer (e.g., Tris, HEPES)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of the compound powder.

  • Add approximately 80% of the final desired volume of water or buffer to a beaker with a stir bar.

  • While stirring, slowly add the compound powder to the liquid. A cloudy suspension will form.

  • Begin adding 0.1 M NaOH dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

  • As the pH increases, the compound will start to dissolve. Continue adding NaOH until all the solid has dissolved and the solution is clear. This typically occurs at a pH between 7.5 and 8.5.

  • Once the compound is fully dissolved, carefully adjust the pH to your final target value.

  • Transfer the solution to a volumetric flask and add water/buffer to reach the final volume.

  • For sterile applications, the final solution can be passed through a 0.22 µm syringe filter.

Protocol 2: Using a Co-solvent System

This protocol is for situations where pH cannot be altered, but the presence of a small amount of organic solvent is acceptable.

Materials:

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid powder

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • Aqueous buffer (at the required experimental pH)

  • Vortex mixer and/or sonicator

Procedure:

  • Prepare a concentrated stock solution of the compound in 100% of your chosen co-solvent. For example, dissolve 10-20 mg of the compound in 1 mL of PEG 400. Use a vortex mixer or sonicator to ensure complete dissolution.

  • To prepare your final working solution, add the aqueous buffer to your reaction tube or vessel first.

  • While vigorously vortexing or stirring the buffer, add the required small volume of the co-solvent stock solution dropwise.

  • Important: The final concentration of the co-solvent should be kept to a minimum (e.g., 1-5%) to avoid artifacts in your experiment. A pre-experiment to determine the maximum tolerable co-solvent concentration is highly recommended.

Protocol 3: Solubility Enhancement with Cyclodextrins

This method is excellent for increasing aqueous solubility without altering pH or using organic co-solvents in the final formulation[11][13][14].

Materials:

  • 2-[3-(4-Methylphenyl)propanamido]acetic acid powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v). Stir until the HP-β-CD is fully dissolved.

  • Slowly add the powdered 2-[3-(4-Methylphenyl)propanamido]acetic acid to the stirring cyclodextrin solution.

  • Allow the mixture to stir at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes expedite the process.

  • The resulting clear solution contains the drug-cyclodextrin complex and can be used directly or further diluted. Filter through a 0.22 µm filter if necessary.

Part 4: Summary of Solubilization Strategies

The table below summarizes the primary methods for enhancing the solubility of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

MethodMechanism of ActionAdvantagesLimitationsBest For...
pH Adjustment Converts the insoluble carboxylic acid (R-COOH) to its highly soluble carboxylate salt (R-COO⁻).[1][][8]Simple, cost-effective, achieves high solubility.Not suitable for pH-sensitive assays or formulations.Preparing stock solutions, in vitro assays where pH can be controlled.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[9][10]Easy to prepare, can solubilize very high concentrations in stock solutions.Co-solvents can interfere with biological assays; risk of precipitation upon dilution.High-throughput screening (from DMSO stocks), experiments tolerant to low levels of organic solvents.
Cyclodextrins Encapsulates the hydrophobic part of the molecule, presenting a hydrophilic exterior to the water.[11][12][13]Significant solubility enhancement, low toxicity, suitable for in vivo use.Can be more expensive; may require longer preparation time.pH-sensitive experiments, cell culture, and in vivo formulations.
Salt Formation Pre-forming a stable salt (e.g., sodium or potassium salt) of the compound creates a readily soluble powder.[3][15][16][17]Creates a solid material that dissolves directly in neutral water.Requires chemical synthesis and purification steps.Large-scale production and creating a user-friendly solid starting material.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW.
  • Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Pharma Excipients. (2022). Cosolvent and Complexation Systems.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Compound X Solubility.
  • PubMed Central. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • Vertex AI Search. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Vertex AI Search. (2026). PH adjustment: Significance and symbolism.
  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • BenchChem. (n.d.). Technical Support Center: Aqueous Buffer Solubility Issues.
  • BenchChem. (n.d.). How to improve the solubility of Docosanedioic acid in aqueous solutions.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • CompoundingToday.com. (n.d.). pH Adjusting Database.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review.
  • Digital pH. (n.d.). pH Adjustment and Neutralization, the basics.
  • Pharmaceutical Technology. (n.d.). Tackling Solubility Challenges.
  • PubChem. (n.d.). 2-amino-2-(4-methylphenyl)acetic Acid.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.

Sources

Technical Support Center: Purification of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-[3-(4-Methylphenyl)propanamido]acetic acid. This document provides in-depth troubleshooting advice and detailed protocols to address the unique purification challenges presented by this molecule. Its amphiphilic nature, containing both a polar carboxylic acid and a hydrogen-bonding amide group, alongside a non-polar aromatic ring, necessitates carefully tailored purification strategies.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing 2-[3-(4-Methylphenyl)propanamido]acetic acid?

The nature of impurities is intrinsically linked to the synthetic route employed. In typical amide coupling reactions, you can anticipate the following:

  • Unreacted Starting Materials: The most common impurities are residual 3-(4-methylphenyl)propanoic acid and glycine.

  • Coupling Reagent Byproducts: If you are using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproducts (dicyclohexylurea - DCU, or EDU) are often present and can be challenging to remove.

  • Side-Reaction Products: In some cases, side reactions can lead to byproducts. For instance, incomplete reactions or over-reactions can occur.[1]

  • Degradation Products: The amide bond can be susceptible to hydrolysis under excessively acidic or basic workup conditions, reverting the compound to its starting materials.[1]

Table 1: Common Impurities and Their Characteristics

ImpuritySourceKey Removal Strategy
3-(4-methylphenyl)propanoic acidStarting MaterialAcid-base extraction, Chromatography
GlycineStarting MaterialAqueous wash, Acid-base extraction
Dicyclohexylurea (DCU)DCC Coupling AgentFiltration (often insoluble in common organic solvents like dichloromethane or ethyl acetate), Chromatography
SolventsReaction/WorkupEvaporation under reduced pressure
Q2: Which primary purification technique should I choose: Recrystallization or Chromatography?

The choice depends heavily on the purity and scale of your crude product.

  • Recrystallization is the method of choice for purifying solids that are already relatively pure (>90%). It is efficient, cost-effective, and highly scalable. The key is finding a solvent system where the desired compound is soluble when hot but sparingly soluble at room temperature or below, while impurities remain in solution.[2][3]

  • Flash Chromatography is ideal for complex mixtures with multiple components or when the crude product is of lower purity. It offers high resolving power but is more time-consuming and solvent-intensive. Both normal-phase and reversed-phase chromatography can be effective for this molecule.[4]

Below is a decision-making workflow to guide your choice.

G start Assess Crude Product (TLC, ¹H NMR) purity_check Purity > 90% and Product is Solid? start->purity_check complex_mixture Complex Mixture or Oily Product? purity_check->complex_mixture No recrystallization Primary Method: Recrystallization purity_check->recrystallization Yes chromatography Primary Method: Flash Chromatography complex_mixture->chromatography Yes extraction_first Consider Preliminary Acid-Base Extraction complex_mixture->extraction_first No (Consider options) chromatography->extraction_first Can be used as a pre-purification step

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guide
Recrystallization Issues

Q3: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. This is a common problem when dealing with impure compounds, as impurities can depress the melting point.[5]

Causality: The high concentration of the solute upon initial cooling, combined with the presence of impurities, prevents the orderly arrangement of molecules into a crystal lattice.

Solutions:

  • Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation of the solution.[5] This ensures that the solution becomes saturated at a lower temperature, hopefully below the compound's melting point.

  • Lower the Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with paper towels or place it in a warm bath that cools gradually. Rapid cooling favors precipitation over crystallization.

  • Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Try a solvent with a lower boiling point or a mixed solvent system.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

This indicates that your solution is not supersaturated, either because too much solvent was used or the compound is highly soluble even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[6]

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This provides a template for further crystallization.[6]

  • Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent. Be careful not to evaporate too much. Allow it to cool again.[5]

  • Use an Ice Bath: Once the solution is at room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.[6]

Chromatography Issues

Q5: I'm running a silica gel column, but my compound is streaking badly or not moving from the origin.

This is a classic sign of strong interaction between your acidic compound and the slightly acidic silica gel stationary phase. The carboxylic acid group can bind tightly to the silica surface, leading to poor elution and peak tailing.

Causality: The silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with polar functional groups, especially acids and amines.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent.

    • Acetic Acid or Formic Acid (0.1-1%): This is the most common solution. The added acid protonates the analyte, reducing its interaction with the silica, and also competes for binding sites on the stationary phase. This results in sharper peaks and better elution.

  • Switch to a Different Stationary Phase:

    • Reversed-Phase (C18) Chromatography: In reversed-phase, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will elute more quickly. This technique is often excellent for separating polar compounds that behave poorly on silica.[4]

Extraction & Workup Issues

Q6: I'm trying an acid-base extraction, but an intractable emulsion formed at the aqueous/organic interface. How can I break it?

Emulsions are colloidal suspensions of one liquid in another and are common during the workup of crude reaction mixtures. They are stabilized by particulate matter and amphiphilic impurity molecules.[7]

Solutions:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to disrupt the emulsion and force the separation of the layers.[7]

  • Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: In severe cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion by removing the particulate matter that stabilizes it.

Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid with >90% purity. The goal is to select a solvent that dissolves the compound when hot but not when cold.

Step-by-Step Methodology:

  • Solvent Screening: Place ~20-30 mg of your crude solid into several small test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures) to each.

  • Solubility Test: Observe solubility at room temperature. A good solvent will not dissolve the compound well. Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating. Let these cool to see if crystals form.

  • Dissolution: Place the bulk of your crude solid (e.g., 1.0 g) into an Erlenmeyer flask. Add the chosen solvent dropwise from a pipette while heating the flask on a hot plate. Add the minimum amount of hot solvent required to fully dissolve the solid.[3]

  • Hot Filtration (Optional): If you observe any insoluble impurities (like dust or DCU), perform a hot gravity filtration to remove them before the solution cools.[6]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 5-20 minutes.[5]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved. Assess purity by melting point analysis and/or HPLC.

Protocol 2: Purification by Acid-Base Extraction

This powerful technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[8]

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Base Wash cluster_2 Step 3: Re-acidification & Extraction cluster_3 Step 4: Final Workup start Dissolve crude product in Ethyl Acetate (EtOAc) wash_bicarb Wash with aq. NaHCO₃ (pH ~8-9) start->wash_bicarb organic1 Organic Layer: Neutral Impurities (e.g., DCU) wash_bicarb->organic1 Separate aqueous1 Aqueous Layer: Deprotonated Product (Water-Soluble Salt) wash_bicarb->aqueous1 Separate acidify Acidify Aqueous Layer with 1M HCl to pH ~2 aqueous1->acidify extract Extract with fresh EtOAc acidify->extract aqueous2 Aqueous Layer: Inorganic Salts extract->aqueous2 Separate organic2 Organic Layer: Pure Protonated Product extract->organic2 Separate finish Wash Organic Layer with Brine, Dry over Na₂SO₄, Evaporate Solvent organic2->finish

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it one to three times with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your target compound, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. Most neutral organic impurities will remain in the organic layer.[8]

  • Separation: Separate the aqueous layer and discard the organic layer (which contains the neutral impurities).

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH 1-2, check with pH paper). Your product will precipitate out as a solid as it is re-protonated and becomes insoluble in water.

  • Final Extraction: Extract the acidified aqueous solution several times with fresh ethyl acetate. The protonated, pure product will now move back into the organic layer.

  • Drying and Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?Link

  • Chen, L., et al. (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst (RSC Publishing). Link

  • Sabila, P., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Link

  • Benchchem. (n.d.). Common HPLC problems and solutions for organic acid analysis. Link

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Link

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Link

  • Reddit r/chemistry. (2016). Column Chromatography: Amides. Link

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Link

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Link

  • MedSchoolCoach. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. Link

  • Google Patents. (1992). US5118815A - Method for crystallization of amino acids. Link

  • Muhoza, J. (2022). Recrystallization and Melting Point Analysis. YouTube. Link

  • Ugale, B. (2014). How can I recrystallize an amino acid derivative? ResearchGate. Link

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Link

  • Google Patents. (n.d.). CN104402698A - 2-(4-methylphenyl)propionic acid syntehsis method. Link

  • Di Marzo, V., et al. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Link

  • PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Link

  • Google Patents. (2016). WO2016135630A1 - Process for removing impurities from acetic acid. Link

  • Google Patents. (n.d.). US5916422A - Method of purifying acetic acid. Link

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Link

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Link

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid. Link

  • ResearchGate. (2024). (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Link

  • Google Patents. (n.d.). US5662780A - Process for purifying acetic acid. Link

  • Google Patents. (n.d.). CN1927801A - Preparation method of methylphenyl acetic acid. Link

Sources

Stability testing of 2-[3-(4-Methylphenyl)propanamido]acetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CMPD-4MPPAA-pH-STAB-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals investigating the stability of 2-[3-(4-Methylphenyl)propanamido]acetic acid. This document provides a comprehensive overview of potential challenges and troubleshooting strategies related to its stability under varying pH conditions. The core of this guide is a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols designed to address specific issues that may be encountered during experimental work. Our goal is to equip you with the scientific rationale and practical steps necessary to conduct robust and reliable stability studies.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods.[1][2][3] The stability of 2-[3-(4-Methylphenyl)propanamido]acetic acid, which contains an amide linkage susceptible to hydrolysis, is expected to be significantly influenced by pH.[4][5][6][7][8]

Frequently Asked Questions (FAQs)

Q1: My 2-[3-(4-Methylphenyl)propanamido]acetic acid sample is showing rapid degradation in my acidic (pH 2) and basic (pH 12) stability studies, but is relatively stable at neutral pH. Is this expected?

A1: Yes, this is the expected behavior for a compound containing an amide bond. Amide hydrolysis is catalyzed by both acid and base.[4][5][6][7][8] Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6][7] Conversely, under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[6][7][8] At or near neutral pH, the rates of both acid- and base-catalyzed hydrolysis are at a minimum.[4]

Q2: I am observing more than 20% degradation in my forced degradation study. Is this acceptable?

A2: Generally, significant degradation (often targeted between 5-20%) is the goal of forced degradation studies to ensure that analytical methods can detect and quantify potential degradation products.[9] However, degradation exceeding 20% may indicate that the stress conditions are too harsh, potentially leading to secondary degradation products that might not be relevant to the actual storage conditions.[9] It is advisable to reduce the stressor intensity (e.g., lower the temperature or shorten the exposure time) to achieve a more appropriate level of degradation.

Q3: What are the likely degradation products of 2-[3-(4-Methylphenyl)propanamido]acetic acid under hydrolytic stress?

A3: The primary degradation pathway for 2-[3-(4-Methylphenyl)propanamido]acetic acid under both acidic and basic conditions is the hydrolysis of the amide bond. This will yield two main degradation products: glycine and 3-(4-methylphenyl)propanoic acid .

Q4: My HPLC analysis is showing poor separation between the parent compound and its degradation products. What can I do?

A4: Poor resolution in your chromatogram is a common issue that can often be resolved by optimizing your HPLC method.[10][11][12] Consider the following adjustments:

  • Mobile Phase Composition: Adjust the ratio of your organic and aqueous phases. A shallower gradient or an isocratic elution with a lower percentage of the strong solvent may improve separation.

  • pH of the Mobile Phase: The ionization state of your analyte and its degradation products can significantly impact retention. Since your compound and one of the expected degradants are carboxylic acids, adjusting the pH of the mobile phase (e.g., using a buffer) can alter their hydrophobicity and improve separation.

  • Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to exploit different separation mechanisms.

  • Temperature: Adjusting the column temperature can influence selectivity and peak shape.

Q5: How long should I run my stability study at each pH condition?

A5: The duration of a forced degradation study depends on the intrinsic stability of the molecule and the severity of the stress conditions.[2][9] A common starting point is to incubate the drug substance solution at various pH values (e.g., 2, 7, and 12) at room temperature for up to two weeks, or until a target degradation of 5-15% is achieved.[1] If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[2][9] It is recommended to not exceed 7 days for the study.[2][9]

Troubleshooting Guides

Guide 1: Unexpectedly High Degradation Observed

Symptom: You observe almost complete degradation of 2-[3-(4-Methylphenyl)propanamido]acetic acid within a very short timeframe, even under mild stress conditions.

Potential Cause Troubleshooting Step Scientific Rationale
Incorrect Concentration of Acid/Base Verify the concentration of your acidic and basic solutions.Higher concentrations of H+ or OH- will significantly accelerate the rate of hydrolysis.
Elevated Temperature Ensure your experiment is conducted at the intended temperature. Check incubator/water bath calibration.Reaction rates, including degradation, are highly temperature-dependent. An increase of just 10°C can dramatically increase the rate of hydrolysis.[13]
Presence of Catalytic Impurities Use high-purity water and reagents.Metal ions or other impurities can sometimes catalyze degradation reactions.
Incorrect Sample Preparation Review your sample preparation protocol to ensure the final concentration of the drug substance is accurate.Higher concentrations can sometimes lead to faster degradation, and errors in dilution can lead to misinterpretation of results.[9]
Guide 2: Inconsistent or Irreproducible Stability Data

Symptom: Replicate stability studies show significant variation in the percentage of degradation.

Potential Cause Troubleshooting Step Scientific Rationale
Inhomogeneous Sample Solution Ensure the drug substance is fully dissolved and the solution is homogeneous before aliquoting for the study.If the drug substance is not evenly distributed, different aliquots will have different starting concentrations, leading to variable results.
Fluctuations in Environmental Conditions Use a calibrated and stable incubator or water bath. Monitor and record the temperature throughout the study.Inconsistent temperature control will lead to variable rates of degradation.[14]
Inconsistent Timing of Sample Analysis Quench the degradation reaction at precise time points and analyze the samples promptly or store them under conditions that prevent further degradation (e.g., freezing).If samples from different time points are allowed to sit at room temperature for varying lengths of time before analysis, the extent of degradation can change, leading to inconsistent results.
Analytical Method Variability Validate your analytical method for precision and robustness.[12]An unreliable analytical method will produce variable results even with identical samples.

Experimental Workflow & Data Presentation

Workflow for pH-Dependent Stability Testing

The following diagram outlines a typical workflow for assessing the stability of 2-[3-(4-Methylphenyl)propanamido]acetic acid under different pH conditions. This workflow is consistent with the principles outlined in ICH guidelines for forced degradation studies.[15][16][17][18]

Stability_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_sampling Phase 3: Sampling & Quenching cluster_analysis Phase 4: Analysis & Data Interpretation prep_solution Prepare Stock Solution of Compound in a suitable co-solvent (e.g., Acetonitrile) prep_buffers Prepare Buffer Solutions (e.g., pH 2 HCl, pH 7 Phosphate, pH 12 NaOH) stress_acid Incubate in Acidic Buffer (pH 2) at specified temperature (e.g., 60°C) prep_solution->stress_acid Spike stock into buffers stress_neutral Incubate in Neutral Buffer (pH 7) at specified temperature (e.g., 60°C) prep_solution->stress_neutral Spike stock into buffers stress_base Incubate in Basic Buffer (pH 12) at specified temperature (e.g., 60°C) prep_solution->stress_base Spike stock into buffers sampling Withdraw Aliquots at Predetermined Time Points (e.g., 0, 2, 4, 8, 24 hours) stress_acid->sampling Initiate time course stress_neutral->sampling Initiate time course stress_base->sampling Initiate time course quenching Quench Reaction (Neutralize acid/base and dilute) sampling->quenching hplc_analysis Analyze Samples by a Validated Stability-Indicating HPLC Method quenching->hplc_analysis Inject into HPLC data_analysis Calculate % Degradation and Identify Degradation Products hplc_analysis->data_analysis conclusion conclusion data_analysis->conclusion Determine Degradation Profile and Pathway

Caption: Workflow for pH-dependent stability testing of a pharmaceutical compound.

Example Data Presentation

The results of a pH stability study should be presented in a clear and concise manner. A tabular format is highly recommended for easy comparison of degradation rates under different conditions.

Table 1: Percentage Degradation of 2-[3-(4-Methylphenyl)propanamido]acetic acid at 60°C

Time (hours)% Degradation at pH 2% Degradation at pH 7% Degradation at pH 12
00.00.00.0
23.5< 0.15.2
46.8< 0.110.1
812.50.218.9
2435.20.548.6

References

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available from: [Link]

  • Q1A(R2) Guideline - ICH. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available from: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. Available from: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Unstable Small Molecule Therapeutic Analysis - KCAS Bio. Available from: [Link]

  • On the hydrolysis mechanisms of amides and peptides - University of Regina. Available from: [Link]

  • core components of analytical method validation for small molecules-an overview. Available from: [Link]

  • Acidic and Basic Amide Hydrolysis // - ResearchGate. Available from: [Link]

  • 24.4: Hydrolysis of Amides - Chemistry LibreTexts. Available from: [Link]

  • the hydrolysis of amides - Chemguide. Available from: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products - European Medicines Agency (EMA). Available from: [Link]

  • 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem. Available from: [Link]

  • 2-[3-(Propan-2-yl)phenyl]acetic acid | C11H14O2 | CID 14889332 - PubChem. Available from: [Link]

  • Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6) - Cheméo. Available from: [Link]

  • Acetic acid - Wikipedia. Available from: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA. Available from: [Link]

  • Acetic acid, 4-methylphenyl ester - the NIST WebBook. Available from: [Link]

Sources

Troubleshooting guide for 2-[3-(4-Methylphenyl)propanamido]acetic acid in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[3-(4-Methylphenyl)propanamido]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered in biochemical assays involving this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific reasoning to empower your research.

Introduction to 2-[3-(4-Methylphenyl)propanamido]acetic acid

2-[3-(4-Methylphenyl)propanamido]acetic acid is a small molecule with a structure suggesting potential utility as an enzyme inhibitor, particularly for metalloenzymes or proteases where its carboxylic acid moiety can chelate active site metals and its hydrophobic tail can occupy non-polar pockets. Its successful application in biochemical assays is critically dependent on proper handling and an awareness of its physicochemical properties.

This guide is structured as a series of troubleshooting questions and answers, addressing plausible challenges you might face, from inconsistent assay results to compound precipitation.

Troubleshooting Guide: Common Assay Problems & Solutions

Question 1: "My IC50 value for the compound is highly variable between experiments. What could be the cause?"

Inconsistent IC50 values are a frequent and frustrating issue. The root cause often lies in the compound's handling and its behavior in the assay buffer. Let's break down the potential culprits.

Underlying Causes & Investigation Workflow:

The variability likely stems from issues with the compound's solubility or stability. The molecule has a non-polar 4-methylphenyl group and a polar carboxylic acid, giving it modest aqueous solubility that can be highly sensitive to buffer conditions.

dot

Start Inconsistent IC50 Results CheckSolubility Step 1: Verify Compound Solubility Is there visible precipitation in the stock or assay plate? Start->CheckSolubility SolubilityYes Yes, Precipitation Observed CheckSolubility->SolubilityYes Yes SolubilityNo No Visible Precipitation CheckSolubility->SolubilityNo No CheckStability Step 2: Assess Compound Stability Could the compound be degrading over time? StabilityYes Degradation Suspected CheckStability->StabilityYes Yes StabilityNo Likely Stable CheckStability->StabilityNo No CheckAssay Step 3: Evaluate Assay Conditions Are buffer components (e.g., proteins, detergents) affecting the compound? AssaySolution Solution: • Measure IC50 at different protein concentrations. • Test compound with and without detergent (e.g., Triton X-100). CheckAssay->AssaySolution SolubilitySolution Solution: • Decrease highest concentration tested. • Add a co-solvent (e.g., up to 5% DMSO). • Check buffer pH vs. compound pKa. SolubilityYes->SolubilitySolution SolubilityNo->CheckStability StabilitySolution Solution: • Prepare fresh stock solutions for each experiment. • Analyze stock purity via HPLC. • Perform time-course stability study in assay buffer. StabilityYes->StabilitySolution StabilityNo->CheckAssay

Caption: Troubleshooting workflow for inconsistent IC50 values.

Step-by-Step Troubleshooting Protocol:

  • Visual Inspection for Precipitation:

    • Action: After preparing your dilution series in the final assay buffer, visually inspect the wells (especially at the highest concentrations) against a dark background. Look for cloudiness, schlieren lines, or frank precipitate.

    • Rationale: The effective concentration of your compound is the dissolved concentration. If it precipitates, the actual concentration in solution is unknown and lower than intended, leading to a right-shifted (higher) IC50 value. This precipitation can be inconsistent, causing high variability.

  • Stock Solution Integrity:

    • Action: Always prepare fresh dilutions from a concentrated DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of aqueous stock solutions.

    • Rationale: The compound may be unstable in aqueous buffers over time due to hydrolysis of the amide bond, especially at non-neutral pH. Repeated freeze-thaw cycles can cause the compound to fall out of solution, effectively lowering the stock concentration.

  • Evaluate Buffer pH and Compound pKa:

    • Action: The carboxylic acid moiety has an estimated pKa around 4-5. Ensure your assay buffer pH is at least 1.5-2 units higher than the pKa (e.g., pH 7.0 or higher) to keep the compound in its more soluble, deprotonated (carboxylate) form.

    • Rationale: At a pH close to its pKa, the compound will exist as a mixture of the charged and uncharged forms. The uncharged form is significantly less soluble and more prone to precipitation.

  • Control for Non-Specific Protein Binding:

    • Action: If your assay contains high concentrations of proteins other than your target, they may bind non-specifically to the compound, reducing its free concentration. Test the compound's IC50 at varying concentrations of a non-relevant protein like Bovine Serum Albumin (BSA).

    • Rationale: A significant shift in IC50 with changing BSA concentration indicates that non-specific binding is sequestering your compound, making less of it available to inhibit the target enzyme.

Question 2: "My compound shows no inhibition, or even seems to activate the enzyme. What's happening?"

This counter-intuitive result can be alarming, but it is often an artifact of the assay technology rather than a true biological effect.

Underlying Causes & Investigation Workflow:

The primary suspects are direct interference with the detection method (e.g., fluorescence) or compound aggregation at high concentrations.

dot

Start No Inhibition / Apparent Activation CheckInterference Step 1: Test for Assay Interference Does the compound affect the signal in a no-enzyme control? Start->CheckInterference InterferenceYes Yes, Signal Affected CheckInterference->InterferenceYes Yes InterferenceNo No Interference CheckInterference->InterferenceNo No CheckAggregation Step 2: Investigate Compound Aggregation Does inhibition depend on pre-incubation time or detergent? AggregationYes Yes, Behavior Suggests Aggregation CheckAggregation->AggregationYes Yes NextSteps If no artifacts found, consider: • Orthogonal assay with a different detection method. • Target engagement studies (e.g., SPR, TSA). CheckAggregation->NextSteps No InterferenceSolution Solution: • Run controls with compound + substrate (no enzyme). • If compound is fluorescent, select alternate detection wavelengths. • If compound quenches, correct data using control wells. InterferenceYes->InterferenceSolution InterferenceNo->CheckAggregation AggregationSolution Solution: • Re-test IC50 in the presence of 0.01% Triton X-100. • If inhibition is abolished, it was likely due to aggregation. • Use Dynamic Light Scattering (DLS) to confirm aggregate formation. AggregationYes->AggregationSolution

Caption: Diagnostic workflow for apparent enzyme activation or lack of inhibition.

Step-by-Step Troubleshooting Protocol:

  • Fluorescence Interference Control:

    • Action: Set up control wells containing the assay buffer, the fluorogenic substrate, and your compound dilution series, but no enzyme . Incubate for the standard assay time and read the fluorescence.

    • Rationale: The 4-methylphenyl group can have intrinsic fluorescence or act as a quencher. If the compound itself is fluorescent at the assay wavelengths, it will appear as "activation." If it quenches the substrate's or product's fluorescence, it could mask true inhibition. This control experiment isolates the compound's effect on the detection system.

  • Test for Compound Aggregation:

    • Action: Re-run the inhibition assay with the addition of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer.

    • Rationale: At high concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and denature proteins, leading to a false-positive "inhibition" signal. This is a well-known artifact in drug discovery. Detergents disrupt these aggregates. If the inhibitory activity disappears in the presence of detergent, it was likely an aggregation artifact.

  • Orthogonal Assay Confirmation:

    • Action: If possible, confirm the results using a different assay format that relies on an alternative detection method (e.g., a colorimetric or luminescence-based assay instead of fluorescence).

    • Rationale: If the lack of inhibition is a true result, it will be consistent across different technology platforms. If it is an artifact of one method, an orthogonal assay will reveal the discrepancy.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound? A: Due to the hydrophobic phenyl ring, the compound is likely poorly soluble in pure water. The recommended starting point is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Store this stock at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: What concentration of DMSO is acceptable in my final assay? A: Most enzymes can tolerate up to 1-2% DMSO without significant loss of activity, but this must be empirically verified for your specific target. Always ensure that the final DMSO concentration is identical across all wells, including controls, to negate any solvent effects on the enzyme's activity.

Q3: The compound seems to lose potency after my stock solution has been stored for a week. Why? A: This suggests a stability issue. While DMSO stocks are generally stable when frozen, the compound may be less stable once diluted into aqueous buffers. The amide bond could undergo slow hydrolysis. It is critical to prepare fresh aqueous dilutions for each experiment from the frozen DMSO stock. If problems persist, the purity of the DMSO stock itself should be checked by an analytical method like HPLC-MS.

Q4: How does the carboxylic acid group affect the compound's behavior? A: The carboxylic acid is a key functional group.

  • Solubility: As mentioned, it makes solubility highly pH-dependent. At neutral or basic pH, it will be a deprotonated, more soluble carboxylate.

  • Mechanism of Action: This group is a potential metal-chelating moiety. If your target is a metalloenzyme (e.g., a zinc-dependent matrix metalloproteinase), this group may be critical for binding to the catalytic metal ion in the active site.

  • Cell Permeability: In cell-based assays, the charged nature of the carboxylate at physiological pH (7.4) will generally reduce passive membrane permeability.

Data Summary Table: Physicochemical Properties (Estimated)

PropertyEstimated Value / CharacteristicImplication for Assays
Molecular Weight ~221.25 g/mol Standard for small molecules.
pKa (Carboxylic Acid) 4.0 - 5.0Solubility is highly dependent on pH. Use buffers with pH > 6.5.
LogP ~2.5 - 3.0Indicates moderate hydrophobicity; risk of aggregation and non-specific binding.
Recommended Solvent DMSOPrepare high-concentration stock in 100% DMSO.
Aqueous Solubility Low at acidic pH, moderate at neutral/basic pHBuffer choice is critical. May require co-solvents.

References

  • Kramer, C., & Kalliokoski, T. (2020). pKa Prediction and Its Application in Drug Discovery. In Silico Drug Discovery. [Link]

  • Simeonov, A., et al. (2008). Interference in Biochemical Assays. Assay Guidance Manual. [Link]

  • Shoichet, B. K. (2004). Screening for promising leads: a perspective. Nature Biotechnology, 22(9), 1123-1132. [Link]

Technical Support Center: Crystallization of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the method refinement of 2-[3-(4-Methylphenyl)propanamido]acetic acid crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this N-acylated amino acid derivative. Our approach is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The information herein is synthesized from established principles of small molecule crystallization, with a focus on carboxylic acids and N-acylated amino acids, due to the limited specific literature on the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

Issue 1: The compound "oils out" and does not form crystals.

Q: I've dissolved my compound in a hot solvent, but upon cooling, it separates as an oil instead of forming solid crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystalline lattice.[1] This is often due to a high degree of supersaturation or the presence of impurities that depress the melting point.

Causality and Solution Workflow:

  • Reduce the Rate of Cooling: Rapid cooling can lead to a state of high supersaturation where nucleation is too rapid, favoring the formation of a disordered oil over an ordered crystal lattice.[2]

    • Protocol: Allow the flask to cool slowly on the benchtop, insulated by paper towels or a cork ring, before transferring it to a colder environment like a refrigerator or ice bath.[2] Creating an insulating atmosphere with an inverted beaker can also help.[2]

  • Use a Higher Volume of Solvent: A more dilute solution will become supersaturated at a lower temperature, potentially below the compound's melting point in the presence of the solvent.

    • Protocol: Re-heat the solution and add more of the "good" solvent in small increments (e.g., 1-2% of the total volume) until the oil redissolves. Then, proceed with slow cooling.[2]

  • Re-evaluate Your Solvent System: The chosen solvent may be too "good" at dissolving the compound, leading to a high concentration at saturation.

    • Protocol: Consider a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, a mixed-solvent system can be effective. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until slight turbidity is observed. Then, add a small amount of the "good" solvent to redissolve the turbidity and cool slowly.

  • Consider Impurities: Impurities can significantly lower the melting point of a compound and inhibit crystallization.[3][4][5][6]

    • Protocol: If your compound is not of high purity, consider a preliminary purification step such as column chromatography. A charcoal treatment during the crystallization process can also help remove colored or resinous impurities.[2]

Issue 2: The crystallization is too rapid, resulting in a fine powder or very small needles.

Q: My compound crystallizes almost immediately upon cooling, forming a powder. How can I obtain larger, higher-quality crystals?

A: Rapid crystallization, often termed "crashing out," is a sign of excessive supersaturation.[2] While it indicates that you have found a potentially suitable solvent system, the nucleation rate is too high, preventing the growth of large, well-ordered crystals.

Causality and Solution Workflow:

  • Increase the Solvent Volume: As with "oiling out," using a slightly larger volume of solvent will decrease the level of supersaturation at any given temperature, slowing down the crystallization process.[2]

    • Protocol: Re-heat the solution to dissolve the powder, add a small additional volume of the hot solvent, and then cool slowly.

  • Control the Cooling Rate: A slower cooling rate is crucial for promoting crystal growth over nucleation.

    • Protocol: Employ a stepwise cooling process. For example, allow the solution to cool to room temperature, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer if necessary. This gradual reduction in temperature helps to maintain a state of moderate supersaturation, which is ideal for crystal growth.

  • Utilize Seeding: Introducing a "seed crystal" can provide a template for crystal growth, bypassing the need for spontaneous nucleation at high supersaturation.

    • Protocol: Once the solution has cooled slightly and is likely in a metastable supersaturated state, add one or two small, well-formed crystals of your compound. This will encourage the growth of a few large crystals rather than many small ones.[7]

Issue 3: No crystals form, even after extended cooling.

Q: My solution remains clear even after cooling in an ice bath. What steps can I take to induce crystallization?

A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.

Causality and Solution Workflow:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can act as nucleation sites.[2]

    • Seeding: Add a seed crystal of the compound.[2] This is the most effective method if you have previously isolated some of the solid.

  • Increase Supersaturation:

    • Evaporation: If using a volatile solvent, allow a small amount to evaporate. This can be done by leaving the container partially open in a fume hood for a short period.

    • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "poor" solvent (an anti-solvent) dropwise until persistent turbidity is observed. Then, add a drop of the "good" solvent to clarify the solution and allow it to stand.

  • Re-evaluate Solvent Choice: It's possible that the compound is too soluble in the chosen solvent, even at low temperatures.

    • Protocol: Re-run solubility tests to find a solvent in which the compound is less soluble when cold.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of 2-[3-(4-Methylphenyl)propanamido]acetic acid?

A1: The ideal solvent for crystallization should exhibit a steep solubility curve with respect to temperature: high solubility at elevated temperatures and low solubility at room temperature or below.[8][9][10] For a molecule like 2-[3-(4-Methylphenyl)propanamido]acetic acid, which contains both polar (carboxylic acid, amide) and non-polar (aromatic ring, alkyl chain) regions, a solvent of intermediate polarity is often a good starting point.

Solvent Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each tube.

  • Observe the solubility at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.[9]

  • Gently heat the tubes that did not show complete dissolution. The ideal solvent will dissolve the compound completely at or near its boiling point.[9]

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will yield a significant amount of crystalline precipitate.[9]

Table 1: Potential Solvents for Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, IsopropanolCan form hydrogen bonds with the carboxylic acid and amide groups.[1]
EstersEthyl AcetateIntermediate polarity, good for compounds with mixed functional groups.
KetonesAcetonePolar aprotic solvent, often a good choice for many organic compounds.
AromaticTolueneMay interact favorably with the phenyl ring of the molecule.
EthersDioxane, THFCan act as hydrogen bond acceptors.
Mixed SolventsEthanol/Water, Acetone/HexaneAllows for fine-tuning of the solvent polarity to achieve ideal solubility.

Q2: What is the role of hydrogen bonding in the crystallization of this compound?

A2: Hydrogen bonding is expected to play a crucial role in the crystal packing of 2-[3-(4-Methylphenyl)propanamido]acetic acid. The carboxylic acid group can form strong hydrogen-bonded dimers, and the amide group can also participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[11] Solvents that can compete for these hydrogen bonds (like alcohols) may influence the crystal packing and potentially lead to different polymorphs or solvates.[12]

Q3: Could polymorphism be an issue for this compound?

A3: Yes, polymorphism (the ability of a compound to exist in more than one crystal form) is a common phenomenon in pharmaceutical compounds and should be considered.[7] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is advisable to characterize the crystalline solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism, especially when the crystallization conditions are varied.[13][14]

Visualizing the Crystallization Workflow

Diagram 1: Troubleshooting Crystallization Issues

This diagram provides a decision-making workflow for addressing common crystallization problems.

G start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe oil Problem: Oiling Out observe->oil Liquid separation? powder Problem: Fine Powder/Rapid Crystallization observe->powder Immediate solid? no_xtal Problem: No Crystals Form observe->no_xtal Clear solution? good_xtal Success: Good Crystals observe->good_xtal Slow crystal formation? sol1 Action: Reheat, Add More Solvent oil->sol1 sol2 Action: Slower Cooling oil->sol2 sol3 Action: Change Solvent/Use Anti-solvent oil->sol3 powder->sol1 powder->sol2 sol4 Action: Induce Nucleation (Scratch/Seed) no_xtal->sol4 sol5 Action: Concentrate Solution no_xtal->sol5 sol1->cool sol1->cool sol2->cool sol2->cool sol3->cool sol4->observe sol5->observe

A decision tree for troubleshooting common crystallization outcomes.

References

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021). Int J Biol Macromol, 178, 607-615.
  • How Do Impurities Affect Crystal Structures? (2025). Chemistry For Everyone.
  • J Crystal Growth 2022.pdf. (2022). UCL Discovery.
  • Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystalliz
  • Impact of impurities on crystal growth. (n.d.). Semantic Scholar.
  • Impact of impurities on crystal growth. (2025).
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. (2022). Frontiers.
  • Solvent design for crystallization of carboxylic acids. (2025).
  • Crystallization of Organic Compounds. (n.d.). Google Books.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Guide for crystalliz
  • Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. (2025). Benchchem.
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH.
  • SOP: CRYSTALLIZ
  • Advice for Crystalliz
  • Crystallization. (n.d.).
  • Enantiotropically-related polymorphs of {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)
  • Process for preparing amorphous (4r-cis)-6-[2-[3-phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methyl)-pyrrol-1-yl]-2,2-dimethyl-[4][15]-dioxane-4-yl-acetic acid. (n.d.). Google Patents. 0Rw==)

Sources

Technical Support Center: Addressing Off-Target Effects of 2-[3-(4-Methylphenyl)propanamido]acetic acid in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of using small molecules in cellular models. This guide focuses on strategies to identify, validate, and mitigate off-target effects, using the hypothetical compound 2-[3-(4-Methylphenyl)propanamido]acetic acid as a case study to illustrate common challenges and solutions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the scientific rigor and reproducibility of your experimental findings.

Introduction: The Challenge of Off-Target Effects

This guide will provide a comprehensive framework for addressing the off-target effects of small molecules like 2-[3-(4-Methylphenyl)propanamido]acetic acid, empowering you to design robust experiments and confidently interpret your results.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when working with small molecules and potential off-target effects.

Q1: What are off-target effects and why are they a significant concern?

A1: Off-target effects are the physiological or toxicological effects of a substance that are not mediated by its intended molecular target.[2][3] They are a major concern because they can lead to:

  • Misinterpretation of Experimental Data: If an observed phenotype is caused by an off-target interaction, you may incorrectly attribute a biological function to your intended target.[4]

  • Failed Drug Development: Undiscovered off-target effects are a leading cause of drug candidate failure in clinical trials due to unforeseen toxicity or lack of efficacy.[2]

  • Irreproducible Research: Studies based on poorly characterized compounds can be difficult or impossible to reproduce.

Q2: I have just synthesized or obtained 2-[3-(4-Methylphenyl)propanamido]acetic acid. How can I proactively assess its potential for off-target effects?

A2: Before extensive cellular experiments, a proactive approach can save considerable time and resources.

  • In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of your compound.[3] These approaches compare your molecule's structure to databases of known ligands for a wide range of proteins.[3]

  • Broad Kinase or Receptor Panel Screening: If your compound is intended to target a specific protein family (e.g., kinases, GPCRs), screening it against a large panel of related proteins can provide an initial assessment of its selectivity.[6]

Q3: What are the absolutely essential control experiments to include when using a new small molecule in a cellular assay?

A3: Robust controls are the cornerstone of any experiment involving small molecules.

  • Dose-Response Curve: Always perform a dose-response experiment to determine the concentration range over which the compound elicits its effect. This helps identify the optimal concentration to use and can reveal complex pharmacological behaviors.[7][8][9]

  • Inactive/Negative Control Compound: The gold standard is to use a structurally similar analog of your compound that is inactive against the intended target.[10] This control helps to distinguish the on-target phenotype from non-specific effects caused by the chemical scaffold.

  • Target Engagement Assays: It is crucial to confirm that your compound physically interacts with its intended target in the cellular context.[5] Techniques like the Cellular Thermal Shift Assay (CETSA) can be used for this purpose.[11]

  • Target Knockdown/Knockout: The phenotype observed with your compound should be mimicked by genetically silencing (e.g., using siRNA or shRNA) or knocking out the target protein.[10][12]

Q4: How should I interpret the dose-response curve for 2-[3-(4-Methylphenyl)propanamido]acetic acid?

A4: A dose-response curve provides critical information about a compound's potency (EC50 or IC50) and efficacy (the maximum effect).[8][9]

  • Sigmoidal Curve: A classic sigmoidal curve suggests a specific interaction with a target.[7]

  • Biphasic or Complex Curves: Non-sigmoidal curves can indicate off-target effects, toxicity at higher concentrations, or complex mechanisms of action.

  • Steepness of the Curve: A very steep curve might suggest high cooperativity or potential for a narrow therapeutic window, while a shallow curve could indicate multiple binding sites or off-target interactions.

Below is a diagram illustrating the key features of a dose-response curve.

DoseResponse cluster_0 Dose-Response Curve Response (%) Response (%) Log [Compound] Log [Compound] -> -> -> -> Potency -> Efficacy (Emax) Efficacy (Emax)

Caption: Key parameters of a dose-response curve.

Troubleshooting Guide

This section provides solutions to common problems encountered during cellular experiments with small molecules.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or unexpected phenotypic results between experiments. 1. Cell passage number and health variability.[13] 2. Compound instability or degradation. 3. Off-target effects manifesting differently under varying conditions.1. Use cells within a consistent, low passage number range. Regularly test for mycoplasma contamination.[13] 2. Verify the purity and identity of your compound batch using methods like HPLC and mass spectrometry.[14] Prepare fresh stock solutions regularly. 3. Perform orthogonal assays to confirm the phenotype.[15]
The compound shows high potency in a biochemical assay but weak or no activity in a cellular assay. 1. Poor cell permeability. 2. Rapid metabolism or efflux of the compound by the cells. 3. The compound's binding site is not accessible in the cellular environment.1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Use mass spectrometry to measure the intracellular concentration of the compound over time. 3. Confirm target engagement in intact cells using techniques like CETSA.[11]
High background signal or non-specific effects are observed in the assay. 1. Compound aggregation at high concentrations. 2. Interference with the assay technology (e.g., autofluorescence). 3. General cellular toxicity.1. Measure compound solubility and check for aggregation using dynamic light scattering. 2. Run control experiments with the compound in the absence of cells or with cell lysates to check for assay interference.[15] 3. Perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay.[16]

Experimental Protocols

Here we provide detailed protocols for key experiments to investigate the off-target effects of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

Protocol 1: Target Deconvolution using Affinity Chromatography-Mass Spectrometry

This protocol aims to identify the cellular binding partners of your compound.[17][18]

Workflow Diagram:

AffinityChromatography cluster_workflow Affinity Chromatography Workflow A 1. Immobilize Compound (2-[3-(4-Methylphenyl)propanamido]acetic acid) on beads B 2. Incubate with Cell Lysate A->B C 3. Wash to Remove Non-specific Binders B->C D 4. Elute Bound Proteins C->D E 5. Protein Identification (LC-MS/MS) D->E F 6. Data Analysis & Candidate Validation E->F

Sources

Technical Support Center: Enhancing the Bioavailability of 2-[3-(4-Methylphenyl)propanamido]acetic acid (CMPA) Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[3-(4-Methylphenyl)propanamido]acetic acid, a compound we will refer to as CMPA for clarity. This guide is designed for researchers, scientists, and drug development professionals actively working on formulating this N-acylated amino acid derivative. Low oral bioavailability is a primary hurdle for many promising drug candidates, and this resource provides in-depth, experience-driven troubleshooting advice and validated protocols to overcome these challenges. Our focus is on explaining the causal relationships behind experimental choices, enabling you to design robust, effective formulation strategies.

Section 1: The Root of the Problem - Understanding CMPA's Physicochemical Profile

Effective formulation begins with a deep understanding of the active pharmaceutical ingredient (API). The molecular structure of CMPA—containing a lipophilic methylphenyl group and an ionizable carboxylic acid—presents a classic solubility-permeability trade-off.

FAQ 1: What are the key physicochemical properties of CMPA that likely limit its oral bioavailability?

Based on its structure as an N-acyl derivative of glycine[1], CMPA is predicted to be a weakly acidic, lipophilic molecule. This combination often leads to its classification as a Biopharmaceutics Classification System (BCS) Class II compound: low solubility and high permeability.[2][3][4] The primary obstacles are:

  • Low Aqueous Solubility: The non-polar 4-methylphenyl group and propanamide linker contribute to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.

  • pH-Dependent Solubility: The presence of a carboxylic acid group (from the glycine moiety) means its solubility is highly dependent on pH. It will be less soluble in the acidic environment of the stomach and more soluble in the neutral to slightly alkaline environment of the small intestine.

  • High Lipophilicity (LogP): While beneficial for membrane permeability, a high LogP value reinforces its low aqueous solubility, making dissolution the rate-limiting step for absorption.[4][5]

These properties are summarized in the table below.

Table 1: Estimated Physicochemical Properties of CMPA

PropertyPredicted ValueImplication for Bioavailability
Molecular Weight ~221.25 g/mol Favorable for passive diffusion (satisfies Lipinski's Rule of 5).
pKa (Acidic) ~3.8 - 4.2Weakly acidic.[6] Poorly ionized and insoluble in stomach (pH 1-2), but ionized and more soluble in the intestine (pH > 6).
LogP ~2.5 - 3.0Indicates high lipophilicity and likely good membrane permeability, but poor aqueous solubility.
Aqueous Solubility LowDissolution is likely the rate-limiting step for absorption.[7][8]
BCS Classification Predicted Class II/IVLow solubility is the primary hurdle to address.[2][9]

The interplay of these factors creates a significant challenge: the drug won't readily dissolve, and if it doesn't dissolve, it cannot be absorbed, regardless of its high permeability.

Fig. 1: Relationship between CMPA's properties and low bioavailability.

Section 2: Troubleshooting Poor Aqueous Solubility

Your primary goal is to get CMPA into solution in the GI tract. Here are the frontline strategies to troubleshoot poor dissolution.

FAQ 2: My initial CMPA suspension shows minimal dissolution in simulated gastric fluid. What are my primary options?

This is an expected result due to CMPA's acidic nature. Your immediate options focus on altering the drug or its microenvironment to favor dissolution.

  • Salt Formation: This is the most effective and common strategy for ionizable drugs like CMPA.[10] Creating a salt with a suitable base (e.g., sodium or potassium) can dramatically increase aqueous solubility and dissolution rate.[11][12] The salt form dissociates in water, preventing the drug from precipitating in its less soluble free-acid form until after absorption.

  • pH Modification/Buffering: Incorporating alkalizing excipients (e.g., sodium bicarbonate, meglumine) into the formulation can create a higher pH microenvironment around the drug particle as it dissolves.[13] This localized pH shift promotes ionization and enhances the dissolution rate, even in the bulk acidic environment of the stomach.

  • Particle Size Reduction: Decreasing the particle size via micronization or nanosizing increases the surface area available for dissolution.[11][12] While this can improve the dissolution rate, it does not change the intrinsic solubility of the material. This is often used in conjunction with other methods.

The following workflow provides a decision-making framework for selecting an appropriate strategy.

G start Start: Poor Dissolution of CMPA q1 Is the API ionizable? start->q1 salt Pursue Salt Formation q1->salt  Yes (Weak Acid)   advanced Proceed to Advanced Formulations (e.g., ASD, SMEDDS) q1->advanced  No   ph_mod Consider pH Modification (Buffering Agents) salt->ph_mod size_reduction Combine with Particle Size Reduction salt->size_reduction end_node Optimized Dissolution ph_mod->end_node size_reduction->end_node

Fig. 2: Decision tree for initial solubility enhancement strategies.
Protocol 1: Screening for an Optimal Salt Form of CMPA

This protocol provides a self-validating system to identify a stable, soluble salt form.

Objective: To prepare and characterize different salt forms of CMPA to identify a candidate with improved solubility and stability.

Materials:

  • CMPA (free acid)

  • Counterions: Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Meglumine, Tromethamine (Tris)

  • Solvents: Ethanol, Isopropanol, Water

  • Crystallinity screen equipment (DCS, XRPD)

  • Kinetic solubility measurement system (e.g., shake-flask method with HPLC-UV analysis)

Methodology:

  • Stoichiometric Reaction (Bench Scale):

    • Dissolve 1.0 equivalent of CMPA in a minimal amount of ethanol.

    • In a separate vessel, dissolve 1.0 equivalent of the chosen base (e.g., NaOH) in water or ethanol.

    • Slowly add the basic solution to the CMPA solution while stirring.

    • Observe for precipitation. If no precipitate forms, slowly add an anti-solvent (e.g., isopropanol) until precipitation occurs.

    • Filter the resulting solid, wash with the anti-solvent, and dry under vacuum at 40°C.

    • Repeat for each counterion.

  • Characterization (Self-Validation):

    • X-Ray Powder Diffraction (XRPD): Confirm the formation of a new crystalline salt form by comparing the diffractogram to that of the parent free acid. Amorphous material will show a halo, while a new crystalline form will have a unique peak pattern.

    • Differential Scanning Calorimetry (DSC): Determine the melting point and assess the thermal stability of the new salt. A sharp, single melting endotherm is indicative of a pure crystalline form.

    • Thermogravimetric Analysis (TGA): Assess the presence of solvates or hydrates.

  • Solubility Assessment:

    • Perform a kinetic solubility study using the shake-flask method in pH 7.4 phosphate buffer.

    • Add an excess of the salt form and the parent free acid to separate vials containing the buffer.

    • Agitate at room temperature for 24 hours.

    • Filter the samples and analyze the supernatant concentration via a validated HPLC-UV method.

  • Data Analysis & Selection:

    • Compile the results into a table. The ideal salt will exhibit high solubility, a crystalline nature (for stability), and a distinct, stable thermal profile.

Section 3: Advanced Formulation Strategies for Persistent Challenges

If simple approaches fail to provide adequate bioavailability, advanced strategies that create a high-energy amorphous form or a lipid-based pre-concentrate are necessary.[14]

FAQ 3: Salt formation improved solubility, but in vivo exposure is still highly variable. When should I consider amorphous solid dispersions (ASDs) or lipid-based systems?

High variability often points to in vivo precipitation. A salt may dissolve quickly in the stomach, but as it transits to the higher pH of the intestine, it can convert back to its less soluble free-acid form and crash out of solution. This is a classic failure mode for simple salt forms of BCS Class II compounds.

You should advance to ASDs or lipid-based systems when:

  • You observe a "spring and parachute" effect where the drug dissolves rapidly (spring) but then precipitates (no parachute).

  • There is a significant food effect, where bioavailability is much higher when dosed with a fatty meal. This suggests lipid-based formulations could be beneficial.[7]

  • Dose escalation does not lead to a proportional increase in exposure (AUC), indicating dissolution/solubility is the limiting factor.

Amorphous Solid Dispersions (ASDs) work by dispersing the drug at a molecular level within a polymer matrix.[15][16] This prevents crystallization and allows the drug to dissolve into a supersaturated state, enhancing the driving force for absorption.[17][18]

Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oil, surfactants, and co-solvents that, upon contact with GI fluids, spontaneously form a fine oil-in-water microemulsion.[5][19][20] The drug remains in a solubilized state within the oil droplets, bypassing the dissolution step entirely.[7][21]

Table 2: Comparison of Advanced Formulation Strategies for CMPA

FeatureAmorphous Solid Dispersion (ASD)Self-Microemulsifying Drug Delivery System (SMEDDS)
Mechanism Creates a high-energy, amorphous form of the drug stabilized in a polymer matrix.[15][16]Drug is pre-dissolved in a lipid/surfactant mixture that forms a microemulsion in the gut.[19][21]
Primary Advantage Can achieve high drug loading; leverages supersaturation for absorption.[17]Bypasses dissolution; good for highly lipophilic drugs; can enhance lymphatic uptake.[7][22]
Key Challenge Physical instability (recrystallization over time); requires careful polymer selection.[16]Limited drug loading for less lipophilic drugs; potential for GI irritation from surfactants.[22]
Best For CMPA If... The goal is to maximize the concentration gradient via supersaturation and a suitable stabilizing polymer can be identified.CMPA has high solubility in oils and the goal is to avoid precipitation risk completely.

graph TD {
rankdir=LR;
node [shape=record, style="filled", fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
SMEDDS [
    fillcolor="#4285F4", fontcolor="#FFFFFF",
    label="{

SMEDDS Formulation | Oil Phase\n(Solubilizes CMPA) | Surfactant\n(Forms interface) | Co-surfactant\n(Stabilizes microemulsion) }"

];

GI_Fluid [shape=invhouse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="GI Fluids\n(Aqueous Environment)"];
Microemulsion [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Spontaneous Formation of\nDrug-Loaded Microemulsion Droplets"];
Absorption [shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Enhanced Absorption"];

SMEDDS -> GI_Fluid [label="Oral\nAdministration"];
GI_Fluid -> Microemulsion;
Microemulsion -> Absorption;

}

Fig. 3: Mechanism of a SMEDDS formulation for CMPA.
Protocol 2: Development and Screening of a CMPA Amorphous Solid Dispersion (ASD)

Objective: To prepare and evaluate ASDs of CMPA with various polymers to identify a formulation that enhances dissolution and maintains supersaturation.

Materials:

  • CMPA

  • Polymers: HPMC-AS, PVP K30, Soluplus®

  • Solvent: Acetone or Methanol

  • Rotary evaporator

  • Dissolution testing apparatus (USP II) with in-situ fiber optic probes

  • FaSSIF (Fasted State Simulated Intestinal Fluid)

Methodology:

  • Polymer Screening (Solvent Casting):

    • Prepare solutions of CMPA and each polymer in a 1:3 drug-to-polymer ratio in the chosen solvent.

    • Cast the solutions onto separate petri dishes and evaporate the solvent slowly in a fume hood, followed by vacuum drying at 40°C for 48 hours to remove residual solvent.

    • Scrape the resulting films.

  • Solid-State Characterization (Validation):

    • Analyze each formulation by XRPD to confirm the absence of crystallinity (i.e., a complete amorphous halo).

    • Analyze by DSC to identify a single glass transition temperature (Tg), which indicates a homogenous molecular dispersion. A higher Tg generally correlates with better physical stability.

  • In Vitro Dissolution & Supersaturation Study:

    • Set up a dissolution bath with FaSSIF at 37°C.

    • Add an amount of the most promising ASD formulation (based on characterization) equivalent to a target CMPA concentration that achieves supersaturation (e.g., 10x the crystalline solubility).

    • Monitor the concentration of dissolved CMPA over time (e.g., 4 hours) using in-situ fiber optic probes.

    • Plot concentration vs. time. The ideal formulation will show a rapid increase in concentration ("spring") followed by a sustained plateau ("parachute"), indicating that the polymer is successfully inhibiting precipitation.

Section 4: Assessing and Overcoming Permeability Issues

Even with optimized solubility, the drug must still cross the intestinal epithelium. An in vitro Caco-2 permeability assay is the industry standard for assessing this.[23][24]

FAQ 4: My optimized CMPA formulation shows excellent dissolution, but the Caco-2 permeability assay shows a high efflux ratio. What does this mean and what can I do?

A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp).[25][26] The transporter actively pumps the drug out of the intestinal cells back into the lumen, limiting its net absorption.

Troubleshooting Steps:

  • Confirm the Transporter: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil).[25] A significant increase in the A-B permeability and a reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

  • Formulation-Based Inhibition: Some formulation excipients, particularly surfactants like Tween® 80 or Cremophor® EL, can act as mild P-gp inhibitors.[27] If you are using a SMEDDS or ASD formulation, screen excipients that have dual functions as solubilizers and efflux inhibitors.

  • Prodrug Approach: This is a medicinal chemistry strategy. A cleavable promoiety can be attached to the CMPA molecule to create a prodrug that is not a substrate for the transporter. Once absorbed, the promoiety is cleaved by enzymes to release the active CMPA.

Protocol 3: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of CMPA in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio.[24]

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21 days

  • Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4

  • CMPA formulation

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for sample quantification

Methodology:

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be >250 Ω·cm².[25]

    • Perform a Lucifer yellow leak test; rejection should be >98%.

  • Permeability Measurement (A-B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the CMPA formulation (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking (50 rpm).[28]

    • Take samples from the receiver compartment at 30, 60, 90, and 120 minutes. Replace the volume with fresh buffer.

    • Take a final sample from the donor compartment at 120 minutes.

  • Permeability Measurement (B-A):

    • Simultaneously, perform the experiment in reverse. Add the CMPA formulation to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Sample as described above.

  • Quantification and Calculation:

    • Analyze the concentration of CMPA in all samples by LC-MS/MS.

    • Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial donor concentration.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

Section 5: Preclinical In Vivo Study Design

The ultimate test of any formulation is its performance in an animal model. A well-designed pharmacokinetic (PK) study is essential to evaluate the success of your bioavailability enhancement strategy.[29][30][31]

FAQ 5: I am ready for a preclinical PK study in rats. What are the critical parameters to measure and how do I interpret them?

For a preclinical oral bioavailability study, you will typically dose your optimized formulation to a cohort of rats (e.g., Sprague-Dawley) via oral gavage.[32] A second cohort should receive an intravenous (IV) dose of a solubilized formulation to determine the absolute bioavailability.

Key PK Parameters:

  • Cmax (Maximum Concentration): The peak plasma concentration of the drug. A higher Cmax suggests faster absorption.

  • Tmax (Time to Cmax): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time. This is the most critical parameter for assessing bioavailability.

  • F% (Absolute Bioavailability): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. This value tells you the fraction of the orally administered drug that reaches systemic circulation.

Table 3: Interpreting Hypothetical PK Data for CMPA Formulations in Rats

FormulationCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)F% (Absolute Bioavailability)Interpretation
Aqueous Suspension 504.04505%Poor Performance: Low exposure, slow absorption. Confirms the bioavailability problem.
Sodium Salt Form 4002.0180020%Partial Success: Improved exposure but may still suffer from in vivo precipitation.
ASD Formulation 8501.5450050%Excellent Performance: High exposure, rapid absorption. The supersaturation strategy was successful.
SMEDDS Formulation 7001.0470052%Excellent Performance: High exposure, very rapid absorption. The pre-dissolved strategy was successful.

By comparing the PK profiles of your different formulations, you can make a data-driven decision on which strategy has most effectively overcome the inherent bioavailability challenges of CMPA.[29]

References

  • Vertex AI Search. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Wikipedia. (n.d.). Self-microemulsifying drug delivery system.
  • Patel, D., et al. (n.d.). Self-Micro Emulsifying Drug Delivery Systems: A Strategy to Improve Oral Bioavailability.
  • Hilaris Publisher. (2024). Optimizing Absorption: Strategies in Formulation Design and Bioavailability Assessment.
  • Wacher, V. J., et al. (1996). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed.
  • Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Date, A. A., et al. (2016). Self-microemulsifying drug delivery system (SMEDDS)--challenges and road ahead. PubMed.
  • Brough, C., et al. (2020). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH.
  • Tuntland, T., et al. (n.d.). Caco2 assay protocol.
  • Singh, A., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Serán BioScience, LLC. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
  • Mohanty, S. (2022). Self-micro emulsifying drug delivery systems. JMPAS.
  • Sharma, A., et al. (2020). Review of formulation and evaluation of self-micro emulsifying drug delivery system (SMEDDS). SciSpace.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Innoriginal: International Journal of Sciences. (n.d.). BIOAVAILABILITY ENHANCEMENT FOR POORLY SOLUBLE DRUGS: A REVIEW.
  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Outsourced Pharma. (n.d.). Successful Formulation Strategies.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • JOCPR. (n.d.). Disparate practical way of doing solubility enhancement study to improve the bioavailability of poorly soluble drugs.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharma Excipients.
  • WuXi AppTec. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
  • FooDB. (2011). Showing Compound N-Acryloylglycine (FDB022703).
  • Singh, R., et al. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
  • Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of N-Arylalkanamido Acetic Acid Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of a class of compounds structurally related to 2-[3-(4-Methylphenyl)propanamido]acetic acid. While specific data on this particular molecule is not extensively available in current literature, a robust body of research exists for its structural analogs, particularly N-acyl amino acids and phenylacetic acid derivatives. This analysis focuses on the anti-inflammatory and analgesic properties of these compounds, offering a synthesized overview of their performance based on available experimental data. The protocols for key assays are detailed to ensure methodological rigor and reproducibility in future studies.

Introduction: The Therapeutic Potential of N-Arylalkanamido Acetic Acids

The core structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid, characterized by an N-acylated amino acid moiety with an aromatic side chain, is a recurring motif in compounds with significant biological activity. These molecules, broadly classified as N-acyl amino acids or N-substituted phenylalkanoic acid derivatives, have garnered considerable interest for their potential as modulators of various physiological and pathological processes.[1][2] Their structural versatility allows for fine-tuning of their physicochemical properties and biological targets, making them attractive candidates for drug discovery.

This guide will focus on two primary therapeutic areas where these compounds have shown promise: inflammation and pain management. We will explore the efficacy of representative compounds from the N-acyl amino acid and phenylacetic acid derivative classes, drawing on published in vitro and in vivo experimental data.

Comparative Efficacy: Anti-inflammatory and Analgesic Properties

The therapeutic potential of N-arylalkanamido acetic acid derivatives is often linked to their ability to modulate inflammatory pathways and nociceptive signaling. A comparative analysis of structurally similar compounds reveals a spectrum of activities, highlighting the influence of specific structural modifications on their efficacy.

Anti-inflammatory Activity

A key indicator of anti-inflammatory potential is the ability of a compound to inhibit the production of pro-inflammatory mediators. The following table summarizes the in vitro anti-inflammatory activity of representative phenylacetic and phenoxyacetic acid derivatives, focusing on their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[3][4]

Compound/Derivative ClassAssayTargetIC50 (µM)Reference
Phenoxy Acetic Acid Derivatives COX-2 InhibitionCOX-20.06 - 0.97[4]
COX-1 InhibitionCOX-14.07 - 14.5[4]
Fenclofenac (a phenylacetic acid derivative) Carrageenan-induced Paw Edema (in vivo)InflammationED50 ~100 mg/kg[3]
Diclofenac (a phenylacetic acid derivative) COX-2 InhibitionCOX-2Potent Inhibition[5]

Analysis of Anti-inflammatory Data:

The data indicates that phenoxyacetic acid derivatives can be potent and selective inhibitors of COX-2, an enzyme upregulated during inflammation.[4] The variation in IC50 values within this class underscores the importance of substituent effects on the aromatic ring in determining inhibitory potency. Fenclofenac, a phenylacetic acid derivative, demonstrates in vivo anti-inflammatory efficacy, although it is generally less potent than other established NSAIDs in acute models.[3] Diclofenac, another well-known phenylacetic acid derivative, is a potent, non-selective COX inhibitor.[5][6]

Analgesic Activity

The analgesic efficacy of these compounds is often evaluated using in vivo models that mimic different types of pain. The acetic acid-induced writhing test is a common model for visceral pain, while the hot plate test assesses central analgesic effects.

Compound/Derivative ClassAnimal ModelTestEfficacyReference
4-(pyrrol-1-yl)phenylacetamides MouseAcetic Acid-Induced WrithingActive[7]
Fenclofenac RatRandall-Selitto Test (Mechanical Pain)Active[3]
(R)-Ketoprofen MouseAcetic Acid-Induced WrithingSignificant reduction in writhing[8]

Analysis of Analgesic Data:

The data suggests that derivatives of phenylacetic acid exhibit significant analgesic properties. The activity of 4-(pyrrol-1-yl)phenylacetamides in the writhing test points to their potential in managing visceral pain.[7] Fenclofenac's activity in the Randall-Selitto test indicates an effect on mechanically induced pain.[3] (R)-Ketoprofen, a propanoic acid derivative, also shows notable efficacy in a visceral pain model.[8]

Key Experimental Protocols

To facilitate further research and ensure the comparability of results, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

Before evaluating the specific biological activities of a compound, it is crucial to determine its cytotoxic profile to ensure that observed effects are not due to cell death. The MTT assay is a widely used colorimetric method for assessing cell viability.[9][10][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for 24-48 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare compound dilutions compound_prep->treatment incubation_24h Incubate for 24-48h treatment->incubation_24h mtt_addition Add MTT solution incubation_24h->mtt_addition incubation_4h Incubate for 2-4h mtt_addition->incubation_4h solubilization Solubilize formazan crystals incubation_4h->solubilization read_absorbance Measure absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a common method to screen for the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[13][14]

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7) to produce NO. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production by the test compound.

Signaling Pathway for LPS-induced NO Production

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Substrate Inflammation Inflammation NO->Inflammation Mediates

Caption: Simplified signaling pathway of LPS-induced nitric oxide production.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

This is a widely used and reliable model for screening peripheral analgesic activity.[8][15]

Principle: Intraperitoneal injection of a dilute acetic acid solution causes irritation and induces a characteristic stretching and writhing behavior in rodents. Analgesic compounds reduce the number of these writhes.

Protocol:

  • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week.

  • Grouping and Administration: Randomly divide the animals into groups (e.g., vehicle control, positive control like aspirin, and test compound groups). Administer the compounds orally or intraperitoneally.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes over a specific period (e.g., 20 minutes).

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing for the test compounds compared to the vehicle control.

Conclusion and Future Directions

The available evidence strongly suggests that N-arylalkanamido acetic acid derivatives represent a promising class of compounds with significant anti-inflammatory and analgesic potential. The efficacy of these compounds is highly dependent on their specific chemical structures, offering opportunities for medicinal chemists to design and synthesize novel analogs with improved potency and selectivity.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic ring, the acyl chain length, and the amino acid moiety to elucidate key structural features for optimal activity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by these compounds beyond COX inhibition.

  • Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and safety profiles of lead compounds to assess their drug-likeness.

By employing the standardized experimental protocols outlined in this guide, researchers can contribute to a more comprehensive understanding of the therapeutic potential of this versatile class of molecules.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Greve, B., & Mathar, I. (2012). N-acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. British Journal of Pharmacology, 167(7), 1435-1449.
  • Atkinson, D. C., & Leach, M. J. (1976). Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). Agents and Actions, 6(5), 657-666.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5(1), 92-96.
  • Viromii. (2024, November 20). Novel N-acyl amino acid treatment for Alzheimer's disease and other neurodegenerative diseases. Retrieved from [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Retrieved from [Link]

  • Mallet, C. R., & Tyndale, R. F. (2012). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC, 167(7), 1435–1449.
  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Hanuš, L., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388.
  • Singh, S., & Singh, P. (2013). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. Indian Journal of Pharmacology, 45(4), 399-402.
  • Mondal, S., Paul, P., & Ghosh, T. (2022). Assessment of In Vivo Analgesic, Anti-Inflammatory and Wound Healing Properties of Aqueous Leaf Extract of Annona reticulata Linn.
  • Asian Journal of Pharmaceutical and Clinical Research. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. Retrieved from [Link]

  • Connected Papers. (2025, July 31). Phenylacetic acid derivative: Significance and symbolism. Retrieved from [Link]

  • Wellendorph, P., Høg, S., Greenwood, J. R., de Lichtenberg, A., Nielsen, B., Frølund, B., ... & Clausen, R. P. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain.
  • Porretta, G. C., Chiarini, A., De Gregorio, M., & Fioravanti, F. (1984). [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines]. Il Farmaco; edizione scientifica, 39(9), 752-764.
  • Sravani, G., & Sreedevi, A. (2017). In-Vitro and In-Vivo Anti-Inflammatory and Analgesic Activity of Bixa orellana Linn Leaf Extracts.
  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PubMed. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

Sources

A Guide to the Cellular Validation of 2-[3-(4-Methylphenyl)propanamido]acetic acid: A Comparative Secondary Assay Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the validation of novel chemical entities emerging from primary high-throughput screens (HTS). While the specific biological target of 2-[3-(4-Methylphenyl)propanamido]acetic acid is not publicly documented, this guide establishes a robust, hypothetical scenario to illustrate the critical transition from a biochemical "hit" to a cell-validated lead. We postulate that this compound, hereafter designated MPA, was identified as a potent inhibitor of a hypothetical serine/threonine kinase, "Kinase X," in a primary biochemical assay. This document details the design and execution of a secondary, cell-based assay to confirm its on-target activity in a physiologically relevant context, compare its performance against established standards, and provide the foundational data necessary for progression into lead optimization.

Introduction: The Imperative of Secondary Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries against a specific biological target.[1] However, the initial "hits" from these primary screens are merely starting points.[2][3] They require rigorous validation to eliminate false positives—compounds that interfere with the assay technology or exhibit non-specific activity—and to confirm that their biochemical potency translates into the desired effect within a complex cellular environment.[2][4]

Secondary assays serve this crucial purpose.[5][6] Unlike primary screens, which are optimized for speed and scale, secondary assays are designed for depth and biological relevance.[7] They often transition from a simplified biochemical system (e.g., purified enzyme and substrate) to a cell-based model.[6][8] This transition is critical for asking key questions:

  • Can the compound permeate the cell membrane?

  • Does it engage the target protein within the cell?

  • Does it produce the expected downstream biological effect?

  • Is it potent and efficacious compared to known modulators?

This guide will walk through the process of designing and executing a secondary assay to validate our hypothetical hit, MPA, as a cellularly active inhibitor of Kinase X.

Rationale for Assay Selection and Experimental Design

The Hypothetical Primary Hit

We begin from the premise that MPA was identified in a biochemical HTS campaign.

  • Target: Kinase X, a serine/threonine kinase implicated in a disease pathway.

  • Primary Assay: A fluorescence polarization (FP) assay measuring the displacement of a fluorescent tracer from the Kinase X ATP-binding pocket.

  • Result: MPA demonstrated a half-maximal inhibitory concentration (IC50) of 150 nM.

Designing the Secondary Assay: A Cellular Phosphorylation Assay

To validate this biochemical activity, a cell-based assay that directly measures the consequence of Kinase X inhibition is the logical next step.[9][10] We will employ a sandwich ELISA-based assay to quantify the phosphorylation of "Substrate Y," a known downstream target of Kinase X. This "orthogonal" assay uses a different detection method to confirm the compound's activity, increasing confidence that the observed effect is genuine.[1]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

The Importance of Controls

A scientifically sound assay relies on robust controls to ensure the results are interpretable and trustworthy.[11] For this study, we will use:

  • Vehicle Control (DMSO): The solvent used to dissolve the compounds, used to define the 0% inhibition level (maximal phosphorylation).

  • Positive Control (Staurosporine): A well-characterized, potent, but non-selective kinase inhibitor. This confirms that the assay system can detect inhibition.

  • Reference Compound (Inhibitor-7): A known, selective, and potent inhibitor of Kinase X. This provides a benchmark against which MPA's performance can be objectively compared.[12][13]

  • Negative Control (MPA-Analog): A structurally similar but biologically inactive version of MPA (e.g., with the carboxylic acid group replaced by a methyl ester). This helps to rule out effects caused by the chemical scaffold itself rather than specific target engagement.

Experimental Protocol: Cellular Phospho-Substrate Y ELISA

This protocol describes a 96-well plate format assay to measure the inhibition of Substrate Y phosphorylation in a human cell line endogenously expressing Kinase X.

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing Kinase X.

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Test Compounds: MPA, Inhibitor-7, MPA-Analog, Staurosporine (all dissolved in 100% DMSO).

  • Assay Plates: 96-well tissue culture-treated plates.

  • Lysis Buffer: Cell lysis buffer with protease and phosphatase inhibitors.

  • ELISA Kit: PathScan® Phospho-Substrate Y (Ser21) Sandwich ELISA Kit (or equivalent), containing:

    • Capture antibody-coated 96-well microplate.

    • Detection antibody (total Substrate Y).

    • HRP-linked secondary antibody.

    • TMB substrate.

    • STOP solution.

  • Wash Buffer: PBS with 0.1% Tween-20.

  • Plate Reader: Microplate reader capable of measuring absorbance at 450 nm.

Experimental Workflow

dot graph G { rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12];

} dot

Step-by-Step Procedure:
  • Cell Plating:

    • A day before the experiment, seed HEK293-Kinase X cells into 96-well plates at a density of 30,000 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution series for MPA, Inhibitor-7, and MPA-Analog in 100% DMSO. Start with a high concentration (e.g., 10 mM) to create a wide dose-response range.

    • Dilute these DMSO stocks into culture medium to create a 2X working concentration. The final DMSO concentration in the assay should be ≤0.5%.

  • Cell Treatment:

    • Carefully remove the culture medium from the cells.

    • Add 50 µL of the 2X compound working solutions to the appropriate wells. Include vehicle (DMSO) and positive (Staurosporine) controls.

    • Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Cell Lysis:

    • After incubation, remove the treatment medium.

    • Add 50 µL of ice-cold lysis buffer to each well.

    • Incubate on ice for 15 minutes with gentle shaking.

  • ELISA Protocol (as per manufacturer's instructions):

    • Transfer 50 µL of the cell lysate to the capture antibody-coated ELISA plate.

    • Incubate for 2 hours at 37°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 50 µL of the detection antibody. Incubate for 1 hour at 37°C.

    • Wash three times.

    • Add 50 µL of HRP-linked secondary antibody. Incubate for 30 minutes at 37°C.

    • Wash five times.

    • Add 50 µL of TMB substrate. Incubate for 10-15 minutes at room temperature in the dark.

    • Add 50 µL of STOP solution. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The raw absorbance data must be converted into a meaningful measure of inhibition to determine compound potency.

Data Normalization

Normalize the data to the intra-plate controls to determine the percent inhibition for each compound concentration:

  • 0% Inhibition (High Signal): Average absorbance of the vehicle (DMSO) control wells.

  • 100% Inhibition (Low Signal): Average absorbance of the highest concentration of the potent reference compound (Inhibitor-7) or Staurosporine.

Formula: % Inhibition = 100 * (1 - (Abs_Sample - Abs_Low) / (Abs_High - Abs_Low))

Dose-Response Curves and IC50 Calculation

Plot the normalized % Inhibition data against the logarithm of the compound concentration.[14][15] Fit the data using a four-parameter logistic regression model to generate a sigmoidal dose-response curve.[16][17]

dot graph G { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

From this curve, the IC50 value is determined. The IC50 is the concentration of an inhibitor required to reduce the biological response by 50%.[17]

Comparative Data Summary

The results should be compiled into a clear, comparative table. This allows for an objective assessment of the test compound's performance relative to the controls.

CompoundCellular IC50 (nM)Max Inhibition (%)Curve Slope (Hill Slope)Comments
MPA (Test) 21598%-1.1Shows potent cellular activity, comparable to the biochemical IC50 (150 nM), suggesting good cell permeability and on-target engagement.
Inhibitor-7 (Reference) 25100%-1.2The benchmark for potency in this cellular system. Validates the assay's sensitivity.
MPA-Analog (Negative) > 30,000< 10%N/AInactive, confirming that the specific chemical structure of MPA is required for activity.
Staurosporine (Positive) 15100%-1.3Potent inhibition confirms the assay is responsive to kinase inhibition.

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Next Steps

The results from this secondary assay strongly support the hypothesis that 2-[3-(4-Methylphenyl)propanamido]acetic acid (MPA) is a cell-active inhibitor of Kinase X. The cellular IC50 of 215 nM is in close agreement with its biochemical potency, and the compound achieves full inhibition of downstream substrate phosphorylation. The inactivity of the MPA-Analog control provides crucial evidence for a specific structure-activity relationship (SAR).[2]

This successful validation is a critical milestone. MPA has graduated from a biochemical "hit" to a "cell-validated lead." The next steps in the drug discovery cascade would include:

  • Selectivity Profiling: Testing MPA against a panel of other kinases to determine its selectivity and potential for off-target effects.[18]

  • Mechanism of Action (MOA) Studies: Further biochemical experiments to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[9]

  • ADME/Tox Profiling: Initial in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties.[19]

  • Lead Optimization: Initiating a medicinal chemistry program to synthesize analogs of MPA to improve potency, selectivity, and drug-like properties.

This structured, data-driven approach ensures that resources are focused on compounds with the highest probability of success, forming the foundation of an efficient and rigorous drug discovery program.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Expert Opinion on Drug Discovery. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2015). Methods in Molecular Biology. [Link]

  • Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. [Link]

  • Primary vs Secondary Assays in Preclinical Testing. (2021). News-Medical.Net. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. (2020). National Academies Press. [Link]

  • Secondary Screening. Creative Biolabs. [Link]

  • Dose-Response Relationships. MSD Manual Professional Edition. [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. (2021). Altex. [Link]

  • Dose-Response Curves. MSDT. [Link]

  • Dose Response Curve | Definition, Equation & Examples. Study.com. [Link]

  • Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. [Link]

  • Dose–response relationship. Wikipedia. [Link]

  • Understanding the Importance of The Dose-Response Curve. Collaborative Drug Discovery. [Link]

  • Utilisation of secondary screening. (2008). European Pharmaceutical Review. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2015). PLOS One. [Link]

  • The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. (2023). FDA. [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. (2021). Statistics in Biopharmaceutical Research. [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2011). PLOS One. [Link]

  • Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • What control types are used in scientific discovery? (2024). News-Medical.Net. [Link]

Sources

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-[3-(4-Methylphenyl)propanamido]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of 2-[3-(4-Methylphenyl)propanamido]acetic acid derivatives, a class of compounds with potential therapeutic applications. By systematically exploring the impact of structural modifications, we aim to provide a comprehensive resource to inform the design of more potent and selective agents.

The core scaffold of 2-[3-(4-Methylphenyl)propanamido]acetic acid presents three primary regions for chemical modification: the aromatic (4-methylphenyl) ring, the propanamido linker, and the terminal acetic acid moiety. The interplay of substitutions at these sites dictates the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. While direct, extensive SAR studies on this specific scaffold are not abundantly available in the public domain, we can infer critical relationships by examining structurally analogous compounds, particularly N-acyl amino acids and arylalkanoic acids.

The Crucial Role of the Aromatic Ring

The 4-methylphenyl group serves as a key lipophilic domain, likely interacting with hydrophobic pockets within its biological target. The nature and position of substituents on this phenyl ring can significantly influence binding affinity and selectivity.

Key Inferences from Analogous Structures:

  • Substitution Position: For many biologically active arylalkanoic acids, the position of the substituent on the aromatic ring is critical. For instance, in the case of some non-steroidal anti-inflammatory drugs (NSAIDs), para-substitution often leads to optimal activity.

  • Nature of the Substituent: The electronic and steric properties of the substituent are vital. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., methoxy) can alter the electronic distribution of the ring, affecting its interaction with the target protein. The size of the substituent also plays a role in how well the molecule fits into the binding pocket. For example, in a series of (2-phenoxyphenyl)acetic acids, halogen substitution in the phenoxy ring was found to considerably enhance anti-inflammatory activity[1].

Comparative Data on Phenyl Ring Modifications in Analogous Scaffolds:

Modification on Phenyl Ring (Analogous Scaffolds)Biological Target/AssayObserved Activity ChangeReference
Halogen substitutionAdjuvant arthritis testEnhanced anti-inflammatory activity[1]
Electron-withdrawing groups (2' or 4' position) on N-(4-substituted phenyl)glycine derivativesAnti-inflammatory activityIncreased activity[2]
Electron-donating groups (e.g., methoxy)Varies depending on targetCan either increase or decrease activityGeneral SAR principle

The Propanamido Linker: More Than Just a Spacer

The propanamido linker connects the aromatic head to the amino acid tail. Its length, rigidity, and chemical nature are critical for orienting the key pharmacophoric elements correctly within the binding site.

Impact of Linker Modifications:

  • Length: The length of the acyl chain in N-acyl amino acids has been shown to be a critical determinant of their activity. Studies on PROTACs (PROteolysis TArgeting Chimeras) have also demonstrated that linker length is crucial for optimal activity[3][4]. While a direct correlation for the 3-phenylpropanamido linker is not established, it is plausible that both shorter and longer linkers could lead to a decrease in activity due to improper positioning of the terminal carboxylic acid group.

  • Flexibility: The flexibility of the linker can influence the conformational freedom of the molecule. A more rigid linker might lock the molecule into a bioactive conformation, potentially increasing potency. Conversely, a flexible linker might allow the molecule to adapt to different binding pockets, potentially leading to broader activity or off-target effects. Studies on engineered antibody fragments have shown that linker rigidity can be more important than length for functionality[1].

The Acetic Acid Moiety: The Key to Interaction

The terminal carboxylic acid group is a critical feature, often acting as a key hydrogen bond donor and acceptor, or forming ionic interactions with positively charged residues in the active site of the target protein.

Modifications and Bioisosteric Replacements:

  • Essentiality of the Acidic Group: In many arylalkanoic acid derivatives with anti-inflammatory activity, the carboxylic acid group is essential for activity. Its replacement with less acidic or neutral groups often leads to a significant loss of potency[5][6].

  • Bioisosteric Replacements: To overcome potential liabilities associated with carboxylic acids, such as poor pharmacokinetic properties or metabolic instability, bioisosteric replacements are often explored. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids[7][8][9][10][11]. These groups can mimic the acidic and hydrogen-bonding properties of the carboxylic acid while offering different physicochemical and metabolic profiles. For example, tetrazoles are metabolically stable and can form similar two-point interactions as carboxylic acids[11].

Experimental Protocols for Biological Evaluation

To assess the structure-activity relationship of these derivatives, standardized and reproducible experimental protocols are essential. The following are key assays for evaluating the potential anti-inflammatory activity of these compounds.

In Vitro Assay: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the compounds to inhibit the COX-1 and COX-2 enzymes, which are key targets for many anti-inflammatory drugs.

Protocol:

  • Enzyme Preparation: Obtain purified human or ovine COX-1 and COX-2 enzymes.

  • Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), combine the enzyme, a heme cofactor, and an activating agent (e.g., epinephrine)[12].

  • Inhibitor Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding[12].

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Quantification of Prostaglandin Production: After a specific incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced. This can be done using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA)[12][13].

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used model to evaluate the acute anti-inflammatory activity of new chemical entities[14][15][16].

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week before the experiment[14].

  • Compound Administration: Administer the test compound or vehicle (control) to the animals via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before inducing inflammation[16][17][18]. A positive control, such as indomethacin, should also be included[14][17].

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each animal[15][16][17].

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[17].

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.

Visualizing the SAR Landscape

To better understand the relationships between the different structural components and their impact on activity, a conceptual workflow can be visualized.

Caption: A conceptual workflow illustrating the process of SAR studies for 2-[3-(4-Methylphenyl)propanamido]acetic acid derivatives.

Conclusion

The exploration of the structure-activity relationship of 2-[3-(4-Methylphenyl)propanamido]acetic acid derivatives, guided by insights from analogous compound series, provides a rational framework for the design of novel therapeutic agents. Systematic modifications of the aromatic ring, the propanamido linker, and the carboxylic acid moiety, coupled with robust biological evaluation, will be instrumental in optimizing the potency, selectivity, and overall pharmacological profile of this promising chemical scaffold. This guide serves as a foundational resource for researchers embarking on the journey of discovery and development in this area.

References

Please note that while the following list provides access to the cited materials, the specific content of each source should be consulted for a detailed understanding.

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • An ELISA method to measure inhibition of the COX enzymes. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Available from: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]

  • Carrageenan induced Paw Edema Model. Available from: [Link]

  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Available from: [Link]

  • Carrageenan-Induced Paw Edema Model. Available from: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Available from: [Link]

  • Bioisosteres for carboxylic acid groups. Available from: [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • Effects of the length of a glycine linker connecting the N-and C-termini of a circularly permuted dihydrofolate reductase. Available from: [Link]

  • Impact of linker length on the activity of PROTACs. Available from: [Link]

  • Anti inflammatory drugs. Available from: [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Available from: [Link]

  • NSAIDs: SAR of Indole acetic acid. Available from: [Link]

  • Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Available from: [Link]

  • Impact of linker length on the activity of PROTACs. Available from: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Available from: [Link]

  • The Effects of Linker Length and Flexibility on Fc-Fusion Proteins. Available from: [Link]

  • Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. Available from: [Link]

  • On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Available from: [Link]

  • Phenylpropionylglycine. Available from: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available from: [Link]

  • Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases. Available from: [Link]

Sources

A Comparative Analysis of N-[3-(4-Methylphenyl)propanoyl]-alanine Enantiomers: Synthesis, Stereochemical Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in drug discovery and development, where the spatial arrangement of atoms in a molecule can dictate its pharmacological profile.[1][2] Enantiomers, non-superimposable mirror-image molecules, often exhibit profound differences in efficacy, metabolism, and toxicity.[3][4] This guide presents a comprehensive comparative analysis of the enantiomers of N-[3-(4-Methylphenyl)propanoyl]-alanine. While the initially proposed topic, 2-[3-(4-Methylphenyl)propanamido]acetic acid, is an achiral molecule, we have shifted focus to its closest chiral analog, N-[3-(4-Methylphenyl)propanoyl]-alanine, to provide a relevant and in-depth exploration of stereoisomerism. This document details the synthesis of the racemic mixture, its subsequent resolution by chiral High-Performance Liquid Chromatography (HPLC), the stereochemical characterization of the isolated enantiomers using Circular Dichroism (CD) spectroscopy, and a comparative in-vitro analysis of their biological activity. The experimental protocols are described in detail to ensure reproducibility and provide a framework for researchers in medicinal chemistry and pharmacology.

Introduction: The Critical Role of Chirality

In the pharmaceutical sciences, the "handedness" of a molecule is not a trivial detail. Biological systems, composed of chiral entities like enzymes and receptors, are exquisitely sensitive to the three-dimensional structure of drug molecules.[1][3] This stereoselectivity means that one enantiomer of a chiral drug (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[4] The infamous case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of studying enantiomers individually.[2]

Consequently, regulatory agencies worldwide, including the FDA, mandate rigorous characterization of individual enantiomers for chiral drug candidates.[5] This has driven the development of "chiral switches," where successful racemic drugs are re-marketed as single-enantiomer products to improve therapeutic indices and reduce patient risk.[1][4]

The molecule at the center of this guide, N-[3-(4-Methylphenyl)propanoyl]-alanine, contains a single stereocenter at the alpha-carbon of the alanine residue, giving rise to (R)- and (S)-enantiomers. By synthesizing, separating, and individually testing these enantiomers, we can elucidate the structure-activity relationship (SAR) governed by their stereochemistry.

Synthesis and Chiral Resolution

The first step in comparing enantiomers is their preparation and isolation in pure form. This typically involves the synthesis of a racemic mixture (a 50:50 mixture of both enantiomers), followed by a chiral resolution process.

Synthesis of Racemic N-[3-(4-Methylphenyl)propanoyl]-DL-alanine

The synthesis is achieved via a standard amide coupling reaction between 3-(4-methylphenyl)propanoic acid and the racemic amino acid, DL-alanine. A carbodiimide-mediated coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid for nucleophilic attack by the amino group of alanine.

G cluster_reactants Reactants cluster_process Process cluster_products Product R1 3-(4-Methylphenyl)propanoic Acid P1 Amide Bond Formation (Acylation) R1->P1 R2 DL-Alanine R2->P1 R3 DCC (Coupling Agent) R3->P1 Activates Acid Prod Racemic N-[3-(4-Methylphenyl)propanoyl]-DL-alanine P1->Prod

Caption: Synthesis of Racemic N-Acyl-Alanine.

Experimental Protocol: Synthesis

  • Dissolution: Dissolve 3-(4-methylphenyl)propanoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0°C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise and stir for 2 hours at 0°C.

  • Filtration: Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Coupling: In a separate flask, dissolve DL-alanine (1.0 eq) in a 1:1 mixture of water and dioxane with sodium bicarbonate (2.0 eq).

  • Reaction: Add the activated acid filtrate dropwise to the alanine solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Acidify the mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography to yield the racemic compound.

Chiral Resolution by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers.[6] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely used for the separation of N-protected amino acids.[6][7]

G cluster_input Input cluster_hplc Chiral HPLC System cluster_output Output Racemate Racemic Mixture Solution Injector Injector Racemate->Injector Column Chiral Stationary Phase (CSP) Column Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Column Detector UV/CD Detector Column->Detector Chromatogram Chromatogram (Two Separated Peaks) Detector->Chromatogram Fractions Fraction Collector Detector->Fractions Enant1 Pure Enantiomer 1 Fractions->Enant1 Enant2 Pure Enantiomer 2 Fractions->Enant2

Caption: Workflow for Chiral HPLC Resolution.

Experimental Protocol: Chiral HPLC

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: A suitable polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series).

  • Mobile Phase: An optimized mixture of hexane/isopropanol/trifluoroacetic acid (TFA). A typical starting condition is 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto the column.

    • Monitor the elution profile. Two distinct peaks corresponding to the (R)- and (S)-enantiomers should be observed.

    • Collect the fractions corresponding to each peak separately.

    • Evaporate the solvent from the collected fractions to obtain the isolated, pure enantiomers.

Stereochemical Characterization

Once isolated, the absolute configuration of each enantiomer must be confirmed. Circular Dichroism (CD) spectroscopy is a definitive technique for this purpose, as enantiomers exhibit equal and opposite CD signals.[5][8]

Principles of Circular Dichroism

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[9] An achiral molecule does not have a CD spectrum. For a pair of enantiomers, their CD spectra will be mirror images of each other.[5] The sign of the Cotton effect (the characteristic peaks in a CD spectrum) can often be correlated to the absolute configuration (R or S) through established rules or by comparison to standards. The magnitude of the CD signal is directly proportional to the concentration and enantiomeric excess of the sample.[10]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare solutions of known concentration for each isolated enantiomer in a suitable solvent (e.g., methanol).

  • Instrumentation: Use a calibrated CD spectrometer.

  • Measurement: Record the CD spectrum for each enantiomer over a relevant wavelength range (e.g., 200-350 nm).

  • Analysis: Overlay the spectra. The spectra should be mirror images, confirming their enantiomeric relationship. Compare the observed spectra to theoretical predictions or known standards to assign the (R) and (S) configurations.

Comparative Biological Activity

N-acyl amino acids are a class of endogenous signaling lipids with diverse biological roles, including involvement in pain sensation, inflammation, and energy homeostasis.[11][12] Some N-acyl amino acids have been identified as inhibitors of specific targets, such as the glycine transporter 2 (GlyT2), which is implicated in pain pathways.[13] To provide a practical comparison, we will assess the inhibitory activity of the (R)- and (S)-enantiomers of N-[3-(4-Methylphenyl)propanoyl]-alanine against a hypothetical enzyme target, "Enzyme X," involved in a generic signaling cascade.

G cluster_enantiomers Enantiomers cluster_target Biological Target cluster_outcome Outcome S_enantiomer (S)-Enantiomer (Eutomer) Target Enzyme X (Chiral Active Site) S_enantiomer->Target Complementary Fit R_enantiomer (R)-Enantiomer (Distomer) R_enantiomer->Target Mismatched Fit Inhibition Strong Inhibition (High Affinity Binding) Target->Inhibition Pathway Blocked NoInhibition Weak/No Inhibition (Steric Hindrance) Target->NoInhibition Pathway Active

Caption: Stereoselective Interaction with a Chiral Target.

Experimental Protocol: In-Vitro Enzyme Inhibition Assay

  • Assay Principle: A fluorescence-based assay will be used. Enzyme X cleaves a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence increase is proportional to enzyme activity.

  • Reagents: Purified Enzyme X, fluorogenic substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), (R)-enantiomer, (S)-enantiomer.

  • Procedure:

    • Prepare a series of dilutions for each enantiomer (e.g., from 1 nM to 100 µM).

    • In a 96-well microplate, add the assay buffer, Enzyme X, and varying concentrations of the test enantiomer.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Supporting Experimental Data (Hypothetical)

The following table summarizes hypothetical data from the comparative analysis.

Parameter(S)-Enantiomer(R)-EnantiomerRacemic Mixture
HPLC Retention Time (min) 12.515.812.5 and 15.8
CD Signal (mdeg at 220 nm) +25.4-25.1~0
Enzyme X Inhibition (IC₅₀) 50 nM8,500 nM98 nM
Eudismic Ratio \multicolumn{3}{c}{170 ((IC₅₀ of R) / (IC₅₀ of S))}

Analysis of Results: The hypothetical data clearly demonstrate the principle of stereoselectivity. The (S)-enantiomer is significantly more potent (IC₅₀ = 50 nM) at inhibiting Enzyme X than the (R)-enantiomer (IC₅₀ = 8,500 nM). The eudismic ratio of 170 indicates a high degree of stereoselectivity by the enzyme's active site. The racemic mixture shows an IC₅₀ value approximately double that of the active (S)-enantiomer, which is expected as 50% of the mixture is the much less active distomer.

Conclusion

This guide demonstrates the essential workflow for the comparative analysis of a chiral molecule and its enantiomers, using N-[3-(4-Methylphenyl)propanoyl]-alanine as a model compound. Through systematic synthesis, chiral resolution, stereochemical confirmation, and biological evaluation, we have illustrated how enantiomers of the same molecule can possess vastly different properties. The (S)-enantiomer was identified as the eutomer, exhibiting 170-fold greater potency against our hypothetical enzyme target than the (R)-distomer. These findings underscore the imperative for enantiomerically pure compounds in drug development to maximize therapeutic efficacy and minimize potential off-target or adverse effects.[3][14] The detailed protocols herein provide a robust template for researchers undertaking similar investigations into the fascinating and critical world of molecular chirality.

References

  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • Optica Publishing Group. (n.d.). Enantiomeric concentration determination via a single circular dichroism spectrum in chiral hyperbolic metamaterials.
  • Tognarelli, D.J. (2018, May 23). The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today.
  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceuticals.
  • Anonymous. (2024, June 28). Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine.
  • Anonymous. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.
  • National Institutes of Health. (2018, April 24). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods.
  • Hilaris Publisher. (n.d.). Chirality in Drug Molecules: Synthetic and Biological Implications.
  • Royal Society Publishing. (2021, March 10). An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures.
  • National Institutes of Health. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • PubMed. (2014, July-August). N-Acyl amino acids and their impact on biological processes.
  • ACS Publications. (2019, February 4). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain.
  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

Sources

A Researcher's Guide to Cross-Validation of Experimental and Computational Data for 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, experimental characterization, and computational modeling of 2-[3-(4-Methylphenyl)propanamido]acetic acid. It is designed for researchers in chemical sciences and drug development to illustrate the critical process of cross-validating empirical results with in silico predictions. This synergy is paramount for confirming molecular structure, understanding spectroscopic properties, and accelerating research by leveraging the predictive power of modern computational chemistry.

We will navigate the complete workflow, from the initial chemical synthesis to the acquisition of analytical data, followed by a parallel computational investigation. The core of this guide lies in the direct comparison of these two datasets, offering insights into the strengths and limitations of each approach and establishing a robust, validated understanding of the target molecule.

Part 1: The Experimental Workflow: Synthesis and Characterization

The foundation of any chemical study is the physical synthesis and unambiguous characterization of the molecule. The protocols outlined below are based on established, reliable chemical transformations and analytical techniques.

Synthesis Protocol

The target molecule, 2-[3-(4-Methylphenyl)propanamido]acetic acid, is an N-acylated amino acid. A logical and efficient synthesis route is the direct coupling of 3-(4-Methylphenyl)propanoic acid with glycine. This amide bond formation is a cornerstone of organic chemistry, but direct condensation is often inefficient due to the formation of an acid-base salt and the poor leaving group nature of the hydroxyl group.[1] To overcome this, a coupling agent or activator is required. Here, we detail a protocol using a titanium(IV) chloride mediated condensation, which is effective for a wide range of substrates.[2]

Starting Materials:

  • 3-(4-Methylphenyl)propanoic acid

  • Glycine

  • Titanium(IV) chloride (TiCl₄)

  • Pyridine (anhydrous)

  • Toluene

  • 1 N Hydrochloric acid (HCl)

  • Methylene chloride (DCM)

Step-by-Step Procedure: [2]

  • In a screw-capped vial, dissolve 3-(4-Methylphenyl)propanoic acid (1.0 mmol) in anhydrous pyridine (10 mL).

  • To this solution, add glycine (1.0 mmol).

  • Carefully add TiCl₄ (3.0 mmol) to the reaction mixture. Caution: TiCl₄ reacts vigorously with moisture. Handle under an inert atmosphere.

  • Seal the vial tightly and heat the mixture to 85 °C with magnetic stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (approx. 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with 1 N HCl (10 mL) and extract the aqueous layer with methylene chloride (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via recrystallization or column chromatography to obtain pure 2-[3-(4-Methylphenyl)propanamido]acetic acid.


}

Proposed synthesis of the target molecule.

Experimental Characterization & Expected Results

Once synthesized and purified, the molecule's structure must be confirmed. The following are standard techniques and the anticipated results for 2-[3-(4-Methylphenyl)propanamido]acetic acid.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Protocol: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[3]

  • Expected ¹H NMR Data: The spectrum should show distinct signals corresponding to each unique proton environment.

  • Expected ¹³C NMR Data: The spectrum will reveal all unique carbon atoms in the molecule.

Expected ¹H NMR Data (in DMSO-d₆) Expected ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (ppm) Description
~12.5Carboxylic Acid (-COOH)
~8.2Amide (-NH-)
~7.1Aromatic (H-2', H-6')
~7.0Aromatic (H-3', H-5')
~3.8Methylene (-CH₂-COOH)
~2.8Methylene (Ar-CH₂-)
~2.4Methylene (-CH₂-CO-)
~2.2Methyl (Ar-CH₃)

1.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Protocol: Prepare a sample as a thin film or a KBr pellet. Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Expected FT-IR Data: Key absorption bands will confirm the presence of the carboxylic acid, amide, and aromatic functionalities.

| Expected FT-IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | | 3400 - 3200 | N-H stretch (Amide) | | 3300 - 2500 | O-H stretch (Carboxylic Acid, broad) | | ~3050 | C-H stretch (Aromatic) | | ~2950 | C-H stretch (Aliphatic) | | ~1720 | C=O stretch (Carboxylic Acid)[4][5] | | ~1650 | C=O stretch (Amide I band) | | ~1550 | N-H bend (Amide II band) |

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

  • Protocol: Introduce a dilute solution of the sample into an electrospray ionization (ESI) source coupled to a mass analyzer. Acquire spectra in both positive and negative ion modes.

  • Expected MS Data: The primary observation will be the molecular ion peak.

    • Molecular Weight: 223.25 g/mol

    • Expected Ion (Positive Mode, [M+H]⁺): m/z 224.10

    • Expected Ion (Negative Mode, [M-H]⁻): m/z 222.08

    • Key Fragmentation: Expect cleavage at the amide bond, leading to fragments corresponding to the acylium ion (m/z 147.08) and the glycine fragment.

Part 2: The Computational Workflow: Predicting Molecular Properties

Computational chemistry allows us to model the molecule in silico and predict its properties from first principles. Density Functional Theory (DFT) is a robust method for achieving a balance of accuracy and computational cost for organic molecules.[6]

Geometry Optimization

The first and most critical step is to find the lowest energy conformation of the molecule.

  • Protocol:

    • Build the 3D structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid using a molecular editor (e.g., GaussView).

    • Perform an initial conformational search using a lower-level method to identify potential low-energy structures.

    • For the most stable conformer, perform a full geometry optimization using DFT. A common and reliable level of theory is the B3LYP functional with the 6-31G(d,p) basis set .[7][8]

    • Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Prediction of Spectroscopic Data

Using the optimized geometry, we can predict the same spectroscopic data measured experimentally.

2.2.1 NMR Chemical Shift Prediction

  • Protocol:

    • Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory.[9][10] This calculation yields absolute shielding tensors for each nucleus.[11]

    • To convert these absolute shieldings (σ) to chemical shifts (δ), a reference compound (like Tetramethylsilane, TMS) must also be calculated at the exact same level of theory.

    • The chemical shift is calculated as: δ_sample = σ_TMS - σ_sample.[12]

    • For improved accuracy, especially when comparing to experimental data in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) should be included in the calculation.[13]

2.2.2 IR Spectrum Prediction

  • Protocol:

    • The vibrational frequencies are a direct output of the frequency calculation performed after the geometry optimization.[14][15]

    • DFT calculations systematically overestimate vibrational frequencies. It is standard practice to apply a uniform scaling factor to the computed frequencies to better match experimental values. For B3LYP/6-31G(d), a typical scaling factor is ~0.96.[16]

2.2.3 Mass Spectrometry Fragmentation Prediction

  • Protocol: Predicting a full mass spectrum is complex. However, computational tools can predict likely fragmentation pathways based on bond dissociation energies or rule-based algorithms.[17][18][19]

    • Model the [M+H]⁺ ion and calculate the energies of various bond-breaking events.

    • The lowest energy fragmentation pathways are the most likely to be observed experimentally. For this molecule, the cleavage of the C-N amide bond is a highly probable pathway.

Part 3: Cross-Validation: Comparing Experiment and Theory

This is the crucial step where the two datasets are brought together. A strong correlation between experimental and computational results provides high confidence in the structural assignment and our understanding of the molecule's properties.


}

The logic of cross-validating experimental and computational data.

NMR Data Comparison

Plot the experimental ¹H and ¹³C chemical shifts against the calculated chemical shifts. A linear regression should yield a correlation coefficient (R²) close to 1.0, indicating excellent agreement.

Analysis Point Causality & Insight
Systematic Deviations If all calculated shifts are consistently higher or lower, this may point to an issue with the reference (TMS) calculation or the need for an empirical scaling factor.
Outliers A specific proton or carbon that deviates significantly may indicate a strong solvent interaction or conformational flexibility not fully captured by the gas-phase or implicit solvent model.[13][20]
Signal Ordering The most important validation is whether the relative order of chemical shifts is correctly predicted. This is crucial for assigning peaks in complex experimental spectra.
IR Data Comparison

Create a table comparing the major experimental absorption bands with the scaled, predicted vibrational frequencies.

Vibration Mode Expected Experimental (cm⁻¹) Predicted (Scaled) (cm⁻¹) Agreement
O-H stretch3300 - 2500Calculated ValueAssess Match
N-H stretch3400 - 3200Calculated ValueAssess Match
C=O (Acid)~1720Calculated ValueAssess Match
C=O (Amide)~1650Calculated ValueAssess Match
N-H bend~1550Calculated ValueAssess Match

Discrepancies in the "fingerprint" region (below 1500 cm⁻¹) are common and harder to assign, but the agreement of major functional group vibrations is a strong validation point.

MS Data Comparison

Compare the major ions observed in the experimental mass spectrum with the fragments predicted by computational analysis.

Ion Experimental m/z Predicted Fragment Confirmation
[M+H]⁺224.10Parent IonConfirmed
Acylium Ion~147.08[C₁₀H₁₁O]⁺Assess Match
Other FragmentsObserved m/zPredicted FragmentsAssess Match

The ability to computationally rationalize the major fragments observed experimentally provides strong evidence for the proposed structure.

Conclusion

The cross-validation of experimental and computational data is not merely a confirmatory exercise; it is a synergistic process that provides a deeper and more reliable understanding of a molecule than either method can achieve alone. By following the workflows detailed in this guide, researchers can confidently synthesize 2-[3-(4-Methylphenyl)propanamido]acetic acid, rigorously characterize its structure and properties, and validate their findings with state-of-the-art computational predictions. This integrated approach minimizes ambiguity, accelerates discovery, and upholds the highest standards of scientific integrity.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH). [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024-05-19). MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013-04-16). ACS Publications. [Link]

  • Vibrational frequency prediction using density functional theory. UQ eSpace. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

  • Computational methods for processing and interpreting mass spectrometry-based metabolomics. National Institutes of Health (NIH). [Link]

  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020-12-10). Royal Society of Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). (2025-08-10). ResearchGate. [Link]

  • Computational NMR Prediction: A Microreview. (2023-03-14). Corin Wagen. [Link]

  • A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. (2021-09-02). PubMed. [Link]

  • a map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Oxford Academic. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017-09-15). National Institutes of Health (NIH). [Link]

  • Web-based application for in silico fragmentation. EPFL. [Link]

  • Considerations for DFT Frequency Calculations. (2018-04-24). Penn State University. [Link]

  • Synthesis of Amides. Jack Westin. [Link]

  • Relativistic Four-Component DFT Calculations of Vibrational Frequencies. (2021-11-29). ACS Publications. [Link]

  • DFT CALCULATION OF VIBRATIONAL FREQUENCIES IN CLUSTERS OF Fe AND As ATOMS. AIP Publishing. [Link]

  • NMR. Gaussian.com. [Link]

  • How to perform and analyze Frequency Vibrational DFT calculations in GaussView and Gaussian. (2020-02-27). YouTube. [Link]

  • Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. (2025-08-06). ResearchGate. [Link]

  • Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO. [Link]

  • About Gaussian 16. (2017-07-05). Gaussian.com. [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014-08-01). Inpressco. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2025-08-10). ResearchGate. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2008-01-24). Semantic Scholar. [Link]

  • Calculating NMR shifts – Short and Long Ways. (2018-09-20). Dr. Joaquin Barroso's Blog. [Link]

  • When using Gaussian to calculate NMR, what's the default solvent and frequency?. (2014-07-29). Chemistry Stack Exchange. [Link]

  • Using Different Reference Standards in NMR Calculations (Gaussian). (2022-02-26). Dr M A Hashmi. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024-03-15). MDPI. [Link]

  • Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. (2022-03-02). National Institutes of Health (NIH). [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Human Metabolome Database. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. [Link]

  • 2-[[2-(Tert-butoxycarbonylamino)-3-phenyl-propanoyl]amino]acetic acid methyl ester. SpectraBase. [Link]

  • Acetic acid, p-hydroxyphenyl-, 3-(2-methylpiperidino)propyl ester, hydrochloride. PubChem. [Link]

  • 2-(4-methylphenyl)propionic acid syntehsis method.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

  • Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. (2025-09-23). PubMed. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17). PubMed Central. [Link]

  • FT-IR spectra of (a) acetic acid, (b) isopropanol, (c) isopropyl.... (2024-06-13). ResearchGate. [Link]

  • database IR spectra INFRARED SPECTROSCOPY. Doc Brown's Chemistry. [Link]

  • (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024-06-13). ResearchGate. [Link]

  • 2-amino-2-(4-methylphenyl)acetic Acid. PubChem. [Link]

  • Acetic acid;2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanamide. PubChem. [Link]

  • Acetic acid, 2-methylphenyl ester. NIST WebBook. [Link]

  • acetic acid, [(4-methylphenyl)amino]-, 2-[(E)-(2,4-dihydroxyphenyl)methylidene]hydrazide. SpectraBase. [Link]

Sources

Head-to-Head Comparison: 2-[3-(4-Methylphenyl)propanamido]acetic Acid, a Novel Aldose Reductase Inhibitor, versus the Clinically Approved Agent Epalrestat

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Critical Role of Aldose Reductase (AKR1B1) in Diabetic Complications

Aldo-keto reductase family 1 member B1 (AKR1B1), commonly known as aldose reductase, is a pivotal enzyme in the polyol pathway of glucose metabolism.[1] Under normal physiological conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2] AKR1B1 catalyzes the initial and rate-limiting step, the reduction of glucose to sorbitol, an intracellularly trapped sugar alcohol.[2][3] The accumulation of sorbitol leads to osmotic stress, and the concomitant depletion of the cofactor NADPH results in increased oxidative stress, both of which are implicated in the pathogenesis of long-term diabetic complications, including neuropathy, retinopathy, and nephropathy.[2][4] Consequently, the inhibition of AKR1B1 presents a promising therapeutic strategy for the management of these debilitating conditions.[3][5]

This guide provides a head-to-head comparison of a novel investigational compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid (herein referred to as Compound X), with the established AKR1B1 inhibitor, Epalrestat. Epalrestat is a clinically approved drug in several countries for the treatment of diabetic neuropathy and serves as a benchmark for the evaluation of new inhibitors.[4][6] This comparison is based on a hypothetical inhibitory profile for Compound X, derived from its structural similarity to known AKR1B1 inhibitors, to illustrate its potential as a therapeutic candidate.

Compound Profiles: A Structural and Mechanistic Overview

Compound X: A Novel Carboxylic Acid-Containing Candidate

Compound X, 2-[3-(4-Methylphenyl)propanamido]acetic acid, is a novel chemical entity with structural features suggestive of AKR1B1 inhibition. The presence of a carboxylic acid moiety is a common characteristic of many aldose reductase inhibitors, as it can interact with the enzyme's active site. The hydrophobic 4-methylphenylpropanamido portion of the molecule is hypothesized to occupy the hydrophobic pocket of the AKR1B1 active site, contributing to its binding affinity.

Epalrestat: The Established Clinical Benchmark

Epalrestat is a noncompetitive and reversible inhibitor of aldose reductase.[4] It is a carboxylic acid derivative containing a rhodanine group.[4] Its mechanism of action involves binding to the enzyme to reduce the intracellular accumulation of sorbitol.[4][7] Epalrestat is used clinically to improve symptoms of diabetic neuropathy, such as pain, numbness, and vibration sense abnormalities.[5][6] It has reported IC50 values in the nanomolar range, specifically 10 nM for rat lens aldose reductase and 26 nM for the human placental enzyme.[8]

Comparative Inhibitory Profile

The following table provides a hypothetical, yet plausible, comparison of the inhibitory characteristics of Compound X against Epalrestat. The data for Compound X are illustrative and would require experimental validation.

ParameterCompound X (Hypothetical Data)Epalrestat (Reported Data)Reference
Target Enzyme Aldo-Keto Reductase 1B1 (AKR1B1)Aldo-Keto Reductase 1B1 (AKR1B1)[3]
IC50 (AKR1B1) 15 nM10-26 nM[8][9]
Mechanism of Inhibition CompetitiveNoncompetitive, Reversible[4]
Selectivity (vs. AKR1B10) Moderately SelectiveInhibits both AKR1B1 and AKR1B10[10]
Key Structural Features Carboxylic acid, Phenylpropanamido groupCarboxylic acid, Rhodanine group[4]

Signaling Pathway and Experimental Workflow

To visually represent the biological context and the experimental approach for comparing these inhibitors, the following diagrams are provided.

The Polyol Pathway and the Role of AKR1B1

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AKR1B1 Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AKR1B1 AKR1B1 (Aldose Reductase) SDH Sorbitol Dehydrogenase Inhibitor Compound X / Epalrestat Inhibitor->AKR1B1 Inhibition

Caption: The Polyol Pathway of Glucose Metabolism.

Experimental Workflow for AKR1B1 Inhibition Assay

Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Reagents Prepare Assay Buffer, NADPH Solution, Substrate (DL-glyceraldehyde), Recombinant Human AKR1B1, Inhibitor Stock Solutions (Compound X & Epalrestat) Plate Pipette Reagents into 96-well UV-transparent plate: - Assay Buffer - NADPH - Inhibitor (or vehicle) - AKR1B1 Enzyme Reagents->Plate Incubate Pre-incubate at 37°C Plate->Incubate Initiate Initiate reaction by adding DL-glyceraldehyde Incubate->Initiate Measure Measure decrease in absorbance at 340 nm over time (kinetic read) Initiate->Measure Calculate Calculate initial reaction rates Measure->Calculate IC50 Determine IC50 values by plotting % inhibition vs. inhibitor concentration Calculate->IC50

Caption: Workflow for Spectrophotometric AKR1B1 Inhibition Assay.

Experimental Protocols

The following is a detailed, step-by-step protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of Compound X and Epalrestat against recombinant human AKR1B1.

In Vitro AKR1B1 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human AKR1B1.

Principle: The enzymatic activity of AKR1B1 is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of the substrate, DL-glyceraldehyde.[11]

Materials:

  • Recombinant Human AKR1B1 (e.g., from commercial suppliers)[12][13][14][15]

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • DL-glyceraldehyde (substrate)

  • Compound X and Epalrestat (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm and temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer.

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 100 mM) in assay buffer.

    • Prepare stock solutions of Compound X and Epalrestat (e.g., 10 mM) in DMSO.

    • Dilute the recombinant human AKR1B1 enzyme to the desired working concentration in assay buffer.

  • Assay Setup:

    • In a 96-well UV-transparent plate, add the following to each well in the indicated order:

      • Assay Buffer

      • NADPH solution (final concentration typically 0.1-0.2 mM)[11]

      • Serial dilutions of Compound X or Epalrestat (or vehicle control, e.g., DMSO)

      • Recombinant human AKR1B1 enzyme solution

    • Include control wells:

      • 100% Activity Control: Contains all components except the inhibitor (vehicle instead).

      • Blank: Contains all components except the enzyme.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to each well (final concentration typically 1-10 mM).[11]

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope).

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the novel compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid (Compound X), against the established AKR1B1 inhibitor, Epalrestat. Based on structural similarities to known inhibitors, Compound X is posited as a potential inhibitor of AKR1B1. The provided experimental protocol outlines a robust method for validating this hypothesis and quantifying its inhibitory potency.

Future studies should focus on experimentally determining the IC50 value of Compound X and elucidating its mechanism of inhibition. Furthermore, its selectivity against other aldo-keto reductase isoforms, particularly AKR1B10, should be investigated to assess its potential for off-target effects. Cellular assays to evaluate its ability to reduce sorbitol accumulation in hyperglycemic conditions and subsequent in vivo studies in animal models of diabetic complications will be crucial next steps in evaluating the therapeutic potential of this promising new compound.

References

  • Biomedical Research Service. BMR Aldose Reductase Assay Kit. Accessed January 20, 2026.
  • BenchChem.
  • ProbeChem.com. Aldose Reductase (inhibitors, antagonists, agonists). Accessed January 20, 2026.
  • Abcam. Aldose Reductase Activity Kit (Colorimetric) (ab273276). Accessed January 20, 2026.
  • GeneCards. AKR1B1 Gene - Aldo-Keto Reductase Family 1 Member B. Accessed January 20, 2026.
  • Srivastava SK, Ansari NH. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique. Alcohol. 1990;7(4):335-339.
  • GeneBio Systems. Recombinant Human AKR1B1. Accessed January 20, 2026.
  • Abcam. ab283360 – Aldose Reductase Inhibitor Screening Kit (Colorimetric). Published July 7, 2021.
  • Prospec Bio. AKR1B1 Enzyme Human Recombinant | ALDR1 Antigen. Accessed January 20, 2026.
  • Focus Biomolecules.
  • enQuire BioReagents. Recombinant Human AKR1B1 Protein. Accessed January 20, 2026.
  • Elabscience. Recombinant Human AKR1B1 Protein (His Tag) (PKSH031165). Accessed January 20, 2026.
  • Patsnap Synapse. epalrestat Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs, Mechanisms of Action, and Drug Target. Published October 18, 2023.
  • Wikipedia.
  • Ouafik L, et al. Moving toward a new horizon for the aldose reductase inhibitor epalrestat to treat drug-resistant cancer. Pharmacol Res. 2022;184:106437.
  • Li L, et al. Epalrestat inhibits the activation of the AKR1B1/PKC/NFκB pathway.
  • Ciuffi M, et al. Classical and differential inhibition of AKR1B1. A classic inhibitor of....
  • MedKoo Biosciences. Epalrestat | CAS#82159-09-9 | aldose reductase inhibitor. Accessed January 20, 2026.
  • Zhang Y, et al. Decoding Selectivity: Computational Insights into AKR1B1 and AKR1B10 Inhibition. Int J Mol Sci. 2024;25(6):3481.
  • National Center for Biotechnology Information. Gene ResultAKR1B1 aldo-keto reductase family 1 member B [ (human)]. Accessed January 20, 2026.
  • Sharma S, et al. Epalrestat, an aldose reductase inhibitor, in diabetic neuropathy: An Indian perspective. Ann Indian Acad Neurol. 2008;11(4):231-235.
  • Singh R, et al. Virtual screening of epalrestat mimicking selective ALR2 inhibitors from natural product database: auto pharmacophore, ADMET prediction and molecular dynamics approach. J Biomol Struct Dyn. 2022;40(14):6415-6430.
  • Ramirez MA, Borja NL. Epalrestat: an aldose reductase inhibitor for the treatment of diabetic neuropathy. Pharmacotherapy. 2008;28(5):646-655.
  • Kumar S, et al. Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy. ChemMedChem. 2023;18(23):e202300407.
  • Schwab A, et al. In silico characterization of the interaction of AKR1B1 with the deacetylase activation domain (DAD). Front Mol Biosci. 2022;9:996963.
  • Hotta N, et al. Effects of an aldose reductase inhibitor, epalrestat, on diabetic neuropathy. Clinical benefit and indication for the drug assessed from the results of a placebo-controlled double-blind study.
  • Pal K, et al. AKR1B1 drives hyperglycemia-induced metabolic reprogramming in MASLD-associated hepatocellular carcinoma.
  • Rojo AI, et al. Identification of Aldo-Keto Reductase AKR1B10 as a Selective Target for Modification and Inhibition by Prostaglandin A1. J Biol Chem. 2010;285(51):40315-40322.

Sources

Confirming Ligand-Protein Interactions: A Mutagenesis-Based Guide for 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and molecular biology, elucidating the precise binding mode of a small molecule to its protein target is a cornerstone of rational drug design. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to confirm the binding orientation of a novel compound, 2-[3-(4-Methylphenyl)propanamido]acetic acid, through systematic mutagenesis studies. We will navigate the causality behind experimental choices, from the initial hypothesis of binding to the rigorous validation using biophysical techniques.

Introduction: The Hypothetical Binding Mode of 2-[3-(4-Methylphenyl)propanamido]acetic acid with Human Cyclooxygenase-2 (COX-2)

For the purpose of this guide, we will hypothesize that 2-[3-(4-Methylphenyl)propanamido]acetic acid acts as an inhibitor of human Cyclooxygenase-2 (COX-2), a well-characterized enzyme in the inflammatory pathway. Computational docking studies suggest a plausible binding mode where the ligand occupies the active site, engaging in key interactions with specific amino acid residues.

Our hypothetical model indicates the following critical interactions:

  • Hydrogen Bonding: The carboxylate group of the acetic acid moiety forms a salt bridge with the guanidinium group of Arginine 120 (Arg120) . The amide carbonyl is predicted to form a hydrogen bond with the hydroxyl group of Tyrosine 355 (Tyr355) .

  • Hydrophobic Interactions: The 4-methylphenyl group is nestled within a hydrophobic pocket defined by Leucine 352 (Leu352) , Valine 523 (Val523) , and Alanine 527 (Ala527) .

This guide will outline the experimental strategy to systematically test and confirm this predicted binding model.

The Experimental Blueprint: A Self-Validating System

To validate our hypothesis, we will employ site-directed mutagenesis to individually alter the key residues predicted to interact with our compound. By comparing the binding affinity of 2-[3-(4-Methylphenyl)propanamido]acetic acid to the wild-type (WT) COX-2 and its mutants, we can infer the importance of each residue in the binding event. A significant reduction or complete loss of binding affinity upon mutation of a specific residue provides strong evidence for its direct involvement in the interaction.

G cluster_0 Hypothesis Generation cluster_1 Experimental Design cluster_2 Biophysical Validation cluster_3 Data Analysis & Conclusion Hypothesis Hypothesized Binding Mode of 2-[3-(4-Methylphenyl)propanamido]acetic acid with COX-2 Mutagenesis Site-Directed Mutagenesis (Arg120, Tyr355, Leu352, Val523, Ala527) Hypothesis->Mutagenesis Expression Protein Expression & Purification (WT & Mutant COX-2) Mutagenesis->Expression ITC Isothermal Titration Calorimetry (ITC) (Measures Kd, ΔH, ΔS) Expression->ITC SPR Surface Plasmon Resonance (SPR) (Measures kon, koff, Kd) Expression->SPR Analysis Comparative Analysis of Binding Affinities (WT vs. Mutants) ITC->Analysis SPR->Analysis Conclusion Confirmation or Refinement of Binding Mode Analysis->Conclusion

Figure 1: Overall experimental workflow for validating the binding mode.

Methodologies: From Gene to Data

Site-Directed Mutagenesis

The core of this investigation lies in the precise alteration of the COX-2 gene to produce mutant proteins. We will utilize a PCR-based method, such as the QuikChange™ Site-Directed Mutagenesis protocol, for its reliability and efficiency.[3][4]

Protocol for Site-Directed Mutagenesis:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation at the center. The melting temperature (Tm) should be ≥ 78°C.[3][5]

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra) and the plasmid DNA containing the wild-type COX-2 gene.

    • Typical cycling conditions:

      • Initial Denaturation: 95°C for 2 minutes.

      • 18-30 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: Tm of primers - 5°C for 30 seconds.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 5 minutes.[6]

  • DpnI Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for at least 2 hours. DpnI specifically digests the methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid.[5]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select colonies grown on an appropriate antibiotic plate and verify the desired mutation through DNA sequencing.

Protein Expression and Purification

Both wild-type and mutant COX-2 enzymes will be expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography. The purity and concentration of the final protein preparations are critical for accurate biophysical measurements.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature of the interaction.[2][7][8]

ITC Experimental Protocol:

  • Sample Preparation:

    • Prepare the purified protein (WT or mutant COX-2) at a concentration of 10-20 µM in the sample cell.

    • Prepare the ligand, 2-[3-(4-Methylphenyl)propanamido]acetic acid, at a 10-20 fold higher concentration in the injection syringe.

    • Crucially, both protein and ligand must be in identical, degassed buffer to minimize heats of dilution.[9]

  • Titration: Perform a series of small, precise injections of the ligand into the protein solution at a constant temperature.

  • Data Analysis: The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. Fitting this data to a suitable binding model yields the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The change in entropy (ΔS) can then be calculated.[10]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time kinetic analysis.[1][11][12]

SPR Experimental Protocol:

  • Immobilization: Covalently immobilize the purified protein (WT or mutant COX-2) onto a sensor chip.

  • Binding Analysis:

    • Flow a series of increasing concentrations of 2-[3-(4-Methylphenyl)propanamido]acetic acid over the sensor surface (association phase).

    • Flow buffer over the surface to monitor the dissociation of the ligand (dissociation phase).

  • Data Analysis: The resulting sensorgram (response units vs. time) is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[13][14]

G cluster_0 Mutagenesis & Expression cluster_1 Biophysical Analysis cluster_2 Data Output start COX-2 Gene in Plasmid mutagenesis Site-Directed Mutagenesis (PCR & DpnI Digestion) start->mutagenesis transformation Transformation into E. coli mutagenesis->transformation sequencing Sequence Verification transformation->sequencing expression Protein Expression sequencing->expression purification Protein Purification expression->purification itc Isothermal Titration Calorimetry (ITC) Protein in cell, Ligand in syringe Measure heat change upon binding purification->itc spr Surface Plasmon Resonance (SPR) Protein on chip, Ligand in flow Measure change in refractive index purification->spr itc_data Thermodynamic Data Kd, ΔH, ΔS, n itc->itc_data spr_data Kinetic Data kon, koff, Kd spr->spr_data

Figure 2: Detailed experimental workflow for each protein variant.

Interpreting the Data: Connecting Genotype to Phenotype

The power of this approach lies in the comparative analysis of the binding data for the wild-type and mutant proteins. The following table illustrates hypothetical data that would support our initial binding model.

Table 1: Hypothetical Binding Data for 2-[3-(4-Methylphenyl)propanamido]acetic acid with WT and Mutant COX-2

Protein VariantTechniqueKd (µM)Fold Change vs. WTKey Interaction ProbedInterpretation
Wild-Type COX-2 ITC1.2--Baseline binding affinity
SPR1.5--
Arg120Ala ITC> 500> 417Salt BridgeCritical for binding
SPRNo binding detected-
Tyr355Phe ITC25.821.5Hydrogen BondImportant for binding
SPR30.120.1
Leu352Ala ITC15.312.8Hydrophobic InteractionContributes to affinity
SPR18.212.1
Val523Ala ITC12.910.8Hydrophobic InteractionContributes to affinity
SPR14.59.7
Ala527Gly ITC10.89.0Hydrophobic InteractionContributes to affinity
SPR11.57.7
  • Arg120 is essential for binding: The mutation of Arginine to Alanine (Arg120Ala) completely abrogates binding, as evidenced by the lack of a detectable interaction in both ITC and SPR. This strongly supports the formation of a critical salt bridge between the ligand's carboxylate and the arginine's guanidinium group.

  • Tyr355 plays a significant role: The Tyr355Phe mutation, which removes the hydroxyl group necessary for hydrogen bonding, results in a ~20-fold decrease in affinity. This indicates that the hydrogen bond with the amide carbonyl is a major contributor to the binding energy.

  • The hydrophobic pocket is important: Mutations of Leu352, Val523, and Ala527 to smaller amino acids all lead to a significant, albeit less dramatic, reduction in binding affinity (9 to 13-fold). This is consistent with these residues forming a hydrophobic pocket that accommodates the 4-methylphenyl group of the ligand. Disruption of these van der Waals interactions weakens the overall binding.

Conclusion: A Validated Binding Model

By systematically dissecting the protein-ligand interface through site-directed mutagenesis and quantifying the energetic consequences of these mutations with ITC and SPR, we can robustly confirm our hypothesized binding mode. The convergence of results from these independent biophysical methods provides a high level of confidence in the identified interactions. This detailed structural and energetic understanding is invaluable for subsequent lead optimization efforts, enabling the rational design of more potent and selective inhibitors. The principles and protocols outlined in this guide offer a validated, field-proven pathway to elucidate the molecular basis of protein-ligand recognition.

References

  • Analysis of Protein Interactions by Surface Plasmon Resonance. Advances in Protein Chemistry and Structural Biology, 110, 1–30. [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103–118. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1964, 61–74. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Site Directed Mutagenesis Protocol. BioInnovatise. [Link]

  • Site-Directed Mutagenesis. Springer Nature Experiments. [Link]

  • Site Directed Mutagenesis Protocol. Based on the QuikChangeTM Site Directed Mutagenesis Kit. [Link]

  • QuikChange Site-Directed Mutagenesis Kit. Agilent. [Link]

  • An efficient one-step site-directed deletion, insertion, single and multiple-site plasmid mutagenesis protocol. BMC Biotechnology, 8, 91. [Link]

Sources

Replicating the synthesis and findings for 2-[3-(4-Methylphenyl)propanamido]acetic acid from a published study

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Synthesis and Analysis of 2-[3-(4-Methylphenyl)propanamido]acetic acid

This guide provides a detailed examination of the synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid, a representative N-acyl amino acid. While a specific, dedicated publication for this exact molecule is not prominently available, its synthesis can be reliably replicated by adapting well-established and robust chemical methodologies. Here, we present a comprehensive protocol based on the classic Schotten-Baumann reaction, a cornerstone of amide synthesis, and compare it with modern carbodiimide-mediated coupling techniques. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and replicate the synthesis and key findings associated with this class of compounds.

Introduction to N-Acyl Amino Acids

N-acyl amino acids are a significant class of molecules characterized by an amide bond formed between the nitrogen of an amino acid and a carboxylic acid. This structural motif is prevalent in various biologically active compounds and serves as a key building block in medicinal chemistry and materials science. The synthesis of these compounds is fundamental to the development of new pharmaceuticals, surfactants, and other specialty chemicals.[1] 2-[3-(4-Methylphenyl)propanamido]acetic acid is a derivative of glycine and 3-(4-methylphenyl)propanoic acid[2], combining an aromatic moiety with the simplest proteinogenic amino acid.

Primary Synthesis Protocol: The Schotten-Baumann Approach

The Schotten-Baumann reaction, first described in the 1880s, remains a highly efficient and widely used method for the acylation of amines.[3][4] It typically involves the reaction of an acyl chloride with an amine in the presence of a base, often in a two-phase solvent system.[3] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide.[5]

The synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid via this method is a two-step process: first, the conversion of 3-(4-methylphenyl)propanoic acid to its more reactive acyl chloride, and second, the condensation of the acyl chloride with glycine.

Step 1: Synthesis of 3-(4-Methylphenyl)propanoyl chloride

The initial step involves the activation of the carboxylic acid, 3-(4-methylphenyl)propanoic acid, by converting it to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-methylphenyl)propanoic acid (1 equivalent).

  • Under a fume hood, slowly add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents).

  • Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3-(4-methylphenyl)propanoyl chloride is typically used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride: This reagent is chosen because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

  • Reflux: Heating the reaction mixture ensures that the activation of the carboxylic acid proceeds to completion in a reasonable timeframe.

Step 2: Amide Formation with Glycine

In the second step, the synthesized acyl chloride is reacted with glycine under basic conditions to form the final product. Glycine, being highly soluble in water, is typically dissolved in an aqueous base solution.[6][7][]

Experimental Protocol:

  • In a beaker, dissolve glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents, e.g., 1 M NaOH). Cool the solution in an ice bath.

  • In a separate flask, dissolve the crude 3-(4-methylphenyl)propanoyl chloride (1 equivalent) in a water-immiscible organic solvent such as dichloromethane (DCM) or diethyl ether.

  • With vigorous stirring, slowly add the solution of the acyl chloride to the cold aqueous solution of glycine.

  • Continue stirring vigorously in the ice bath for 1-2 hours.

  • After the reaction is complete, separate the aqueous layer and wash it with a small amount of the organic solvent to remove any unreacted acyl chloride or other organic impurities.

  • Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of approximately 2. This will protonate the carboxylate group of the product, causing it to precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum.

Causality of Experimental Choices:

  • Aqueous Base: The sodium hydroxide deprotonates the carboxylic acid of glycine and neutralizes the HCl byproduct from the acylation reaction, driving the formation of the amide.

  • Ice Bath: The reaction is exothermic, and cooling helps to control the reaction rate and minimize potential side reactions, such as the hydrolysis of the acyl chloride.

  • Vigorous Stirring: Since the reaction occurs at the interface of two immiscible liquids (a two-phase system), vigorous stirring is essential to maximize the surface area and ensure efficient reaction between the acyl chloride in the organic phase and the glycine in the aqueous phase.

  • Acidification: The final product is an acid and is soluble in its salt form in the basic aqueous solution. Acidification protonates the carboxylate, reducing its solubility in water and allowing for its isolation as a solid.

Workflow for Schotten-Baumann Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Product Isolation Carboxylic_Acid 3-(4-Methylphenyl)propanoic Acid Acyl_Chloride 3-(4-Methylphenyl)propanoyl Chloride Carboxylic_Acid->Acyl_Chloride Reflux Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acyl_Chloride Coupling Vigorous Stirring (Ice Bath) Acyl_Chloride->Coupling Glycine Glycine Glycine->Coupling Base NaOH (aq) Base->Coupling Product_Salt Sodium 2-[3-(4-Methylphenyl) propanamido]acetate Coupling->Product_Salt Acidification Acidification (HCl) Product_Salt->Acidification Final_Product 2-[3-(4-Methylphenyl)propanamido] acetic acid (Precipitate) Acidification->Final_Product

Caption: Schotten-Baumann synthesis workflow.

Alternative Synthesis Route: Carbodiimide-Mediated Coupling

A prevalent alternative to the Schotten-Baumann method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10] These reagents facilitate the formation of an amide bond directly from a carboxylic acid and an amine without the need to first form an acyl chloride.

Conceptual Protocol:

  • Dissolve 3-(4-methylphenyl)propanoic acid (1 equivalent) and glycine (1 equivalent) in a suitable organic solvent (e.g., dichloromethane or dimethylformamide).

  • Add the carbodiimide coupling agent (e.g., EDC, ~1.1 equivalents).

  • Often, an additive such as 1-hydroxybenzotriazole (HOBt) is included to improve efficiency and suppress side reactions.[9]

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • The workup procedure depends on the specific carbodiimide used. For EDC, an aqueous workup can be performed to remove the water-soluble urea byproduct. For DCC, the insoluble dicyclohexylurea byproduct is removed by filtration.

Workflow for Carbodiimide-Mediated Synthesis

G Carboxylic_Acid 3-(4-Methylphenyl)propanoic Acid Reaction Amide Bond Formation (Organic Solvent, RT) Carboxylic_Acid->Reaction Glycine Glycine Glycine->Reaction Coupling_Agent EDC / HOBt Coupling_Agent->Reaction Product 2-[3-(4-Methylphenyl)propanamido] acetic acid Reaction->Product Byproduct Urea Byproduct Reaction->Byproduct

Caption: Carbodiimide-mediated synthesis workflow.

Comparison of Synthesis Methods

FeatureSchotten-Baumann MethodCarbodiimide-Mediated Coupling
Reagents Thionyl chloride, base (NaOH)Carbodiimide (EDC, DCC), optional additive (HOBt)
Reaction Conditions Two steps, often involves heating (reflux) and cooling (ice bath)One-pot reaction, typically at room temperature
Byproducts Gaseous (SO₂, HCl), salts (NaCl)Urea derivatives (can be difficult to remove if not water-soluble)
Advantages High yields, uses inexpensive reagents, straightforward purificationMilder conditions, one-pot procedure, suitable for sensitive substrates
Disadvantages Harsh reagents (SOCl₂), requires an extra step for acyl chloride formationCoupling agents can be expensive, potential for side reactions if not optimized

Key Findings: Characterization of the Final Product

After synthesis, the identity and purity of 2-[3-(4-Methylphenyl)propanamido]acetic acid must be confirmed through analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[11][12] The expected signals in the ¹H and ¹³C NMR spectra are summarized below.

Table 1: Expected ¹H NMR Spectral Data

Chemical Shift (δ) ppm (approx.)MultiplicityAssignment
~12.5SingletCOOH (Carboxylic acid proton)
~8.2TripletNH (Amide proton)
~7.1MultipletAromatic protons
~3.9DoubletCH₂ (Glycine α-protons)
~2.9TripletCH₂ (Benzylic protons)
~2.6TripletCH₂ (Protons adjacent to carbonyl)
~2.3SingletCH₃ (Methyl group on aromatic ring)

Table 2: Expected ¹³C NMR Spectral Data

Chemical Shift (δ) ppm (approx.)Assignment
~172COOH (Carboxylic acid carbon)
~171C=O (Amide carbonyl carbon)
~138-128Aromatic carbons
~41CH₂ (Glycine α-carbon)
~38CH₂ (Carbon adjacent to carbonyl)
~31CH₂ (Benzylic carbon)
~21CH₃ (Methyl carbon)
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

  • ~3300 cm⁻¹: N-H stretch (amide)

  • ~3000-2500 cm⁻¹ (broad): O-H stretch (carboxylic acid)

  • ~1720 cm⁻¹: C=O stretch (carboxylic acid)

  • ~1640 cm⁻¹: C=O stretch (amide I band)

  • ~1550 cm⁻¹: N-H bend (amide II band)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound (C₁₂H₁₅NO₃, MW: 221.25 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Conclusion

The synthesis of 2-[3-(4-Methylphenyl)propanamido]acetic acid can be reliably achieved using established organic chemistry methodologies. The Schotten-Baumann reaction provides a robust and high-yielding route, while carbodiimide-mediated coupling offers a milder, one-pot alternative. Both methods are valuable tools in the synthesis of N-acyl amino acids. Proper characterization using techniques such as NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final product. This guide provides a solid foundation for researchers to replicate and build upon these findings in their own work.

References

A comprehensive list of sources cited in this guide is provided below for further reading and verification.

  • Glycine - Wikipedia. (n.d.). Retrieved from [Link]

  • Glycine Structure. (n.d.). BYJU'S. Retrieved from [Link]

  • What Are The Properties Of Glycine? - Chemistry For Everyone. (2025, June 25). YouTube. Retrieved from [Link]

  • EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents. (n.d.).
  • Preparation of N-acyl derivatives of amino acids from acyl chlorides and amino acids in the presence of cationic surfactants. A variation of the Schotten-Baumann method of benzoylation of amino acids. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. (2006, August 16). Taylor & Francis Online. Retrieved from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). Retrieved from [Link]

  • Schotten–Baumann reaction. (2020, August 1). L.S.College, Muzaffarpur. Retrieved from [Link]

  • Synthesis of (a) Methyl 3-(4-Hydroxyphenyl)propionate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (n.d.). ResearchGate. Retrieved from [Link]

  • Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. (2023, February 24). Recent. Retrieved from [Link]

  • 3.5 Carbodiimides. (n.d.). Retrieved from [Link]

  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. Retrieved from [Link]

  • 3-((4-Methylphenyl)thio)propionic acid | C10H12O2S | CID 83694. (n.d.). PubChem. Retrieved from [Link]

  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026, January 19). ACS Publications. Retrieved from [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. (2026, January 19). MDPI. Retrieved from [Link]

  • NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. (n.d.). PMC. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 2-[3-(4-Methylphenyl)propanamido]acetic acid, a compound utilized in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The guidance provided herein is synthesized from established safety protocols for similar chemical structures, emphasizing a proactive approach to laboratory safety and chemical management.

Hazard Assessment and Chemical Profile

2-[3-(4-Methylphenyl)propanamido]acetic acid is a solid, likely appearing as a white to yellow powder. Based on analogous compounds, it is predicted to be a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Table 1: Key Safety and Handling Information

ParameterGuidelineSource
Appearance Solid, white to yellow powder
Primary Hazards Causes skin irritation, Causes serious eye irritation
Handling Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.[1][2]
Storage Keep container tightly closed. Store in a cool, dry place.[2]
Personal Protective Equipment Safety glasses with side shields or goggles, protective gloves, lab coat.[1][3]
Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-[3-(4-Methylphenyl)propanamido]acetic acid, ensuring that all safety and regulatory aspects are addressed.

Materials Required:

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Chemical-resistant waste container, clearly labeled

  • Inert absorbent material (e.g., vermiculite, sand)

  • pH paper or meter (if neutralization is required by local regulations)

  • Waste disposal manifest or logbook

Procedure:

  • Personnel Protection: Before initiating any disposal procedures, ensure all required PPE is correctly worn. This includes safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[1][3]

  • Waste Segregation:

    • Solid Waste: Collect unadulterated solid 2-[3-(4-Methylphenyl)propanamido]acetic acid in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that have come into contact with the compound should be considered contaminated. These items must be placed in a separate, sealed container labeled as "Contaminated Solid Waste."

    • Solutions: If the compound is in a solution, it should be disposed of as liquid chemical waste. Acidic aqueous solutions should be collected in a designated container.[4] Do not mix with incompatible waste streams, such as bases or oxidizing agents.[1][4]

  • Spill Management: In the event of a spill, cordon off the area to prevent exposure to personnel. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated solid waste container. For larger spills, use an inert absorbent material to contain the substance before collection.[5] Ensure the area is well-ventilated.[5]

  • Container Labeling: All waste containers must be accurately and clearly labeled with the full chemical name: "Waste 2-[3-(4-Methylphenyl)propanamido]acetic acid." Include the date of accumulation and any known hazard symbols.

  • Temporary Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed waste disposal company.[1]

  • Final Disposal: The ultimate disposal of the chemical waste must be conducted by a licensed and certified waste disposal company.[6] This ensures compliance with all local, state, and federal regulations. Maintain a record of the disposal through a waste manifest or logbook.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2-[3-(4-Methylphenyl)propanamido]acetic acid.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Identification & Segregation cluster_containment Containment & Labeling cluster_final Final Steps Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) Waste_ID Identify Waste Form Prep->Waste_ID Solid Solid Compound Waste_ID->Solid Solid Solution Aqueous Solution Waste_ID->Solution Liquid Contaminated Contaminated Materials (Gloves, Paper, etc.) Waste_ID->Contaminated Contaminated Items Solid_Container Seal in Labeled Solid Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Liquid Waste Container Solution->Liquid_Container Cont_Container Seal in Labeled Contaminated Waste Bag Contaminated->Cont_Container Storage Store in Designated Waste Accumulation Area Solid_Container->Storage Liquid_Container->Storage Cont_Container->Storage Disposal Arrange for Pickup by Licensed Disposal Company Storage->Disposal

Caption: Disposal workflow for 2-[3-(4-Methylphenyl)propanamido]acetic acid.

Causality and Best Practices

The procedures outlined above are rooted in the fundamental principles of chemical safety and risk mitigation.

  • Personal Protective Equipment: The use of PPE is the first line of defense against direct exposure to the chemical, which, based on analogous compounds, is presumed to be a skin and eye irritant.

  • Waste Segregation: Segregating waste streams is crucial to prevent unintended chemical reactions within waste containers. For instance, mixing acidic waste with basic waste can lead to exothermic reactions, while mixing with certain organic solvents could generate hazardous gases.[4]

  • Licensed Disposal: The requirement to use a licensed waste disposal company is a legal and ethical obligation.[6] These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally responsible manner, preventing contamination of soil and water.

By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure a safe working environment and maintain the integrity of their institution's chemical hygiene plan.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (3-Methylphenoxy)acetic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ≥99 %, for synthesis. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment (PPE) for Handling 2-[3-(4-Methylphenyl)propanamido]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis by Chemical Structure

A rigorous safety plan begins with understanding the potential hazards. The structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid contains three key functional groups that dictate our safety and handling strategy:

  • Carboxylic Acid Moiety (-COOH): Carboxylic acids are known irritants and can be corrosive to skin and eyes upon direct contact.[1] Inhalation of dust or aerosols can cause respiratory tract irritation.

  • Aromatic Amide Group: Aromatic amines and their derivatives are a class of compounds that require careful handling. Many are known to be lipid-soluble, allowing for absorption through the skin.[2][3] While the amide linkage generally reduces the reactivity compared to a primary amine, the potential for long-term health effects and skin sensitization mandates robust protective measures.[2][3]

  • Substituted Phenyl Ring: The tolyl group (methylphenyl) is a common feature in many organic compounds. While generally of lower toxicity, it contributes to the overall lipophilicity of the molecule, potentially enhancing skin absorption.

Based on this structural analysis, the compound should be treated, at a minimum, as a skin and eye irritant, potentially harmful if inhaled or absorbed through the skin, with unknown long-term toxicological properties.

Core PPE Protocol: A Multi-Layered Defense

The foundation of safe chemical handling lies in the consistent and correct use of Personal Protective Equipment (PPE). All personnel must be trained on the proper use, limitations, and disposal of the following equipment as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4][5]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 2-[3-(4-Methylphenyl)propanamido]acetic acid, especially the handling of the solid powder and the preparation of solutions, must be performed inside a certified chemical fume hood.[6] This is the primary engineering control designed to minimize inhalation exposure.

Mandatory Personal Protective Equipment

The following PPE is required for all procedures involving this compound:

  • Eye and Face Protection:

    • ANSI Z87.1-rated chemical splash goggles are mandatory at all times. Standard safety glasses do not provide adequate protection against splashes.

    • A full-face shield must be worn over the chemical splash goggles when handling larger quantities (>10g) of the solid or solutions (>100mL), or during any procedure with a heightened risk of splashing.[1]

  • Hand Protection:

    • Nitrile gloves are the minimum requirement for handling this compound.[1][7] They provide good resistance against acids and a range of organic solvents.

    • Gloves must be inspected for tears or pinholes before each use.

    • Double-gloving (wearing two pairs of nitrile gloves) is strongly recommended, especially during weighing, transfers, and workup procedures.

    • Immediately remove and replace any glove that is knowingly contaminated. Never wear contaminated gloves outside of the immediate work area.

  • Body Protection:

    • A flame-resistant laboratory coat with full-length sleeves and a snug fit at the wrists is required.

    • Ensure the lab coat is fully buttoned.

  • Respiratory Protection:

    • When handling the solid powder outside of a containment device (which is strongly discouraged), or if there is a potential for aerosol generation that cannot be controlled by a fume hood, respiratory protection is necessary.

    • A NIOSH-approved N95-rated respirator is the minimum requirement for protection against fine powders.[1][8][9] Personnel must be properly fit-tested and trained in the use of respirators as per OSHA standard 29 CFR 1910.134.

Operational Guide: PPE for Specific Tasks

The level of risk varies with the specific laboratory operation. The following table outlines the required PPE for common procedures.

Laboratory Activity Engineering Control Gloves Eye/Face Protection Respiratory Protection Body Protection
Weighing Solid Compound Chemical Fume HoodDouble NitrileChemical Splash GogglesN95 Respirator (Recommended)Lab Coat
Preparing Solutions Chemical Fume HoodDouble NitrileChemical Splash GogglesNot required if in fume hoodLab Coat
Running Reaction Chemical Fume HoodSingle Nitrile (minimum)Chemical Splash GogglesNot required if in fume hoodLab Coat
Sample Workup/Extraction Chemical Fume HoodDouble NitrileGoggles & Face ShieldNot required if in fume hoodLab Coat
Handling Waste Ventilated AreaDouble NitrileChemical Splash GogglesNot requiredLab Coat

Step-by-Step Handling and Emergency Procedures

Trustworthy protocols are self-validating. This workflow integrates safety checks at every critical step.

PPE Donning & Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Source) d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Outer last) d3->d4 f1 1. Gloves (Outer first) f2 2. Lab Coat f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator (if used) f3->f4 Wash Wash Hands Thoroughly f4->Wash Final Step

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Methylphenyl)propanamido]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[3-(4-Methylphenyl)propanamido]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.